molecular formula C6H7N B052774 Aniline-15N CAS No. 7022-92-6

Aniline-15N

Cat. No.: B052774
CAS No.: 7022-92-6
M. Wt: 94.12 g/mol
InChI Key: PAYRUJLWNCNPSJ-CDYZYAPPSA-N
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Description

Aniline-15N is a stable isotope-labeled organic compound where the naturally occurring 14N atom in the amino group has been replaced with the 15N isotope. This specific labeling makes it an indispensable tool in advanced research, particularly in the fields of analytical chemistry, metabolomics, and pharmacology. Its primary research value lies in its use as an internal standard for precise quantification in Mass Spectrometry (MS), eliminating issues related to matrix effects and ion suppression. Furthermore, the 15N nucleus, with a spin of 1/2, is ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of reaction mechanisms, molecular structure, and dynamics without the quadrupolar broadening associated with 14N.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456441
Record name Aniline-15N
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Molecular Weight

94.12 g/mol
Source PubChem
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CAS No.

7022-92-6
Record name Aniline-15N
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Record name Aniline-15N
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Aniline-15N

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling with Aniline-15N

Aniline, a foundational aromatic amine, serves as a versatile precursor in the synthesis of a vast array of industrial chemicals, dyes, and pharmaceuticals.[1] The strategic incorporation of a stable isotope, such as Nitrogen-15 (¹⁵N), into the aniline scaffold to produce Aniline-¹⁵N, offers a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and enhancing analytical sensitivity.[2][3] This guide provides a comprehensive overview of the chemical properties of Aniline-¹⁵N, with a focus on its spectroscopic characteristics, reactivity, and applications in research and drug development, offering field-proven insights for the senior application scientist.

Core Chemical and Physical Properties

The introduction of a ¹⁵N isotope results in a marginal increase in the molecular weight of aniline, while its fundamental physical properties remain largely unchanged. This subtlety is crucial, as it allows for the use of Aniline-¹⁵N as a tracer without significantly perturbing the chemical nature of the system under investigation.[4]

PropertyValueSource(s)
Molecular Formula C₆H₅¹⁵NH₂[1]
Molecular Weight 94.12 g/mol [4]
CAS Number 7022-92-6[1]
Appearance Colorless to yellowish oily liquid[5]
Melting Point -6 °C[1]
Boiling Point 184 °C[1]
Density 1.033 g/mL at 25 °C[1]

Aniline-¹⁵N, like its unlabeled counterpart, is susceptible to oxidation and will darken upon exposure to air and light.[5] Therefore, it is recommended to store it under an inert atmosphere and away from light to maintain its purity.

Spectroscopic Characterization: A Window into Molecular Structure

The true utility of Aniline-¹⁵N is most evident in its spectroscopic properties, where the ¹⁵N nucleus serves as a sensitive probe of the molecular environment.

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy is the premier technique for characterizing Aniline-¹⁵N. The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic environment of the amino group.[6] For Aniline-¹⁵N, the ¹⁵N chemical shift is typically observed in the range of 50-70 ppm relative to liquid ammonia.[7] This value can be influenced by the solvent and the presence of substituents on the aromatic ring.[6]

Spin-spin coupling between the ¹⁵N nucleus and adjacent protons (¹H) and carbons (¹³C) provides invaluable structural information.[8]

  • ¹J(¹⁵N, ¹H) Coupling: The one-bond coupling constant between the ¹⁵N nucleus and the protons of the amino group is a direct measure of the hybridization of the nitrogen atom. In Aniline-¹⁵N, this value is on the order of -78 to -80 Hz, indicating sp²-like character due to the delocalization of the nitrogen lone pair into the aromatic ring.[9]

  • ¹J(¹⁵N, ¹³C) Coupling: The one-bond coupling between the ¹⁵N and the ipso-carbon of the benzene ring provides insight into the C-N bond character.[10]

Infrared (IR) Spectroscopy

The IR spectrum of Aniline-¹⁵N is very similar to that of unlabeled aniline. The primary differences are subtle shifts in the frequencies of vibrations involving the nitrogen atom. The N-H stretching vibrations, typically seen as two bands for a primary amine in the 3300-3500 cm⁻¹ region, will be slightly shifted to lower wavenumbers due to the heavier ¹⁵N isotope.[11] The C-N stretching vibration, found in the 1250-1335 cm⁻¹ range for aromatic amines, will also exhibit a similar isotopic shift.[11]

Mass Spectrometry

In the mass spectrum of Aniline-¹⁵N, the molecular ion peak will appear at m/z 94, one mass unit higher than that of unlabeled aniline (m/z 93).[1][12] The fragmentation pattern will be analogous to aniline, with the key difference being the mass of the nitrogen-containing fragments.

Reactivity and Isotopic Effects

The chemical reactivity of Aniline-¹⁵N is virtually identical to that of natural abundance aniline. The ¹⁵N isotope does not significantly alter the electronic properties of the amino group or the aromatic ring.[13] Therefore, it undergoes the same characteristic reactions.

Basicity

Aniline is a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[14] The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The substitution of ¹⁴N with ¹⁵N has a negligible effect on the basicity.

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution.[15] Aniline-¹⁵N will readily undergo reactions such as halogenation, nitration, and sulfonation. However, due to the high reactivity, polysubstitution is common, and protection of the amino group via acetylation is often necessary to achieve monosubstitution.[16]

Electrophilic_Aromatic_Substitution Aniline_15N Aniline-¹⁵N Protection Acetylation (CH₃CO)₂O Aniline_15N->Protection Acetanilide_15N Acetanilide-¹⁵N Protection->Acetanilide_15N Electrophile Electrophilic Reagent (E⁺) Acetanilide_15N->Electrophile Substituted_Acetanilide para-Substituted Acetanilide-¹⁵N Electrophile->Substituted_Acetanilide Deprotection Hydrolysis (H⁺/H₂O) Substituted_Acetanilide->Deprotection Substituted_Aniline para-Substituted Aniline-¹⁵N Deprotection->Substituted_Aniline

Caption: Workflow for controlled electrophilic aromatic substitution of Aniline-¹⁵N.

Acylation

Aniline-¹⁵N reacts readily with acylating agents, such as acetic anhydride, to form the corresponding amide.[12] This reaction is fundamental for protecting the amino group.

Diazotization

Treatment of Aniline-¹⁵N with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a stable arenediazonium-¹⁵N salt.[17] These salts are versatile intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions.[18]

Kinetic Isotope Effect (KIE)

While the equilibrium properties of Aniline-¹⁵N are very similar to aniline, the difference in mass can lead to a measurable kinetic isotope effect (KIE) in reactions where the C-N bond is cleaved or its vibrational state changes in the rate-determining step.[19] The ¹⁴N/¹⁵N KIE is typically small, on the order of 1.02 to 1.04, but can be a powerful tool for elucidating reaction mechanisms.[20][21] For example, a significant KIE in an enzymatic reaction involving aniline could indicate that C-N bond cleavage is part of the rate-limiting step.

Applications in Drug Development and Research

The unique properties of Aniline-¹⁵N make it an invaluable tool for researchers in drug development and related fields.

Mechanistic Studies

The ability to track the ¹⁵N label through a reaction sequence using NMR or mass spectrometry allows for the unambiguous determination of reaction pathways. For example, in rearrangements or reactions involving multiple nitrogen atoms, Aniline-¹⁵N can be used to follow the fate of the original amino group.[22]

Metabolic Tracer Studies

In drug metabolism studies, Aniline-¹⁵N can be incorporated into a drug candidate to trace its metabolic fate in vitro or in vivo.[2][3] By analyzing metabolites using mass spectrometry, researchers can identify which metabolites retain the ¹⁵N label, providing crucial information about the sites of metabolic transformation.[23] This is particularly useful for understanding the formation of reactive metabolites that may be responsible for drug toxicity.[24]

Experimental Protocols

The following are representative protocols for common reactions involving aniline that can be directly adapted for use with Aniline-¹⁵N.

Protocol 1: Acetylation of Aniline-¹⁵N to Acetanilide-¹⁵N

This procedure protects the amino group and is often a prerequisite for other transformations.

  • Dissolution: In a 100 mL flask, suspend 5.0 g of Aniline-¹⁵N in 50 mL of water.

  • Acidification: Add 4.5 mL of concentrated hydrochloric acid to dissolve the aniline as its hydrochloride salt.

  • Acylation: To the stirred solution, add 6.0 mL of acetic anhydride.

  • Buffering: Immediately add a solution of 5.3 g of sodium acetate in 30 mL of water.

  • Precipitation: Stir the mixture vigorously and cool in an ice bath to induce the precipitation of Acetanilide-¹⁵N.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or water to obtain pure Acetanilide-¹⁵N.

Protocol 2: Diazotization of Aniline-¹⁵N and Subsequent Iodination

This protocol demonstrates the conversion of the amino group into a versatile diazonium salt intermediate.

  • Preparation of Aniline Salt: In a 250 mL beaker, dissolve 9.4 g of Aniline-¹⁵N in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of 7.0 g of sodium nitrite in 20 mL of water with constant stirring. After the addition is complete, stir for an additional 10 minutes.

  • Iodination: In a separate flask, dissolve 17 g of potassium iodide in 50 mL of water. Slowly add the cold diazonium salt solution to the KI solution with stirring.

  • Decomposition: Allow the mixture to stand for a few minutes, then gently warm it on a water bath until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture and add a 10% aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield iodobenzene-¹⁵N.

Diazotization_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination Aniline_HCl Aniline-¹⁵N · HCl NaNO2 NaNO₂ Solution Aniline_HCl->NaNO2 Slow Addition Diazonium_Salt Arenediazonium-¹⁵N Chloride NaNO2->Diazonium_Salt KI_Solution KI Solution Diazonium_Salt->KI_Solution Iodobenzene Iodobenzene-¹⁵N KI_Solution->Iodobenzene N2_gas N₂ Gas Iodobenzene->N2_gas Evolution

Caption: Experimental workflow for the diazotization of Aniline-¹⁵N followed by iodination.

Conclusion

Aniline-¹⁵N is a powerful and versatile tool for researchers in chemistry and drug development. Its chemical properties, being nearly identical to those of unlabeled aniline, allow it to serve as a seamless replacement in synthetic routes. The true value of Aniline-¹⁵N lies in the analytical handle provided by the ¹⁵N isotope, which enables detailed mechanistic investigations, metabolic tracking, and enhanced spectroscopic analysis. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective application in advancing scientific discovery.

References

  • Alver Ö., Parlak C., Şenyel M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science (E-Journal), 5(1), 98-102.
  • Krivdin, L. B., & Kalabin, G. A. (2021). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC advances, 11(48), 30206-30239.
  • Binsch, G., Lambert, J. B., Roberts, B. W., & Roberts, J. D. (1964). Nitrogen-15 Magnetic Resonance Spectroscopy. II. Coupling Constants. Journal of the American Chemical Society, 86(24), 5564-5570.
  • Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Retrieved from [Link]

  • Song, H., & Abramson, F. (1993). Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam. Drug metabolism and disposition, 21(5), 868-873.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (2014). Removal of amino in anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry, 12(36).
  • Contreras, R. H., & Peralta, J. E. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic resonance in chemistry, 46(8), 744-747.
  • NIST. (n.d.). Aniline, n-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Difference of reactivity between anilines and alkyl amines. Retrieved from [Link]

  • ResearchGate. (2018). NMR-based metabolite studies with 15N amino acids.
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  • PubChem. (n.d.). Aniline. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 15 N NMR chemical shifts of nitrogen compounds representing... Retrieved from [Link]

  • Kappe, C. O., & Dallinger, D. (2016). Exploring Flow Procedures for Diazonium Formation. CHIMIA International Journal for Chemistry, 70(7), 508-513.
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  • Fitzpatrick, P. F. (2011). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. Archives of biochemistry and biophysics, 510(1), 1-10.
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  • Randall, E. W., Ellner, J. J., & Zuckerman, J. J. (1966). Nuclear magnetic resonance and infrared studies of N^15-substituted trimethylsilyl-, -germyl-, and -stannylanilines. A Test of (p..-->..d)..pi.. Bonding in Silicon-, Germanium-, and Tin-Nitrogen Bonds. Journal of the American Chemical Society, 88(4), 622-627.
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  • NMR Wiki Q&A Forum. (2012). Long-range 1H-{15N} coupling (HMBC). Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to the Synthesis of ¹⁵N-Labeled Aniline

Author: BenchChem Technical Support Team. Date: January 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into aniline (C₆H₅NH₂) provides an indispensable tool for a multitude of scientific disciplines. From elucidating metabolic pathways of aniline-containing pharmaceuticals to tracking the environmental fate of this foundational chemical, ¹⁵N-labeled aniline serves as a powerful tracer, readily distinguishable from its natural abundance ¹⁴N counterpart by mass spectrometry and NMR spectroscopy.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to ¹⁵N-aniline, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations to empower researchers in their selection and execution of the optimal labeling strategy.

The Foundational Role of ¹⁵N-Labeled Aniline

Aniline and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and dyes.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount in drug development and environmental science.[1][4] The use of ¹⁵N-labeled analogues allows for precise tracking and quantification, offering clear advantages over other labeling methods. Unlike radioactive isotopes, ¹⁵N is stable, obviating the need for specialized handling and disposal protocols. Its unique nuclear spin of 1/2 makes it particularly well-suited for NMR studies, providing detailed structural and dynamic information.[1][2]

Strategic Approaches to ¹⁵N-Aniline Synthesis

The synthesis of ¹⁵N-aniline can be broadly categorized into three primary strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the availability and cost of the ¹⁵N-labeled starting material, desired isotopic enrichment, and the scale of the synthesis.

  • Reduction of ¹⁵N-Nitrobenzene: A classic and robust method.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern, versatile, and highly efficient.

  • Hofmann Rearrangement of ¹⁵N-Benzamide: A carbon-degradative approach.

Method 1: The Classic Route - Reduction of ¹⁵N-Nitrobenzene

This is arguably the most traditional and widely employed method for preparing aniline, and its adaptation for isotopic labeling is straightforward, provided ¹⁵N-nitrobenzene is accessible. The core of this strategy lies in the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Causality Behind Experimental Choices

The choice of reducing agent is critical and influences the reaction conditions, workup procedure, and overall efficiency. Historically, metal/acid combinations like tin (Sn) and hydrochloric acid (HCl) have been used.[5][6] However, catalytic hydrogenation offers a cleaner and more environmentally benign alternative.

  • Metal/Acid Reduction (e.g., Sn/HCl): This method is effective but can be cumbersome. The reaction proceeds via the transfer of electrons from the metal to the nitro group in an acidic medium.[5] A significant drawback is the formation of complex tin salts, which require a strongly basic workup to liberate the free aniline.[5]

  • Catalytic Hydrogenation: This is often the preferred method in modern synthesis. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, facilitates the reaction of the nitro group with hydrogen gas (H₂).[7] This method is highly efficient, and the workup is significantly simpler, as the catalyst can be removed by filtration.

Experimental Protocol: Catalytic Hydrogenation of ¹⁵N-Nitrobenzene

This protocol describes a general procedure for the catalytic hydrogenation of ¹⁵N-nitrobenzene.

Materials:

  • ¹⁵N-Nitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a hydrogenation flask, add ¹⁵N-nitrobenzene and the solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst under a stream of inert gas.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with inert gas (repeat 3 times).

  • Evacuate the flask and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield ¹⁵N-aniline. The product can be further purified by distillation if necessary.

Workflow Diagram: Reduction of ¹⁵N-Nitrobenzene

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product N15_Nitrobenzene ¹⁵N-Nitrobenzene Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Ethanol) N15_Nitrobenzene->Hydrogenation N15_Aniline ¹⁵N-Aniline Hydrogenation->N15_Aniline

Caption: Catalytic hydrogenation of ¹⁵N-Nitrobenzene.

Method 2: Modern Efficiency - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] This method allows for the synthesis of ¹⁵N-aniline from an aryl halide (or triflate) and a ¹⁵N-labeled amine source.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Palladium Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is crucial for the catalytic cycle.[11] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[8]

  • ¹⁵N-Amine Source: For the synthesis of primary ¹⁵N-aniline, an ammonia equivalent is required. Due to the challenges of using ammonia gas directly, reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can be used, followed by a deprotection step.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is necessary to deprotonate the amine and facilitate the catalytic cycle.[11]

Experimental Protocol: Buchwald-Hartwig Amination for ¹⁵N-Aniline

This protocol outlines a general procedure using an aryl bromide and a ¹⁵N-ammonia source.

Materials:

  • Bromobenzene (1.0 eq)

  • ¹⁵N-Ammonia source (e.g., ¹⁵NH₄Cl, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • XPhos or a similar bulky phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.2 eq)

  • Toluene (solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂, the phosphine ligand, and NaOtBu under an inert atmosphere.

  • Add the ¹⁵N-ammonia source and bromobenzene to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ¹⁵N-aniline.

Workflow Diagram: Buchwald-Hartwig Amination

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ArylHalide Aryl Halide (e.g., Bromobenzene) Coupling Pd-Catalyzed Cross-Coupling ArylHalide->Coupling N15_Amine ¹⁵N-Ammonia Source N15_Amine->Coupling N15_Aniline ¹⁵N-Aniline Coupling->N15_Aniline

Caption: Buchwald-Hartwig cross-coupling reaction.

Method 3: The Degradative Approach - Hofmann Rearrangement of ¹⁵N-Benzamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[12][13] This method is particularly useful when the ¹⁵N label is sourced from a nitrogen-containing reagent that can be readily converted to an amide.

Causality Behind Experimental Choices

The Hofmann rearrangement proceeds through a series of well-defined steps, with the key transformation being the migration of the aryl group from the carbonyl carbon to the nitrogen atom.[12][14]

  • Starting Material: The synthesis begins with ¹⁵N-benzamide, which can be prepared from benzoyl chloride and a ¹⁵N-ammonia source.

  • Reagents: The reaction is typically carried out using bromine (Br₂) and a strong base, such as sodium hydroxide (NaOH).[12] The base deprotonates the amide, and the resulting anion reacts with bromine to form an N-bromoamide.[12]

  • Rearrangement: Further deprotonation and loss of bromide lead to the formation of a nitrene intermediate, which then rearranges to an isocyanate.[15]

  • Hydrolysis: The isocyanate is hydrolyzed in the aqueous basic medium to a carbamic acid, which decarboxylates to yield the primary amine.[12][14]

Experimental Protocol: Hofmann Rearrangement of ¹⁵N-Benzamide

This protocol provides a general procedure for the Hofmann rearrangement.

Materials:

  • ¹⁵N-Benzamide (1.0 eq)

  • Sodium hydroxide (NaOH, 4.0 eq)

  • Bromine (Br₂, 1.1 eq)

  • Water

Procedure:

  • Prepare a solution of NaOH in water and cool it in an ice bath.

  • Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite solution.

  • In a separate flask, dissolve ¹⁵N-benzamide in a minimal amount of a suitable solvent (e.g., dioxane or water) and cool it in an ice bath.

  • Slowly add the cold sodium hypobromite solution to the ¹⁵N-benzamide solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C until the reaction is complete (as indicated by the disappearance of the intermediate N-bromoamide).

  • Cool the reaction mixture and extract the ¹⁵N-aniline with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Workflow Diagram: Hofmann Rearrangement

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product N15_Benzamide ¹⁵N-Benzamide Rearrangement Hofmann Rearrangement (Br₂, NaOH, H₂O) N15_Benzamide->Rearrangement N15_Aniline ¹⁵N-Aniline Rearrangement->N15_Aniline

Caption: Hofmann rearrangement of ¹⁵N-Benzamide.

Comparative Analysis of Synthesis Methods

MethodKey ¹⁵N Starting MaterialAdvantagesDisadvantagesTypical YieldsIsotopic Purity
Reduction of Nitrobenzene ¹⁵N-NitrobenzeneWell-established, scalable, high yieldsRequires handling of H₂ gas, catalyst can be pyrophoric>90%High (>98%)
Buchwald-Hartwig Amination ¹⁵N-Ammonia SourceHigh functional group tolerance, versatileCatalyst and ligand can be expensive, requires inert atmosphere70-95%High (>98%)
Hofmann Rearrangement ¹⁵N-Ammonia SourceUtilizes readily available starting materialsStoichiometric use of bromine, potential for side reactions60-80%High (>98%)

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of ¹⁵N-labeled aniline is a critical enabling technology for a wide range of scientific investigations. The choice of the most appropriate synthetic route depends on a careful consideration of factors such as the availability and cost of the ¹⁵N-labeled precursor, the required scale of the synthesis, and the technical capabilities of the laboratory.

  • For large-scale syntheses where ¹⁵N-nitrobenzene is available, catalytic hydrogenation remains a highly efficient and cost-effective method.

  • When versatility and functional group tolerance are paramount, the Buchwald-Hartwig amination offers a powerful and modern solution.

  • The Hofmann rearrangement provides a valuable alternative, particularly when starting from a ¹⁵N-ammonia source and when a carbon-degradative approach is acceptable.

By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthesis of ¹⁵N-aniline to advance their scientific endeavors.

References

  • Axel, D. et al. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology. [Link]

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  • Clark, J. (n.d.). The preparation of phenylamine (aniline). Chemguide. [Link]

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An In-Depth Technical Guide to Aniline-¹⁵N NMR Spectral Data and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Aniline-¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, designed for researchers, scientists, and professionals in drug development. We will delve into the core principles, experimental methodologies, and data interpretation, offering field-proven insights to empower your research.

The Significance of ¹⁵N NMR in the Study of Aniline and its Derivatives

Aniline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The nitrogen atom is often a key site of chemical reactivity and intermolecular interactions. ¹⁵N NMR spectroscopy, by directly probing the nitrogen nucleus, offers a unique and powerful lens through which to understand the electronic structure, bonding, and local environment of these critical molecules.

The ¹⁵N nucleus, with a spin quantum number of I=½, provides sharp, well-resolved signals, avoiding the line broadening issues associated with the quadrupolar ¹⁴N nucleus.[1] However, the low natural abundance (0.37%) and smaller gyromagnetic ratio of ¹⁵N present significant sensitivity challenges. This guide will address modern NMR techniques that effectively overcome these limitations.

Understanding the ¹⁵N NMR Spectrum of Aniline: Chemical Shifts and Coupling Constants

The ¹⁵N chemical shift of aniline is exquisitely sensitive to its electronic environment. The nitrogen lone pair's delocalization into the aromatic π-system significantly influences its shielding.[2] This sensitivity makes ¹⁵N NMR a powerful tool for studying substituent effects, solvent interactions, and protonation events.

¹⁵N Chemical Shift Data

The ¹⁵N chemical shift of aniline is typically observed in the range of 50-80 ppm relative to liquid ammonia (NH₃) or around -330 to -300 ppm relative to nitromethane (CH₃NO₂).[3][4] It is crucial to report the reference standard used.[4]

Table 1: ¹⁵N Chemical Shift of Aniline in Various Solvents

SolventChemical Shift (ppm vs. NH₃)Chemical Shift (ppm vs. CH₃NO₂)
CDCl₃~56~-324
DMSO-d₆~61~-319
Acetone-d₆~58~-322

Note: Values are approximate and can vary slightly with concentration and temperature.

Substituents on the phenyl ring dramatically influence the ¹⁵N chemical shift. Electron-withdrawing groups (e.g., -NO₂) deshield the nitrogen nucleus, causing a downfield shift (higher ppm value), while electron-donating groups (e.g., -OCH₃) cause an upfield shift (lower ppm value). This correlation is so strong that ¹⁵N chemical shifts can be linearly related to Hammett substituent constants.[5][6]

¹⁵N-¹H Spin-Spin Coupling Constants

Spin-spin coupling between ¹⁵N and directly attached protons (¹H) provides valuable structural information. The one-bond coupling constant, ¹J(¹⁵N,H), is particularly informative about the hybridization of the nitrogen atom.

Table 2: Typical ¹⁵N-¹H Coupling Constants for Aniline

Coupling ConstantTypical Value (Hz)Structural Information
¹J(¹⁵N,H)78 - 82Hybridization of the nitrogen atom
²J(¹⁵N,H_ortho)1.5 - 2.0Through-bond connectivity
³J(¹⁵N,H_meta)~0.5Through-bond connectivity
⁴J(¹⁵N,H_para)< 0.3Through-bond connectivity

The magnitude of ¹J(¹⁵N,H) is sensitive to the s-character of the N-H bond.[7] Long-range couplings, while smaller, are invaluable for confirming assignments in complex aniline derivatives.[8]

Acquiring High-Quality Aniline-¹⁵N NMR Spectra: Experimental Protocols

Given the low sensitivity of the ¹⁵N nucleus, careful experimental design is paramount. Here, we detail protocols for both direct ¹⁵N detection and more sensitive indirect detection methods.

Sample Preparation: A Foundation for Success

A well-prepared sample is the first step towards a high-quality spectrum.

Protocol 1: Standard Sample Preparation

  • Analyte Concentration: For direct ¹⁵N detection at natural abundance, a high concentration (ideally > 1 M) is recommended. For ¹⁵N-labeled aniline, or when using more sensitive inverse-detected experiments, concentrations of 10-50 mM are often sufficient.[9]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the aniline derivative. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆.[9] Ensure the solvent is free of particulate matter.

  • Filtration: To avoid line broadening from suspended impurities, filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[10][11]

  • Sample Volume: Use a sample volume of at least 0.6 mL for a standard 5 mm NMR tube to ensure proper shimming.[9]

  • Degassing (Optional): For sensitive samples or for accurate relaxation measurements, degassing via several freeze-pump-thaw cycles can remove dissolved oxygen, a paramagnetic species that can shorten relaxation times and broaden lines.

Direct ¹⁵N Detection: The 1D Experiment

This is the simplest experiment but requires longer acquisition times or higher concentrations.

Protocol 2: 1D ¹⁵N NMR Acquisition

  • Spectrometer Setup: Tune and match the probe for the ¹⁵N frequency. Perform shimming on the deuterium lock signal to achieve a narrow and symmetrical lock peak.

  • Pulse Program: A simple pulse-acquire sequence (e.g., 'zg' on Bruker systems) with proton decoupling is typically used.[12]

  • Key Acquisition Parameters:

    • d1 (Relaxation Delay): The ¹⁵N nucleus can have long T₁ relaxation times. A d1 of at least 1-2 times the longest T₁ is recommended for quantitative results. For aniline, T₁ can be several seconds. A d1 of 5-10 seconds is a good starting point.[13]

    • ns (Number of Scans): Due to low sensitivity, a large number of scans is typically required (from hundreds to thousands).

    • Proton Decoupling: Use broadband proton decoupling (e.g., 'garp' or 'waltz16') during acquisition to collapse ¹⁵N-¹H couplings into a single sharp peak and benefit from the Nuclear Overhauser Effect (NOE).

    • Inverse-Gated Decoupling: For quantitative measurements where a uniform NOE is not guaranteed, use an inverse-gated decoupling sequence. This involves turning on the decoupler only during the acquisition time to collapse couplings without generating a significant NOE.[13]

Fig 1. Workflow for 1D ¹⁵N NMR Spectroscopy.
Indirect Detection: Enhancing Sensitivity with 2D HSQC and HMBC

For low-concentration samples or to obtain correlation information, proton-detected 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Protocol 3: 2D ¹H-¹⁵N HSQC Acquisition

The HSQC experiment provides correlations between the ¹⁵N nucleus and its directly attached proton(s), leveraging the much higher sensitivity of ¹H detection.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹⁵N frequencies. Good shimming is critical for high-resolution 2D spectra.

  • Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., 'hsqcetfpgpsi' on Bruker systems).[1]

  • Key Acquisition Parameters:

    • Spectral Widths (sw): Set the ¹H spectral width to cover all proton resonances (typically 10-12 ppm). The ¹⁵N spectral width should encompass the expected chemical shift range of aniline nitrogens (e.g., 50-100 ppm).

    • ¹J(N,H) Coupling Constant: The pulse sequence delays are optimized based on the one-bond ¹⁵N-¹H coupling. For aniline, a value of ~80 Hz is a good starting point.

    • ns (Number of Scans): Typically 2 to 16 scans per increment are sufficient for moderately concentrated samples.

Protocol 4: 2D ¹H-¹⁵N HMBC Acquisition

The HMBC experiment reveals correlations between ¹⁵N and protons that are two or three bonds away, making it invaluable for structural elucidation.

  • Spectrometer Setup: Similar to HSQC.

  • Pulse Program: A gradient-selected HMBC sequence is standard (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Key Acquisition Parameters:

    • Long-Range Coupling Constant: The delays in the HMBC pulse sequence are optimized for long-range couplings. A typical value to start with for ¹H-¹⁵N correlations is 5-10 Hz.[14] It is often beneficial to run multiple HMBC experiments with different long-range coupling optimizations to detect a wider range of correlations.

    • ns (Number of Scans): More scans per increment (e.g., 16 to 64) are generally needed compared to HSQC due to the smaller size of long-range couplings.

Fig 2. Workflow for 2D Indirect ¹⁵N NMR.

Interpretation of Aniline-¹⁵N NMR Spectra: From Data to Insight

The power of Aniline-¹⁵N NMR lies in the wealth of information encoded in its spectral parameters.

Chemical Shift: A Probe of Electron Density

The ¹⁵N chemical shift is primarily governed by the paramagnetic shielding term, which is sensitive to the nature of the orbitals involved in bonding.

  • Resonance and Inductive Effects: The amino group in aniline is a strong π-donor, increasing electron density at the ortho and para positions of the ring. Substituents that enhance this donation (e.g., -OCH₃) lead to increased shielding (upfield shift) of the ¹⁵N nucleus. Conversely, electron-withdrawing groups (e.g., -NO₂) pull electron density away from the nitrogen, leading to deshielding (downfield shift).

  • Protonation: Protonation of the amino group to form the anilinium ion causes a dramatic change in the electronic structure. The lone pair is no longer available for delocalization, and the nitrogen becomes sp³ hybridized. This typically results in a significant upfield shift of the ¹⁵N signal.[15]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding with the -NH₂ group can influence the ¹⁵N chemical shift. Hydrogen bond donation from the solvent to the nitrogen lone pair can cause a downfield shift.

G cluster_0 Factors Influencing ¹⁵N Chemical Shift ¹⁵N Shift ¹⁵N Shift Electron Density Electron Density Electron Density->¹⁵N Shift Substituent Effects Substituent Effects Substituent Effects->Electron Density Solvent Effects Solvent Effects Solvent Effects->Electron Density Protonation State Protonation State Protonation State->Electron Density

Fig 3. Key factors affecting the ¹⁵N chemical shift of aniline.
Coupling Constants: Defining Connectivity and Geometry
  • ¹J(¹⁵N,H): As mentioned, this value is a reliable indicator of nitrogen hybridization. A larger ¹J(¹⁵N,H) value is associated with greater s-character in the N-H bond.

  • ⁿJ(¹⁵N,H): Long-range couplings observed in an HMBC spectrum are crucial for assembling the molecular structure. For instance, a correlation between the ¹⁵N nucleus and the ortho protons confirms the position of the amino group on the aromatic ring.

Applications in Drug Development and Materials Science

  • Structure Verification: Confirming the synthesis of novel aniline derivatives and identifying the site of modification.

  • Ligand Binding Studies: Monitoring changes in the ¹⁵N chemical shift of an aniline-containing drug upon binding to a protein target can identify the binding interface and provide insights into the binding mode.

  • Reaction Monitoring: Tracking the progress of reactions involving the aniline nitrogen, such as N-alkylation or acylation.

  • Polymer Characterization: Investigating the incorporation and environment of aniline-based monomers in polymers.

Conclusion

Aniline-¹⁵N NMR spectroscopy, despite its inherent sensitivity challenges, is an exceptionally powerful technique for the structural and electronic characterization of this vital class of compounds. By leveraging modern pulse sequences, such as HSQC and HMBC, and with careful attention to experimental design, researchers can gain profound insights into molecular structure, reactivity, and interactions. This guide provides the foundational knowledge and practical protocols to successfully implement Aniline-¹⁵N NMR in your research endeavors.

References

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  • Yonezawa, T., & Morishima, I. (1973). Relationships of the 15N nuclear magnetic resonance chemical shift and the 15N–1H spin coupling constant to the infrared stretching frequency of the amino group in saturated primary amines and anilines. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1197-1205. [Link]

  • Del Bene, J. E., & Person, W. B. (2006). Systematic Ab Initio Study of 15N−15N and 15N−1H Spin−Spin Coupling Constants Across N−H+−N Hydrogen Bonds: Predicting N−N and N−H Coupling Constants and Relating Them to Hydrogen Bond Type. The Journal of Physical Chemistry A, 110(23), 7496-7502. [Link]

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  • SpectraBase. (n.d.). Aniline - Optional[15N NMR] - Chemical Shifts. [Link]

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  • Kolehmainen, E., et al. (2000). One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study. Magnetic Resonance in Chemistry, 38(7), 568-574. [Link]

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Introduction: The Significance of ¹⁵N-Labeled Aniline in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Determination of Isotopic Enrichment of Aniline-¹⁵N

Aniline, a foundational aromatic amine, serves as a crucial building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers. The strategic incorporation of the stable, heavy isotope Nitrogen-15 (¹⁵N) into the aniline molecule transforms it into a powerful tracer for elucidating reaction mechanisms, tracking metabolic pathways, and developing quantitative analytical methods in drug development. Determining the precise isotopic enrichment—the percentage of ¹⁵N atoms relative to the total nitrogen atoms—is a critical step that underpins the validity of any study utilizing Aniline-¹⁵N.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core analytical techniques for accurately determining the isotopic enrichment of Aniline-¹⁵N. We will delve into the theoretical principles, provide field-tested experimental protocols, and discuss the nuances of data interpretation for the two primary analytical modalities: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Logical Workflow for Technique Selection

The choice between analytical techniques is governed by factors such as required precision, sample availability, and the presence of complex matrices. The following decision tree provides a high-level guide for selecting the most appropriate method.

G start Start: Need to determine Aniline-¹⁵N Enrichment q1 Is high precision (<1% RSD) and high sensitivity (trace levels) critical? start->q1 q2 Is non-destructive analysis required? Need structural confirmation? q1->q2 No ms Primary Technique: Mass Spectrometry (GC-MS/LC-MS) q1->ms Yes nmr Primary Technique: NMR Spectroscopy (¹H or ¹⁵N) q2->nmr Yes q3 Is a rapid, qualitative assessment of high enrichment sufficient? q2->q3 No ftir Secondary/Screening Technique: FTIR Spectroscopy q3->ms No, need quantitative data q3->ftir Yes

Caption: High-level decision workflow for selecting an analytical technique.

Mass Spectrometry: The Gold Standard for Sensitivity and Precision

Mass spectrometry (MS) is the most widely employed technique for isotopic enrichment determination due to its exceptional sensitivity and precision. The fundamental principle lies in its ability to separate ions based on their mass-to-charge ratio (m/z). Aniline containing ¹⁴N has a monoisotopic mass of 93.0578 Da, while Aniline-¹⁵N has a mass of 94.0549 Da. This 1-dalton mass difference is easily resolved by modern mass spectrometers.

Expertise & Experience: Why MS is Often the First Choice

The power of MS lies in its direct measurement of the very property that defines the isotope: mass. By measuring the relative intensities of the ion corresponding to the unlabeled aniline (M+) and the ¹⁵N-labeled aniline (M+1), we can calculate the enrichment. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile and thermally stable compound like aniline.[1][2]

Trustworthiness: The Self-Validating MS Protocol

A robust MS protocol must be self-validating. This is achieved by first analyzing a natural abundance (unlabeled) aniline standard. This crucial step serves two purposes:

  • Baseline Isotope Ratio: It establishes the natural abundance of isotopes (¹³C, ¹⁵N, ²H), which contributes to the M+1 and M+2 peaks. The natural abundance of ¹⁵N is approximately 0.37%. This baseline is subtracted from the measurements of the enriched sample.

  • Fragmentation Pattern: It confirms the characteristic fragmentation pattern of aniline under the chosen ionization conditions. For aniline, the molecular ion (m/z 93) is typically strong. Common fragments include the loss of a hydrogen atom (m/z 92) and the loss of HCN (m/z 66).[3][4] Understanding this pattern is vital to ensure that the chosen quantification ions are not subject to interference.

Experimental Protocol: GC-MS for Aniline-¹⁵N Enrichment

This protocol outlines a standard electron ionization (EI) GC-MS method.

1. Sample Preparation:

  • Accurately prepare a stock solution of the Aniline-¹⁵N sample in a suitable volatile solvent (e.g., Methanol, Dichloromethane) at a concentration of ~1 mg/mL.
  • Prepare a dilution series (e.g., 0.5, 1, 5, 10, 50 µg/mL) to determine the optimal concentration for analysis and to check for detector linearity.[5]
  • Prepare a corresponding set of solutions using a certified natural abundance aniline standard.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
  • Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 15°C/min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns.
  • Source Temperature: 230°C.
  • Acquisition Mode: Full Scan (e.g., m/z 40-150) to observe the full spectrum and confirm identity, followed by Selected Ion Monitoring (SIM) for precise quantification. In SIM mode, monitor m/z 93 and 94.[2][6]

3. Data Acquisition and Analysis Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis prep_std Prepare Natural Abundance Standard acq_std Inject Standard (Full Scan & SIM) prep_std->acq_std prep_sample Prepare ¹⁵N-Aniline Sample acq_sample Inject ¹⁵N-Sample (Full Scan & SIM) prep_sample->acq_sample baseline Determine Baseline Isotope Ratio & Fragmentation from Standard acq_std->baseline extract Extract Ion Chromatograms (m/z 93 & 94) acq_sample->extract calculate Calculate % Enrichment baseline->calculate integrate Integrate Peak Areas extract->integrate integrate->calculate

Caption: GC-MS workflow for Aniline-¹⁵N enrichment determination.

4. Calculation of Isotopic Enrichment:

  • Integrate the peak areas for the ions at m/z 93 (A⁹³) and m/z 94 (A⁹⁴) from the SIM data.
  • First, correct the measured ratio for the natural abundance contribution. Let R_nat be the ratio (A⁹⁴/A⁹³) from the natural abundance standard.
  • The corrected abundance of the ¹⁵N-labeled species (A⁹⁴_corr) is approximately A⁹⁴ - (A⁹³ * R_nat).
  • The percentage enrichment is then calculated as: % Enrichment = [A⁹⁴_corr / (A⁹³ + A⁹⁴_corr)] * 100
Data Presentation: Key GC-MS Parameters
ParameterRecommended SettingRationale
Ionization ModeElectron Ionization (EI)Provides reproducible, library-searchable fragmentation patterns.
Ionization Energy70 eVIndustry standard for generating stable and comparable mass spectra.
Acquisition ModeSIM (m/z 93, 94)Maximizes sensitivity and precision by increasing dwell time on ions of interest.[2]
Primary Ionsm/z 93 (M+) & 94 (M+1)Represent the unlabeled and ¹⁵N-labeled molecular ions, respectively.
Validation StandardNatural Abundance AnilineEssential for establishing baseline isotopic ratios and fragmentation.[7]

NMR Spectroscopy: A Non-Destructive Approach

NMR spectroscopy offers a non-destructive method for determining isotopic enrichment and can provide valuable structural information simultaneously. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active.[8] However, its low natural abundance and low gyromagnetic ratio make direct detection challenging and time-consuming.[9]

Expertise & Experience: The Power of Indirect Detection

A more practical and sensitive approach is to observe the effect of the ¹⁵N nucleus on a more sensitive nucleus, such as ¹H. Protons directly attached to the ¹⁵N atom will exhibit spin-spin coupling (J-coupling). In the ¹H NMR spectrum of Aniline-¹⁵N, the -NH₂ protons will appear not only as a main peak (from molecules with ¹⁴N, which is quadrupolar and typically doesn't show coupling) but also as a doublet (from molecules with ¹⁵N), known as ¹⁵N satellites. The separation between the two lines of the doublet is the ¹J(¹⁵N,H) coupling constant.[10][11]

Trustworthiness: Self-Validation in NMR

The NMR method is inherently self-validating because the sample serves as its own reference. The ratio of the integral of the ¹⁵N satellite peaks to the total integral of the proton signal directly corresponds to the isotopic enrichment. It is crucial to ensure proper experimental setup to obtain quantitative results.

Experimental Protocol: ¹H NMR for Aniline-¹⁵N Enrichment

1. Sample Preparation:

  • Dissolve an accurately weighed amount of Aniline-¹⁵N (typically 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can slow the proton exchange of the -NH₂ group, resulting in sharper signals.
  • Use a high-purity solvent to avoid interfering signals.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
  • Pulse Sequence: A standard 1D proton pulse-acquire experiment.
  • Key Parameters for Quantitation:
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. For the -NH₂ protons, a delay of 10-15 seconds is a safe starting point to ensure full relaxation and accurate integration.
  • Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 100:1) for the satellite peaks. This may range from 64 to 512 scans depending on the enrichment level and sample concentration.
  • Pulse Angle: A 90° pulse angle should be accurately calibrated.

3. Data Acquisition and Analysis Workflow:

G prep Dissolve ¹⁵N-Aniline in Deuterated Solvent acq Acquire ¹H NMR Spectrum (Quantitative Parameters) prep->acq process Process Data (Phasing, Baseline Correction) acq->process integrate Integrate Main -NH₂ Peak (I_main) and ¹⁵N Satellites (I_sat) process->integrate calculate Calculate % Enrichment integrate->calculate

Caption: ¹H NMR workflow for Aniline-¹⁵N enrichment determination.

4. Calculation of Isotopic Enrichment:

  • Carefully integrate the area of the central -NH₂ peak (I_main) and the two satellite peaks (I_sat_total = I_sat1 + I_sat2).
  • The total integral for the -NH₂ protons is I_total = I_main + I_sat_total.
  • The percentage enrichment is calculated as: % Enrichment = [I_sat_total / I_total] * 100
Data Presentation: Key ¹H NMR Parameters
ParameterRecommended SettingRationale
Spectrometer Field≥ 400 MHzImproves sensitivity and resolution of satellite peaks.
Relaxation Delay (d1)5 x T₁ (typically 10-15s)Ensures complete relaxation for accurate signal integration.
SolventDMSO-d₆Reduces N-H proton exchange, leading to sharper signals.
Signal of Interest-NH₂ proton satellitesDirect observation of ¹H-¹⁵N coupling provides a quantitative measure.[11]
ValidationInternal quantitationThe ratio of satellite to total peak area is an intrinsic measure of enrichment.

Fourier Transform Infrared (FTIR) Spectroscopy: A Qualitative Assessment

FTIR spectroscopy can, in principle, be used for isotopic analysis. The substitution of a lighter atom (¹⁴N) with a heavier one (¹⁵N) increases the reduced mass of the N-H bond, which leads to a downward shift in the frequency of its stretching and bending vibrations.[12] For the N-H stretch in aniline, this shift would be on the order of 10-15 cm⁻¹.

However, this method is generally not preferred for accurate quantification of Aniline-¹⁵N enrichment for several reasons:

  • Low Precision: Peak overlap and broadness of N-H stretching bands can make deconvolution and accurate integration difficult.

  • Environmental Sensitivity: N-H vibrational frequencies are highly sensitive to hydrogen bonding and solvent effects, which can confound the results.

  • Limited Dynamic Range: It is best suited for highly enriched samples and is not ideal for measuring low levels of incorporation.

FTIR is best regarded as a potential tool for rapid, qualitative confirmation of high levels of ¹⁵N incorporation, rather than a precise quantitative technique.[13][14]

Comparative Summary of Techniques

FeatureMass Spectrometry (GC-MS)NMR Spectroscopy (¹H)FTIR Spectroscopy
Principle Mass-to-charge ratioNuclear spin couplingVibrational frequency shift
Sensitivity Very High (pg-ng)Moderate (mg)Low (mg)
Precision High (<1% RSD)Good (1-5% RSD)Low
Sample State Gas/Liquid (Destructive)Liquid (Non-destructive)Liquid/Solid
Analysis Time Fast (~15 min/sample)Moderate-Slow (30 min - hrs)Very Fast (<5 min/sample)
Key Advantage Highest sensitivity & precisionNon-destructive, structural infoSpeed, simplicity
Key Limitation Destructive, potential fragmentationLower sensitivity, requires more sampleLow precision, not quantitative

Conclusion

The determination of isotopic enrichment in Aniline-¹⁵N is a critical analytical task that is best addressed by Mass Spectrometry or NMR Spectroscopy.

  • Mass Spectrometry , particularly GC-MS, stands as the method of choice for applications requiring high sensitivity, high precision, and high throughput. Its protocol, when properly validated with a natural abundance standard, provides trustworthy and accurate results.

  • NMR Spectroscopy , via indirect ¹H detection, offers a robust, non-destructive alternative that provides excellent quantitative data without the need for extensive calibration, albeit with lower sensitivity. It is ideal when sample preservation is important or when simultaneous structural confirmation is desired.

While FTIR can indicate the presence of ¹⁵N, it lacks the precision required for rigorous scientific and developmental applications. The selection of the optimal technique should be guided by the specific requirements of the research, balancing the need for sensitivity, precision, and sample integrity.

References

  • Westerman, P. W., & Roberts, J. D. (1978). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link][15]

  • Axenrod, T., Pregosin, P. S., Wieder, M. J., Becker, E. D., Bradley, R. B., & Milne, G. W. A. (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 93(24), 6536–6541. [Link][10]

  • Hameed, A. S., Al-Rawi, J. M. A., & Elias, G. (2006). Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Molecules, 11(5), 356-363. [Link][16]

  • Wang, Y., Liu, C., Wu, L., Wang, L., & Zhang, L. (2020). Rapid Determination of Nitrate Nitrogen Isotope in Water Using Fourier Transform Infrared Attenuated Total Reflectance Spectroscopy (FTIR-ATR) Coupled with Deconvolution Algorithm. Molecules, 25(21), 5026. [Link][12]

  • Hunkeler, D., & Aravena, R. (2000). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology, 34(14), 2849–2854. [Link][17]

  • Su, Y. H., & Lee, W. T. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics, 20(1), 86. [Link][18]

  • Griffith, D. W. T. (2007). N2O concentration and flux measurements and complete isotopic analysis by FTIR spectroscopy. Geophysical Research Abstracts, 9, 07831. [Link][13]

  • Thorn, K. A., & Cox, L. G. (2009). 15 N NMR chemical shifts of nitrogen compounds representing condensation products of aniline with carbonyl and other functional groups. ResearchGate. [Link][19]

  • Griffith, D. W. T., et al. (2012). A Fourier transform infrared trace gas and isotope analyser for atmospheric applications. Atmospheric Measurement Techniques, 5(10), 2481-2498. [Link][20]

  • Richardson, N., et al. (2014). Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst, 139(10), 2541-2550. [Link][14]

  • Bakhmutov, V. I. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(41), 23849-23871. [Link][11]

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  • Magritek. (2021). Can benchtop NMR detect 15N at natural abundance?. Magritek Application Notes. [Link][9]

  • Isotopx. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Isotopx Knowledge Base. [Link][8]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Chemistry and Biochemistry Resources. [Link][3]

  • Patterson, B. W., et al. (1993). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Biological Mass Spectrometry, 22(9), 518-523. [Link][6]

  • Clark, J. (2021). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][4]

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An In-Depth Technical Guide to Aniline-15N: Commercial Sourcing, Cost, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aniline-15N in Modern Research

This compound, a stable isotope-labeled form of aniline, serves as a critical tool in the arsenal of researchers and drug development professionals. Its utility stems from the replacement of the naturally abundant nitrogen-14 (¹⁴N) with the heavier, non-radioactive isotope nitrogen-15 (¹⁵N). This subtle yet powerful modification allows for the precise tracking and quantification of aniline-containing molecules in complex biological systems. The unique nuclear properties of ¹⁵N, particularly its nuclear spin of 1/2, make it exceptionally well-suited for Nuclear Magnetic Resonance (NMR) spectroscopy, providing enhanced resolution and clarity in structural and interaction studies.[1] Furthermore, the mass shift introduced by the ¹⁵N label makes it an ideal internal standard for mass spectrometry (MS)-based quantification, a cornerstone of modern bioanalysis in drug metabolism and pharmacokinetics (DMPK) studies.[2][3] This guide provides an in-depth exploration of the commercial landscape for this compound, its associated costs, and a technical overview of its key applications, synthesis, and quality control considerations.

Commercial Suppliers and Cost Analysis of this compound

A variety of reputable chemical suppliers offer this compound, typically with high isotopic purity (≥98 atom % ¹⁵N). The cost can vary depending on the supplier, quantity, and any associated certifications (e.g., for use in GMP environments). Below is a comparative summary of major commercial suppliers and their publicly available pricing for this compound.

SupplierCatalog NumberQuantityIsotopic PurityChemical PurityPrice (USD)
Sigma-Aldrich (Merck) 4881001 g98 atom % ¹⁵N99% (CP)$336.00
Cambridge Isotope Laboratories, Inc. (CIL) NLM-1314-11 g98%98%$336.00
Fisher Scientific (distributing CIL) 50-162-95721 g98%+Not specified$400.03
LGC Standards (distributing TRC) TRC-A662476-2.5G2.5 gNot specifiedNot specifiedPrice on request
Santa Cruz Biotechnology sc-268884Not specified≥98%Not specifiedPrice on request
Alfa Chemistry IS1214Not specified≥98 atom % ¹⁵N99% (CP)Price on request
Clearsynth CS-T-66574Not specifiedNot specifiedNot specifiedPrice on request

Note: Prices are subject to change and may not include shipping and handling fees. For larger quantities or specific packaging needs, it is recommended to contact the suppliers directly for a quote.[4]

Synthesis and Quality Control of this compound

The synthesis of this compound typically involves the introduction of the ¹⁵N isotope at a key step in the synthetic pathway. A common and well-established method is the reduction of nitrobenzene.[5] To produce this compound, this process is adapted to use a ¹⁵N-labeled nitrating agent or a ¹⁵N-labeled precursor. For instance, the synthesis can start from a ¹⁵N-labeled ammonia source which is then incorporated into the aromatic ring.[6] Another approach involves a nitrogen replacement process where the ¹⁵N atom from a labeled compound like glycine-¹⁵N is directly incorporated into an aniline derivative.[7]

The general synthetic route via reduction of nitrobenzene can be visualized as follows:

Synthesis_of_Aniline Nitrobenzene Nitrobenzene Reduction Reduction (e.g., Sn/HCl or Fe/HCl) Nitrobenzene->Reduction [H] Aniline Aniline Reduction->Aniline

Figure 1: General synthesis of aniline via reduction of nitrobenzene.

For the synthesis of this compound, a ¹⁵N-labeled starting material, such as Nitrobenzene-¹⁵N, would be used.

Quality Control: Ensuring Isotopic and Chemical Purity

The utility of this compound in research and drug development is critically dependent on its quality. Therefore, stringent quality control measures are essential. Key quality attributes that are assessed and typically reported on a Certificate of Analysis (CoA) include:

  • Isotopic Purity/Enrichment: This is the percentage of molecules that contain the ¹⁵N isotope at the specified position. It is a crucial parameter as low isotopic enrichment can lead to a weaker signal in NMR or interfere with mass spectrometry measurements. Isotopic purity is typically determined by mass spectrometry or NMR spectroscopy.[]

  • Chemical Purity: This refers to the percentage of the desired compound (this compound) in the material, exclusive of any isotopic isomers. Impurities can interfere with experiments and lead to erroneous results. Chemical purity is commonly assessed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[]

  • Structural Confirmation: The identity of the compound is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct molecular structure.

A self-validating system for any protocol using this compound begins with the careful review of the supplier's CoA to confirm that the material meets the required specifications for the intended application.

Applications in Drug Development and Research

This compound is a versatile tool with significant applications in various stages of drug discovery and development. Its primary uses are centered around its utility in NMR spectroscopy and as an internal standard in mass spectrometry.

Structural Biology and Drug Discovery with NMR Spectroscopy

Nitrogen-15 labeling is a cornerstone of biomolecular NMR spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions.[9][10] While uniform ¹⁵N-labeling of proteins is a common practice, the use of ¹⁵N-labeled small molecules like this compound offers a powerful "ligand-observed" NMR approach.

Causality in Experimental Choice: In drug discovery, understanding how a potential drug molecule (ligand) binds to its protein target is crucial for optimization. When a large protein is involved, "protein-observed" NMR can be challenging due to spectral complexity and signal broadening. In such cases, observing the NMR signals of a smaller, ¹⁵N-labeled ligand upon binding to the unlabeled protein provides a more tractable method to study the interaction. The chemical environment of the ¹⁵N nucleus in this compound is highly sensitive to changes upon binding, leading to shifts in its NMR signal (Chemical Shift Perturbations, or CSPs).[11]

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of a proton with its directly attached heteronucleus, in this case, ¹⁵N.[10] A titration experiment involves recording a series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled ligand (e.g., a compound synthesized using this compound) while incrementally adding the unlabeled protein target.

HSQC_Titration_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis Prep_Ligand Prepare solution of This compound containing ligand Initial_HSQC Record initial ¹H-¹⁵N HSQC of free ligand Prep_Ligand->Initial_HSQC Prep_Protein Prepare concentrated stock of unlabeled protein Add_Protein Add aliquot of protein Prep_Protein->Add_Protein Initial_HSQC->Add_Protein Record_HSQC Record ¹H-¹⁵N HSQC Add_Protein->Record_HSQC Repeat Repeat additions until saturation or desired ratio Record_HSQC->Repeat Repeat->Add_Protein Overlay_Spectra Overlay and compare HSQC spectra Repeat->Overlay_Spectra Analyze_CSPs Analyze Chemical Shift Perturbations (CSPs) Overlay_Spectra->Analyze_CSPs Determine_Kd Determine binding affinity (Kd) and map binding interface Analyze_CSPs->Determine_Kd

Figure 2: Workflow for a ¹H-¹⁵N HSQC titration experiment.

Step-by-Step Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of the ¹⁵N-labeled ligand (synthesized using this compound) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) at a concentration typically in the range of 50-200 µM.

    • Prepare a concentrated stock solution of the unlabeled target protein in the same buffer.

  • NMR Data Acquisition:

    • Record a reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled ligand.[12]

    • Incrementally add small aliquots of the concentrated protein solution to the NMR tube containing the ligand.

    • After each addition, allow the sample to equilibrate and record another ¹H-¹⁵N HSQC spectrum.

    • Continue the titration until the chemical shifts of the ligand no longer change upon further addition of the protein, indicating saturation of the binding site.

  • Data Analysis:

    • Process and overlay the series of HSQC spectra.

    • Track the changes in the chemical shifts of the ¹H and ¹⁵N signals of the ligand.

    • By fitting the chemical shift changes as a function of the protein concentration, the dissociation constant (Kd), a measure of binding affinity, can be determined.[11]

Quantitative Bioanalysis with Mass Spectrometry

In drug development, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust bioanalytical methods for the quantification of drugs and their metabolites in biological matrices like plasma and urine.[4][13] Stable isotope-labeled internal standards are the gold standard for such assays, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

Causality in Experimental Choice: this compound can be used to synthesize a ¹⁵N-labeled version of an aniline-containing drug or metabolite. This labeled compound serves as an ideal internal standard because it has nearly identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent, allowing for highly accurate and precise quantification by measuring the ratio of their signals.[15]

The following workflow outlines the use of an this compound derived internal standard for the quantification of a drug metabolite in a plasma sample using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Spike_IS Spike plasma sample with known amount of This compound labeled internal standard Protein_Precip Protein Precipitation (e.g., with acetonitrile) Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Inject Inject supernatant onto LC column Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) Ionize->Detect Integrate Integrate peak areas of analyte and internal standard Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify analyte concentration using a calibration curve Calculate_Ratio->Quantify

Figure 3: Workflow for LC-MS/MS quantification using a ¹⁵N-labeled internal standard.

Step-by-Step Protocol Outline:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a small, precise volume of a stock solution of the this compound labeled internal standard.

    • Perform a sample cleanup procedure, such as protein precipitation by adding a multiple volume of a cold organic solvent (e.g., 300 µL of acetonitrile).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume of the supernatant onto a suitable LC column (e.g., a C18 reversed-phase column).

    • Separate the analyte and internal standard from other matrix components using a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).

    • The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹⁵N-labeled internal standard are monitored. This provides high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the chromatographic peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by analyzing a series of calibration standards (blank matrix spiked with known concentrations of the analyte and a constant concentration of the internal standard) and plotting the peak area ratio against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion: An Indispensable Tool for Advancing Science

This compound stands as a testament to the power of stable isotope labeling in modern scientific research. Its commercial availability from a range of suppliers, albeit at a premium cost, provides researchers with access to a high-quality reagent. The unique properties of the ¹⁵N nucleus make it an invaluable probe for investigating molecular interactions in drug discovery through NMR spectroscopy. Furthermore, its role as a stable isotope-labeled internal standard is crucial for the development of robust and reliable bioanalytical methods that meet stringent regulatory requirements. By understanding the principles behind its application, the methodologies for its use, and the importance of quality control, researchers and drug development professionals can effectively leverage this compound to accelerate their scientific endeavors and contribute to the advancement of medicine.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009. [Link]

  • Zhang, Y., et al. (2018). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications, 54(78), 11038-11041. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]

  • Higman, V. A. (2012). 1H-15N HSQC. Protein NMR. [Link]

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  • European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]

  • Viswanathan, C. T., et al. (2007). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(4), 735-738. [Link]

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  • Scientific Laboratory Supplies. (n.d.). This compound, 98 atom % 15N. Retrieved from [Link]

  • Guillarme, D., et al. (2010). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Journal of Chromatography B, 878(2), 113-125. [Link]

  • Pell, A. J., et al. (2010). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Journal of Visualized Experiments, (37), 1843. [Link]

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Navigating the Synthesis and Handling of Aniline-¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the critical safety and handling protocols for Aniline-¹⁵N, a stable isotope-labeled compound integral to a range of research and development applications, including mechanistic studies and metabolic tracking in drug development. While the ¹⁵N isotope is non-radioactive, the inherent chemical toxicity of the aniline molecule necessitates a rigorous and informed approach to its handling. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale underpinning each precaution to foster a culture of safety and experimental integrity.

Understanding the Hazard Profile of Aniline-¹⁵N

Aniline-¹⁵N shares the same chemical and toxicological properties as its unlabeled counterpart.[1] The primary hazards are not radiological but are associated with the inherent toxicity of aniline.[2][3][4] Aniline is a combustible, oily liquid that is toxic if swallowed, inhaled, or absorbed through the skin.[1][5][6][7][8][9][10][11] It is classified as a suspected carcinogen and mutagen, and it can cause significant damage to organs, particularly the blood, through prolonged or repeated exposure.[1][5][8][9][11][12]

A primary and acute danger of aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[13][14] This can lead to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress, collapse, and even death.[13]

Hazard Classification Description GHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation)Toxic if swallowed, in contact with skin, or if inhaled.[1][8][9][11]

Serious Eye DamageCauses serious eye damage.[1][5][8][9][11]

Skin SensitizationMay cause an allergic skin reaction.[1][5][8][9]

Germ Cell MutagenicitySuspected of causing genetic defects.[1][5][8][9][11]

CarcinogenicitySuspected of causing cancer.[1][5][8][9][11][12]

Specific Target Organ ToxicityCauses damage to organs (blood) through prolonged or repeated exposure.[1][8][9]

Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long-lasting effects.[1][9]

Exposure Limits:

Organization TWA (8-hour) STEL (15-minute) Notes
OSHA (PEL)5 ppm[13]--
ACGIH (TLV)2 ppm[12][13]-Skin notation - indicates potential for significant absorption through the skin.[12]
NIOSH (REL)Lowest feasible concentration[13]-As a potential occupational carcinogen.[13]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle for handling Aniline-¹⁵N is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with Aniline-¹⁵N must be conducted within a properly functioning and certified chemical fume hood.[5][6] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of toxic vapors. Ensure that the sash is kept at the lowest practical height to maximize capture efficiency. A safety shower and eyewash station must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a comprehensive PPE strategy is mandatory to protect against accidental splashes, spills, and unforeseen exposures.

  • Hand Protection: Standard nitrile gloves are not recommended for handling aniline as they have a poor compatibility rating.[5] Opt for gloves made of butyl rubber, neoprene, Polyvinyl alcohol (PVA), or Viton.[5] Double gloving is a prudent practice, especially for extended operations or when handling larger quantities.[15] Always inspect gloves for any signs of degradation before use and change them frequently, especially after any suspected contact.[2][15]

  • Eye and Face Protection: Tightly fitting chemical splash goggles are required.[6] For tasks with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to goggles.[7][16]

  • Body Protection: A fully buttoned, flame-retardant lab coat should be worn at all times.[5][15] For procedures with a significant splash potential, a chemical-resistant apron is also necessary.[15][16] Full-length pants and closed-toe shoes are mandatory laboratory attire.[5]

  • Respiratory Protection: In most instances, working within a certified chemical fume hood will provide adequate respiratory protection.[5] However, for large spills or in situations where engineering controls are not sufficient, a full-face respirator with a combination organic vapor/HEPA cartridge may be required.[16] Note that respirator use requires medical clearance, fit-testing, and enrollment in a respiratory protection program.[5]

Workflow for Safe Handling and Experimentation

A systematic and well-planned workflow is crucial for minimizing risks when working with Aniline-¹⁵N. The following diagram outlines the key stages and necessary precautions.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Experiment Prep 1. Pre-Use Checklist RiskAssessment 2. Risk Assessment Prep->RiskAssessment Review SDS & SOPs PPE_Donning 3. Don PPE RiskAssessment->PPE_Donning Select appropriate PPE Weighing 4. Weighing & Dispensing PPE_Donning->Weighing Enter designated area Dissolution 5. Dissolution Weighing->Dissolution Transfer to reaction vessel Reaction 6. Reaction Setup Dissolution->Reaction Initiate experiment Decontamination 7. Decontaminate Equipment Reaction->Decontamination Upon completion WasteDisposal 8. Waste Disposal Decontamination->WasteDisposal Segregate waste PPE_Doffing 9. Doff PPE WasteDisposal->PPE_Doffing Exit work area

Caption: Workflow for the safe handling of Aniline-¹⁵N.

Step-by-Step Experimental Protocol
  • Preparation:

    • Pre-Use Checklist: Before starting any work, ensure the chemical fume hood is certified and functioning correctly.[15] Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[15] Have a chemical spill kit appropriate for aniline readily available.[15]

    • Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities of Aniline-¹⁵N to be used and the nature of the procedure.[15]

    • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.[15]

  • Handling within a Chemical Fume Hood:

    • Weighing and Dispensing: Handle the compound exclusively within a chemical fume hood.[5][6] Use a syringe or pipette for liquid transfers to minimize the risk of spills.[15]

    • Dissolution and Reaction Setup: When dissolving Aniline-¹⁵N or setting up a reaction, ensure all equipment is securely clamped and that the reaction is monitored. Avoid heating with an open flame; use a heating mantle, water bath, or oil bath with temperature control.[15]

  • Post-Experiment Procedures:

    • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with Aniline-¹⁵N.

    • Waste Disposal: Collect all aniline-containing waste in a clearly labeled, tightly sealed, and compatible container.[5] This includes contaminated gloves, pipette tips, and paper towels.[15] Aniline waste must be managed as hazardous waste.[5]

    • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Wash hands and forearms thoroughly after removing gloves.[6]

Storage and Stability

Proper storage is essential to maintain the integrity of Aniline-¹⁵N and to prevent accidental exposure.

  • Storage Conditions: Store Aniline-¹⁵N in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][15] The recommended storage temperature is typically 2-8°C. The storage area should be a designated and secured chemical storage cabinet.[5]

  • Incompatibilities: Store Aniline-¹⁵N away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Light and Air Sensitivity: Aniline can darken upon exposure to light and air.[7][14] Protect the compound from light.[6][15]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency response plan is critical.

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Spill or Exposure Occurs SmallSpill Small Spill (<10 min cleanup) Spill->SmallSpill If trained & equipped LargeSpill Large Spill (Outside fume hood) Spill->LargeSpill If untrained or uncontained SkinContact Skin Contact Spill->SkinContact EyeContact Eye Contact Spill->EyeContact Inhalation Inhalation Spill->Inhalation Ingestion Ingestion Spill->Ingestion Cleanup Dispose as hazardous waste SmallSpill->Cleanup Absorb with inert material Evacuate Evacuate LargeSpill->Evacuate Evacuate & secure area RemoveClothing RemoveClothing SkinContact->RemoveClothing Remove contaminated clothing FlushEyes FlushEyes EyeContact->FlushEyes Flush with water for 15 min FreshAir FreshAir Inhalation->FreshAir Move to fresh air MedicalAttention Seek Medical Attention Ingestion->MedicalAttention Seek immediate medical attention Notify Report to Supervisor Evacuate->Notify Call 911 & EH&S WashSkin WashSkin RemoveClothing->WashSkin Wash with soap & water WashSkin->MedicalAttention FlushEyes->MedicalAttention FreshAir->MedicalAttention

Caption: Emergency response flowchart for Aniline-¹⁵N incidents.

Spill Response
  • Small Spill: If a small amount of Aniline-¹⁵N is spilled (can be cleaned up in under 10 minutes) and you are trained to do so, you may proceed with cleanup.[5] Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5][6]

  • Large Spill: For a significant spill outside of a fume hood, immediately evacuate the area and secure it.[5] Notify others in the vicinity and call emergency services (911) if there is an immediate threat of fire or the spill is uncontained.[5] Then, contact your institution's Environmental Health & Safety (EH&S) office.[5]

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[6][13][17] Wash the affected skin area with copious amounts of soap and water.[13][18] Seek immediate medical attention.[6][13]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air.[6][13] If breathing is difficult, administer oxygen.[6] If breathing has stopped, begin rescue breathing.[13] Seek immediate medical attention.[6][13]

  • Ingestion: Do not induce vomiting.[6] If the person is conscious, rinse their mouth with water.[18] Seek immediate medical attention.[5][6][13]

Conclusion

The use of Aniline-¹⁵N in research is invaluable, but its safe handling is of paramount importance. By understanding its toxicological properties, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to systematic handling and emergency procedures, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • Washington State University. (n.d.). Aniline. WSU Environmental Health & Safety. Retrieved from [Link]

  • Rutgers University. (n.d.). Aniline. Rutgers Environmental Health & Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. National Library of Medicine. Retrieved from [Link]

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  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl Roth GmbH + Co KG. (2015). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2015/830/EU. Aniline ≥99 %, for synthesis. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Retrieved from [Link]

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  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe use of radioisotopes. PubMed. Retrieved from [Link]

  • University of California, Berkeley. (2003). Appendix G.2 SAFE USE OF RADIOISOTOPES. UC Berkeley Environmental Health & Safety. Retrieved from [Link]

  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Practice for Sampling and Handling Aniline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). ANILINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

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Aniline-15N CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to Aniline-¹⁵N, a crucial tool for researchers, scientists, and drug development professionals. This document provides comprehensive information on its properties, synthesis, and applications, with a focus on its role in advanced analytical techniques.

Introduction

Aniline-¹⁵N is a stable isotope-labeled form of aniline, where the common ¹⁴N atom in the amino group is replaced by the heavier ¹⁵N isotope. This seemingly subtle change provides a powerful and non-radioactive probe for a variety of advanced analytical and mechanistic studies. Its primary utility lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where the ¹⁵N nucleus offers distinct advantages for structural elucidation and reaction monitoring. Furthermore, its application as a tracer in metabolic studies and as a starting material for the synthesis of complex ¹⁵N-labeled molecules makes it an invaluable tool in pharmaceutical research and development.

Core Properties and Specifications

Aniline-¹⁵N, also known as Benzenamine-¹⁵N, is a liquid at room temperature with a distinct odor.[1][2] It is essential to handle this compound with appropriate safety precautions due to its toxicity.[3] Below is a summary of its key properties.

PropertyValueSource
CAS Number 7022-92-6[4][5][6][7]
Molecular Formula C₆H₅¹⁵NH₂[5][6]
Molecular Weight 94.12 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.033 g/mL at 25 °C
Boiling Point 184 °C
Melting Point -6 °C
Refractive Index n20/D 1.586
Isotopic Purity Typically ≥98 atom % ¹⁵N
Storage Temperature 2-8°C

Synthesis of Aniline-¹⁵N

The synthesis of ¹⁵N-labeled compounds like aniline is a critical process for their application in research. One notable method involves a nitrogen replacement process. This technique directly incorporates the ¹⁵N atom from a labeled source, such as Glycine-¹⁵N, into anilines. The reaction is driven by the cleavage of the Csp²–N bond in the original aniline through dearomatization, followed by the cleavage of the Csp³–N bond in Glycine-¹⁵N, which is driven by aromatization.[8] This process allows for the creation of a variety of ¹⁵N-labeled aromatic heterocycles.[8]

Another approach involves the use of hypervalent iodine(III) compounds. In this method, aminobenziodoxolones are synthesized from simple amines and a benziodoxolone framework. These compounds can then be used for the oxidative amination of arylboronic acids in a transition-metal-free protocol to produce arylamines, including ¹⁵N-labeled aniline.[9]

Below is a conceptual workflow for the synthesis of Aniline-¹⁵N.

cluster_synthesis Synthesis of Aniline-¹⁵N Aryl_Halide Aryl Halide (e.g., Bromobenzene) Aniline_15N Aniline-¹⁵N Aryl_Halide->Aniline_15N Amination Ammonia_15N ¹⁵N-labeled Ammonia (¹⁵NH₃) Ammonia_15N->Aniline_15N Catalyst Catalyst (e.g., Copper or Palladium based) Catalyst->Aniline_15N

Caption: A generalized workflow for the synthesis of Aniline-¹⁵N via amination of an aryl halide.

Key Applications in Research and Development

Aniline-¹⁵N is a versatile molecule with significant applications in various scientific fields, particularly in drug development and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of Aniline-¹⁵N is in ¹⁵N NMR spectroscopy. The ¹⁵N nucleus, with a spin of 1/2, provides sharper signals and allows for more straightforward interpretation of spectra compared to the quadrupolar ¹⁴N nucleus. The chemical shifts of ¹⁵N in aniline derivatives are sensitive to the electronic environment, making it a valuable tool for studying substituent effects and reaction mechanisms.[10][11][12][13]

The analysis of ¹⁵N chemical shift data from various substituted anilines has led to the development of empirical equations to predict these shifts, aiding in structural elucidation.[10] Furthermore, ¹⁵N-¹H coupling constants in aniline derivatives have been correlated with Hammett constants, providing insights into the electronic properties of these molecules.[13]

Tracer for Mechanistic and Metabolic Studies

As a stable isotope-labeled compound, Aniline-¹⁵N serves as an excellent tracer for studying reaction pathways and metabolic processes without the need for radioactive materials. By tracking the incorporation and transformation of the ¹⁵N atom, researchers can elucidate complex biochemical pathways and reaction mechanisms. This is particularly valuable in drug metabolism studies to understand how aniline-containing drug candidates are processed in biological systems.

Synthesis of Labeled Compounds

Aniline-¹⁵N is a key starting material for the synthesis of more complex ¹⁵N-labeled molecules.[4] These can include pharmaceuticals, agrochemicals, and other high-value organic compounds.[1][2][14][15][16] The presence of the ¹⁵N label allows for the detailed study of the final products using NMR and mass spectrometry. A notable synthetic application is the preparation of ¹⁵N-labeled heterocycles through processes that involve the cleavage of the C-N bond of aniline.[8]

Experimental Protocol: ¹⁵N NMR Analysis of an Aniline Derivative

The following is a generalized protocol for acquiring a ¹⁵N NMR spectrum of a compound synthesized from Aniline-¹⁵N.

Objective: To obtain a high-resolution ¹⁵N NMR spectrum to confirm the incorporation of the ¹⁵N label and to analyze the chemical environment of the nitrogen atom.

Materials:

  • ¹⁵N-labeled aniline derivative

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer equipped with a probe capable of detecting ¹⁵N frequencies

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the ¹⁵N-labeled aniline derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition of ¹⁵N Spectrum:

    • Load a standard ¹⁵N NMR experiment (e.g., a simple pulse-acquire or a more sensitive experiment like DEPT or INEPT if protons are attached to the nitrogen).

    • Set the spectral width to cover the expected range of ¹⁵N chemical shifts for anilines.

    • Set the transmitter offset to the center of the expected spectral region.

    • Use an appropriate relaxation delay (D1) to ensure quantitative results if needed (typically 1-5 times the longest T1).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration and the spectrometer's sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Apply baseline correction.

    • Reference the spectrum using an external or internal standard.

  • Data Analysis:

    • Identify the ¹⁵N resonance signal(s).

    • Measure the chemical shift(s) and compare them to literature values or predicted values for the expected structure.[17]

    • Analyze any observed couplings (e.g., ¹J(¹⁵N, ¹H)) to further confirm the structure.

cluster_workflow ¹⁵N NMR Experimental Workflow Sample_Prep Sample Preparation (Dissolve ¹⁵N-labeled compound in deuterated solvent) Spectrometer_Setup Spectrometer Setup (Lock and Shim) Sample_Prep->Spectrometer_Setup Acquisition Data Acquisition (Set parameters and acquire scans) Spectrometer_Setup->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Data Analysis (Identify chemical shifts and couplings) Processing->Analysis

Caption: A step-by-step workflow for conducting a ¹⁵N NMR experiment.

Safety and Handling

Aniline-¹⁵N is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is toxic if swallowed, in contact with skin, or if inhaled.[3][4] It can cause serious eye damage and may cause an allergic skin reaction.[3][4] It is also suspected of causing genetic defects and cancer.[3][4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound at 2-8°C, away from light and moisture.[4]

Conclusion

Aniline-¹⁵N is a powerful tool for researchers in chemistry and drug development. Its utility in NMR spectroscopy for structural elucidation and mechanistic studies, combined with its role as a non-radioactive tracer and a synthetic precursor for complex labeled molecules, makes it an indispensable compound. Understanding its properties, synthesis, and applications, along with proper handling, allows scientists to leverage its full potential in their research endeavors.

References

  • Zhang, Z., et al. (2020). Synthesis of ¹⁵N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-¹⁵N. Chemical Communications. [Link]

  • Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [Link]

  • National Center for Biotechnology Information. Aniline-¹⁵N. PubChem Compound Summary for CID 11137093. [Link]

  • Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society. [Link]

  • ResearchGate. Synthesis of ¹⁵N‐aniline 2 and the proposed mechanism. [Link]

  • Hameed, A. S., et al. (2007). Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Molecules. [Link]

  • ResearchGate. ¹⁵N NMR chemical shifts of nitrogen compounds representing condensation products of aniline with carbonyl and other functional groups. [Link]

  • Axenrod, T., et al. (1979). Nitrogen-15 magnetic resonance spectroscopy. Correlation of the 15N-H coupling constants in aniline derivatives with Hammett .sigma. constants. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • Knowde. Industrial Applications of Aniline. [Link]

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  • Thoughts in Harmony. Aniline: Its Roles and Applications in Chemistry. [Link]

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Unlocking Mechanistic Insights: A Technical Guide to Aniline-15N Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aniline-15N in Modern Research

In the landscape of complex chemical and biological systems, the ability to trace the path of a molecule and understand its transformations is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, provides a powerful lens through which to view these processes. Aniline, a foundational aromatic amine, is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and industrial materials. The incorporation of the stable, non-radioactive isotope Nitrogen-15 (¹⁵N) into the aniline molecule (Aniline-¹⁵N) creates a versatile tool for elucidating reaction mechanisms, mapping metabolic pathways, and understanding environmental fate. This technical guide offers a comprehensive review of Aniline-¹⁵N research, from its synthesis and characterization to its diverse applications, providing researchers with the foundational knowledge and practical insights to leverage this powerful isotopic tracer in their work.

I. Synthesis of Aniline-¹⁵N: Pathways to Isotopic Enrichment

The synthesis of Aniline-¹⁵N is a critical first step for its application in research. The choice of synthetic route often depends on the desired isotopic enrichment, scale, and the availability of ¹⁵N-labeled starting materials. The most common and cost-effective source of the ¹⁵N isotope is ¹⁵N-labeled ammonia (¹⁵NH₃) or its salts, such as ¹⁵NH₄Cl.

The Classical Approach: Nitration and Subsequent Reduction

A well-established and widely practiced method for the synthesis of anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group.[1] This two-step process can be readily adapted for the synthesis of Aniline-¹⁵N.

Step 1: Synthesis of ¹⁵N-Nitrobenzene

The initial step involves the synthesis of ¹⁵N-nitrobenzene from a ¹⁵N-labeled nitrating agent. While direct nitration using ¹⁵N-nitric acid is possible, a more common laboratory-scale approach involves the in-situ generation of the nitronium ion (NO₂⁺) from a ¹⁵N-labeled precursor.

Step 2: Reduction of ¹⁵N-Nitrobenzene to ¹⁵N-Aniline

The reduction of the nitro group is a critical step that can be achieved through various methods. A classic and reliable method involves the use of a metal in an acidic medium, such as tin and hydrochloric acid.[2][3]

Experimental Protocol: Synthesis of Aniline-¹⁵N via Reduction of ¹⁵N-Nitrobenzene

Materials:

  • ¹⁵N-Nitrobenzene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine ¹⁵N-nitrobenzene and granulated tin.

  • Fit the flask with a reflux condenser.

  • Carefully add concentrated hydrochloric acid in small portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.[3]

  • Once the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours to ensure complete reaction.[1]

  • After cooling, the reaction mixture will contain the phenylammonium-¹⁵N ion in an acidic solution.[1]

  • Slowly add a concentrated solution of sodium hydroxide to the cooled mixture until it is strongly alkaline. This deprotonates the phenylammonium-¹⁵N ion to yield ¹⁵N-aniline and precipitates tin hydroxides.[2]

  • Isolate the crude ¹⁵N-aniline from the reaction mixture. Steam distillation is a common and effective method for this purification step.[3]

  • The distillate, containing ¹⁵N-aniline and water, is then subjected to solvent extraction using a suitable organic solvent like diethyl ether.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed by distillation, and the resulting ¹⁵N-aniline can be further purified by vacuum distillation.

Workflow for the classical synthesis of Aniline-¹⁵N.
Modern Synthetic Approaches

While the classical nitration-reduction sequence is robust, modern organic synthesis offers alternative routes that can provide improved selectivity and milder reaction conditions.

  • Direct Amination using ¹⁵N-Ammonia: Catalytic methods for the direct amination of aryl halides or boronic acids with ¹⁵N-ammonia or its surrogates provide a more direct route to ¹⁵N-anilines.[4]

  • Nitrogen Replacement Reactions: A novel approach involves a nitrogen replacement process where the ¹⁵N atom from a donor molecule, such as glycine-¹⁵N, is directly incorporated into an aniline derivative.[5] This method is particularly useful for the synthesis of ¹⁵N-labeled aromatic heterocycles derived from anilines.

Table 1: Comparison of Synthetic Methods for Anilines

Synthesis MethodKey FeaturesTypical YieldsAdvantagesDisadvantagesReference(s)
Catalytic Hydrogenation of Nitroaromatics Vapor phase, Pd/Al₂O₃ catalyst>97% (selectivity)High yield, industrially scalableRequires high temperature and pressure, potential for side reactions[6]
Reduction with Sn/HCl Laboratory scale, reflux conditionsGood to highReliable, well-establishedStoichiometric use of metal, harsh acidic conditions[1][2][3]
Direct Amination of Aryl Halides Copper or Palladium catalyzedVariesMilder conditions, good functional group toleranceCatalyst cost, potential for catalyst poisoning[4]
Nitrogen Replacement Dearomatization-aromatization sequenceModerate to goodNovel approach for complex heterocyclesSubstrate-specific, may require multi-step synthesis of precursors[5]

II. Characterization of Aniline-¹⁵N: Confirming Isotopic Incorporation and Purity

Once synthesized, the confirmation of ¹⁵N incorporation and the assessment of the purity of Aniline-¹⁵N are crucial. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR is the most direct method for observing the ¹⁵N nucleus and confirming its presence in the aniline molecule. The chemical shift of the ¹⁵N nucleus is sensitive to its electronic environment, providing valuable structural information. Furthermore, coupling between the ¹⁵N nucleus and adjacent protons (¹H-¹⁵N coupling) can be observed, which provides definitive evidence of the N-H bond.

Experimental Protocol: ¹⁵N NMR Analysis of Aniline-¹⁵N

Instrumentation:

  • High-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N frequencies.

Sample Preparation:

  • Dissolve a small amount of the synthesized Aniline-¹⁵N in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a one-dimensional ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio of ¹⁵N and its long relaxation times, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxation agents may be employed to enhance signal intensity.

  • Acquire a one-dimensional ¹H NMR spectrum. The signal for the -NH₂ protons will appear as a doublet due to coupling with the ¹⁵N nucleus (¹J(¹⁵N,¹H)).

  • Two-dimensional experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), can provide further structural confirmation by showing correlations between the ¹⁵N nucleus and protons in the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and confirming the incorporation of the ¹⁵N isotope. The mass of Aniline-¹⁵N will be one mass unit higher than that of unlabeled aniline.

Experimental Protocol: Mass Spectrometry Analysis of Aniline-¹⁵N

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Sample Preparation:

  • Prepare a dilute solution of the synthesized Aniline-¹⁵N in a suitable volatile solvent.

Data Acquisition:

  • Acquire the mass spectrum of the sample.

  • The molecular ion peak ([M]⁺) for Aniline-¹⁵N will be observed at m/z 94, whereas for unlabeled aniline it is at m/z 93.

  • The isotopic purity can be estimated by comparing the relative intensities of the peaks at m/z 93 and m/z 94.

III. Applications of Aniline-¹⁵N in Scientific Research

The utility of Aniline-¹⁵N as a tracer spans a wide range of scientific disciplines, from fundamental chemistry to drug development and environmental science.

Elucidation of Reaction Mechanisms

Isotopic labeling is a cornerstone of mechanistic chemistry.[8] By tracing the fate of the ¹⁵N atom in a chemical reaction, it is possible to gain unambiguous insights into bond-forming and bond-breaking steps. For example, in reactions involving the aniline nitrogen, such as N-alkylation, N-acylation, or diazotization, Aniline-¹⁵N can be used to follow the transformation of the amino group and identify the structure of intermediates and products.[9]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding the metabolic fate of a drug candidate is a regulatory requirement and crucial for assessing its safety and efficacy. Many drug molecules contain an aniline or substituted aniline moiety. The use of ¹⁵N-labeled analogues allows for the unequivocal identification of metabolites containing the aniline core.[10]

Experimental Workflow: In Vitro Drug Metabolism Study using Aniline-¹⁵N

This workflow describes a typical experiment to identify metabolites of a hypothetical drug containing an aniline moiety, using human liver microsomes.

DrugMetabolismWorkflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis cluster_data Data Interpretation Drug_15N Drug-¹⁵N (containing Aniline-¹⁵N) Incubation Incubate at 37°C Drug_15N->Incubation HLM Human Liver Microsomes + NADPH HLM->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS MetaboliteID Identify ¹⁵N-labeled metabolites (M+1 shift) LCMS->MetaboliteID Pathway Elucidate Metabolic Pathway MetaboliteID->Pathway

Workflow for an in vitro drug metabolism study using a ¹⁵N-labeled drug.

Protocol:

  • Incubation: A solution of the ¹⁵N-labeled drug is incubated with human liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.[11][12]

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: The metabolic reactions in the aliquots are stopped (quenched) by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to pellet the proteins, and the supernatant containing the drug and its metabolites is collected.

  • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. The liquid chromatography separates the parent drug from its metabolites, and the tandem mass spectrometry provides structural information.[13][14][15]

  • Data Analysis: The mass spectra are analyzed to identify peaks corresponding to the parent drug and its metabolites. Metabolites containing the ¹⁵N-aniline moiety will have a characteristic mass shift of +1 compared to their unlabeled counterparts, facilitating their unambiguous identification.

Environmental Fate and Biodegradation Studies

Aniline and its derivatives are common environmental pollutants. Understanding their fate and transport in ecosystems is crucial for environmental risk assessment. ¹⁵N-labeled aniline can be used as a tracer to study its degradation pathways in soil and water, its uptake by microorganisms, and its potential for bioaccumulation.[16][17] For example, by incubating ¹⁵N-aniline in a soil microcosm, researchers can trace the incorporation of the ¹⁵N label into microbial biomass and identify the microorganisms responsible for its degradation.

Hyperpolarization for Enhanced NMR and MRI

A cutting-edge application of ¹⁵N-labeled compounds, including aniline derivatives, is in the field of hyperpolarization. Techniques like parahydrogen-induced polarization (PHIP) can dramatically increase the NMR signal of ¹⁵N nuclei, by several orders of magnitude.[18][19][20] This enhanced sensitivity opens up new possibilities for in vivo magnetic resonance imaging (MRI) and spectroscopy, allowing for the real-time tracking of metabolic processes with unprecedented detail.[21] The long relaxation times of hyperpolarized ¹⁵N in certain aniline derivatives make them promising candidates for development as novel MRI contrast agents.[18]

IV. Conclusion: The Expanding Horizon of Aniline-¹⁵N Research

Aniline-¹⁵N is more than just an isotopically labeled compound; it is a key that unlocks a deeper understanding of complex chemical and biological processes. From delineating the intricate steps of a reaction mechanism to tracking the metabolic journey of a drug molecule within a cell, the applications of this versatile tracer are continually expanding. As analytical techniques become more sensitive and synthetic methodologies more sophisticated, the role of Aniline-¹⁵N in pushing the boundaries of scientific discovery is set to grow even further. This guide provides a solid foundation for researchers to harness the power of Aniline-¹⁵N, enabling them to ask and answer more profound questions in their respective fields.

References

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Methodological & Application

Application Note: Tracing Aniline Biotransformation with ¹⁵N-Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aniline is a foundational chemical in numerous industrial processes and a significant environmental contaminant. Understanding its metabolic fate in biological systems is critical for toxicology, drug development, and environmental bioremediation. This guide provides a comprehensive overview and detailed protocols for utilizing stable isotope-labeled Aniline-¹⁵N in metabolic studies. We move beyond theoretical discussions to offer field-proven methodologies for tracing the biotransformation of aniline in microbial and cellular systems. The core principle involves introducing Aniline-¹⁵N as a tracer and tracking the incorporation of the heavy nitrogen isotope into downstream metabolites using mass spectrometry. This approach provides an unambiguous way to elucidate metabolic pathways, quantify flux, and identify novel biotransformation products.

The Scientific Imperative: Why Trace Aniline's Fate?

Aniline (C₆H₅NH₂) is an aromatic amine whose widespread use has led to its persistence in various ecosystems. While not mutagenic in standard Ames tests, its metabolites are implicated in carcinogenesis and methemoglobinemia.[1][2] Therefore, elucidating the pathways by which organisms metabolize aniline is not merely an academic exercise; it is fundamental to assessing its toxicological risk and developing effective bioremediation strategies.

Stable isotope tracing offers a powerful lens for this investigation. Unlike methods that rely on radioactive isotopes, stable isotopes like Nitrogen-15 (¹⁵N) are non-radioactive, making them safer and easier to handle.[3] By replacing the naturally abundant ¹⁴N with ¹⁵N in the aniline molecule, we create a chemical probe that is biochemically indistinguishable from the parent compound but easily differentiated by mass-sensitive analytical techniques like Mass Spectrometry (MS).[4]

The central premise of this technique is that any metabolite detected with a +1 mass shift (relative to its unlabeled counterpart) must have originated from the administered Aniline-¹⁵N, providing direct evidence of a metabolic transformation. This allows for the precise mapping of nitrogen's journey through complex biochemical networks.[5]

Causality in Experimental Design: Aniline-¹⁵N vs. General ¹⁵N Labeling

It is crucial to distinguish this targeted tracing application from general ¹⁵N metabolic labeling used in quantitative proteomics.[6][7][8] In proteomics, a simple nitrogen source like ¹⁵NH₄Cl is used to uniformly enrich the entire cellular nitrogen pool, thereby labeling all newly synthesized proteins.[4][8][9] Aniline-¹⁵N is not suitable for this purpose because most organisms do not assimilate the aromatic amine group into their general nitrogen metabolism for the synthesis of all amino acids and nucleotides. Instead, aniline is typically treated as a xenobiotic and processed through specific detoxification or degradation pathways.[1][10] Therefore, Aniline-¹⁵N serves as a specific tracer to illuminate these exact pathways.

Aniline Metabolic Pathways: A Primer

Aniline degradation is primarily studied in microorganisms, which have evolved diverse enzymatic machinery to break it down. The strategies generally converge on the hydroxylation of the aromatic ring, leading to catecholic intermediates that can enter central metabolism. The two best-characterized pathways are initiated by different dioxygenase enzymes.

Aniline_Metabolism cluster_pathway Aniline Degradation Pathways cluster_io Inputs & Outputs Aniline Aniline-¹⁵N Int1 Aniline 1,2-Dioxygenase Aniline->Int1 tdnA/atdA Int2 Aniline 2,3-Dioxygenase Aniline->Int2 andA Met1 ¹⁵N-cis-1-Amino-2-hydroxy- cyclohexa-3,5-diene Int1->Met1 Met2 ¹⁵N-Catechol Met1->Met2 tdnB/atdB RingCleavage Ring Cleavage Met2->RingCleavage Met3 2-Amino-¹⁵N-5-methylphenol Int2->Met3 Met3->RingCleavage TCA TCA Cycle Biomass Biomass TCA->Biomass Biomass (Potentially ¹⁵N-labeled if N is assimilated) RingCleavage->TCA Aniline_source Aniline-¹⁵N Source Aniline_source->Aniline

Figure 1: Simplified overview of major microbial aniline degradation pathways.

Understanding these pathways is key to designing a successful tracing experiment. For instance, if the goal is to confirm the activity of the aniline 1,2-dioxygenase pathway, the experimental design must include methods to detect the formation of ¹⁵N-Catechol.

Experimental Workflow: From Culture to Data

The successful application of Aniline-¹⁵N tracing hinges on a meticulously planned and executed experimental workflow. This process can be broken down into four key stages: Labeling, Quenching & Extraction, Analysis, and Interpretation.

Workflow cluster_labeling 1. Labeling cluster_extraction 2. Quenching & Extraction cluster_analysis 3. Analysis cluster_interpretation 4. Interpretation Culture Microbial/Cell Culture (Steady State) Spike Spike with Aniline-¹⁵N Culture->Spike Incubate Time-Course Incubation Spike->Incubate Quench Quench Metabolism (e.g., Cold Methanol) Incubate->Quench Separate Separate Cells & Supernatant Quench->Separate Extract Extract Metabolites Separate->Extract Prepare Sample Prep (e.g., Derivatization) Extract->Prepare Analyze LC-MS/MS or GC-MS Analysis Prepare->Analyze Identify Identify ¹⁵N-Labeled Peaks (Mass Shift) Analyze->Identify Quantify Calculate Isotopic Enrichment Identify->Quantify Map Map to Pathways Quantify->Map

Figure 2: General experimental workflow for Aniline-¹⁵N metabolic tracing.
Detailed Protocols

These protocols provide a starting point for a typical experiment using a bacterial culture capable of degrading aniline. Researchers should optimize parameters based on their specific organism and experimental goals.

Protocol 1: Aniline-¹⁵N Labeling of a Bacterial Culture

Objective: To label bacterial metabolites derived from aniline degradation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas putida)

  • Appropriate growth medium (e.g., M9 minimal medium)

  • Aniline-¹⁵N (≥98% isotopic purity)[11]

  • Sterile flasks and culture tubes

  • Incubator shaker

Procedure:

  • Prepare Pre-culture: Inoculate 5 mL of growth medium with a single colony of the bacterial strain. Grow overnight at the optimal temperature (e.g., 30°C) with shaking.

  • Main Culture Inoculation: Use the pre-culture to inoculate a larger volume of fresh minimal medium (e.g., 50 mL in a 250 mL flask) to an initial OD₆₀₀ of ~0.05.

  • Growth to Mid-Log Phase: Grow the main culture to the mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6). This ensures the cells are metabolically active.

  • Prepare Aniline-¹⁵N Stock: Prepare a sterile 100 mM stock solution of Aniline-¹⁵N in ethanol or DMSO. Note: Check solvent compatibility with your organism.

  • Spike the Culture: Add the Aniline-¹⁵N stock solution to the culture to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically to be non-toxic yet sufficient for detection.

  • Time-Course Sampling: Immediately after spiking (t=0) and at subsequent time points (e.g., 10 min, 30 min, 1 hr, 4 hr, 8 hr), withdraw aliquots (e.g., 1-5 mL) for metabolite extraction. Proceed immediately to Protocol 2.

Causality and Trustworthiness: Using a minimal medium ensures that aniline is a primary available substrate, maximizing its uptake and metabolism. Growing to the mid-log phase provides a consistent and active metabolic state for reproducible results. Time-course sampling is critical for capturing transient intermediates and understanding the dynamics of the pathway.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular and extracellular metabolites.

Materials:

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile:Methanol:Water (40:40:20), pre-chilled to -20°C

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: For each 1 mL sample from Protocol 1, rapidly add it to 4 mL of ice-cold quenching solution. Vortex immediately for 5 seconds. This step instantly halts enzymatic activity.

  • Cell Pelletization: Centrifuge the quenched sample at 10,000 x g for 10 minutes at 4°C.

  • Separate Fractions:

    • Extracellular: Carefully collect the supernatant, which contains the extracellular metabolites. Store on dry ice.

    • Intracellular: The remaining cell pellet contains the intracellular metabolites.

  • Intracellular Extraction: Resuspend the cell pellet in 1 mL of cold extraction solvent. Vortex vigorously for 1 minute.

  • Cell Lysis: Subject the suspension to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) to ensure complete cell lysis.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Extract: Transfer the supernatant (the intracellular metabolite extract) to a new tube.

  • Drying: Dry both the extracellular and intracellular extracts completely using a vacuum concentrator or lyophilizer. The dried pellets can be stored at -80°C until analysis.

Self-Validating System: The use of a pre-chilled quenching solution far in excess of the sample volume ensures rapid and effective cessation of metabolism. Separating intracellular and extracellular fractions is key to understanding transport and secretion processes. Complete drying removes solvents that could interfere with subsequent MS analysis.

Analytical Methodology and Data Interpretation

Mass spectrometry is the cornerstone of this workflow. High-resolution LC-MS is often preferred for its ability to analyze a wide range of polar metabolites.

Analysis:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50-100 µL of 50% methanol).

  • LC-MS/MS Analysis: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Use a chromatography method appropriate for separating polar aromatic compounds (e.g., HILIC or reversed-phase C18).

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize metabolite coverage. Perform full scan MS to identify labeled compounds and tandem MS (MS/MS) to aid in structural confirmation.

Data Interpretation: The primary goal is to find peaks in the mass spectra of samples from ¹⁵N-aniline-fed cultures that are not present or are at much lower abundance in control (¹⁴N-aniline-fed) cultures.

  • Identifying ¹⁵N-Labeled Metabolites: A metabolite that has incorporated the nitrogen from Aniline-¹⁵N will have a mass-to-charge ratio (m/z) that is higher by approximately 1.003 Da for each ¹⁵N atom incorporated, compared to its unlabeled counterpart.

  • Isotopic Enrichment Calculation: The percent enrichment can be calculated from the relative intensities of the labeled (M+1) and unlabeled (M) peaks.

  • Pathway Confirmation: By identifying a series of ¹⁵N-labeled compounds that correspond to a known metabolic pathway, you can confirm the activity of that pathway in your system.

Table 1: Expected Mass Shifts for Potential Aniline Metabolites
MetaboliteChemical FormulaUnlabeled Monoisotopic Mass (¹⁴N)¹⁵N-Labeled Monoisotopic MassExpected Mass Shift (Da)
AnilineC₆H₇N93.057894.0548+0.997
PhenylhydroxylamineC₆H₇NO109.0528110.0498+0.997
2-AminophenolC₆H₇NO109.0528110.0498+0.997
4-AminophenolC₆H₇NO109.0528110.0498+0.997
Catechol*C₆H₆O₂110.0368110.03680

*Note: If the metabolic pathway involves the removal of the amine group to form catechol, the ¹⁵N label will be lost. Detecting ¹⁵N in subsequent metabolites confirms that the nitrogen is retained during transformation.

Conclusion and Future Directions

The use of Aniline-¹⁵N as a metabolic tracer is a robust and precise method for dissecting the biotransformation pathways of this important environmental compound. It allows researchers to move beyond simple measurements of substrate disappearance to a mechanistic understanding of metabolic fate. By providing direct evidence of molecular transformations, this technique is invaluable for validating gene function, discovering novel metabolites, and quantifying metabolic flux in toxicology, bioremediation, and drug metabolism studies. Future applications could integrate ¹⁵N-tracing with other 'omics' technologies, such as transcriptomics, to create a multi-layered understanding of how organisms respond to and process xenobiotic compounds.

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Application Notes and Protocols: 15N NMR Spectroscopy for Proteins using Aniline-15N

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenges in Protein NMR with Selective 15N Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of proteins at atomic resolution in solution.[1][2] However, the sheer size and complexity of proteins lead to crowded spectra, often hindering unambiguous signal assignment and interpretation.[3][4] Isotopic labeling, particularly with 15N, is a cornerstone strategy to overcome these limitations.[5][6] By enriching proteins with 15N, a spin-1/2 nucleus, we can utilize heteronuclear NMR experiments like the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) to generate a unique signal for each backbone amide and certain side chains, effectively simplifying complex spectra.[7][8]

Traditionally, uniform 15N labeling is achieved by expressing the protein in minimal media with 15NH4Cl as the sole nitrogen source.[9][10] While powerful, this approach labels every nitrogen atom, which can still be complex for very large proteins or for focusing on specific regions of interest. Selective or site-specific labeling offers a more targeted approach, allowing researchers to probe specific domains, active sites, or interaction interfaces.[11][12]

This application note details a novel chemical labeling strategy for site-specific introduction of a 15N nucleus into proteins using Aniline-15N . This method provides an alternative to purely biosynthetic labeling, offering the flexibility to label purified proteins post-expression. We will explore the chemical basis, provide detailed protocols, and discuss the applications of this technique for researchers in structural biology and drug development.

The Chemistry of Aniline-Based Protein Labeling

Aniline and its derivatives are versatile reagents in bioconjugation chemistry.[13][14] While often used as a catalyst to accelerate oxime and hydrazone ligations for attaching probes to biomolecules,[15][16][17] the aniline moiety itself can be chemoselectively introduced. One robust method involves the modification of proteins containing an aldehyde or ketone group with an aniline derivative. This application note leverages the well-established aniline-catalyzed oxime ligation chemistry, but repurposes it to specifically deliver a 15N label.

The core of this protocol is a two-step process:

  • Site-specific introduction of an aromatic aldehyde: An aldehyde group is introduced at a specific site on the protein. This can be achieved through various methods, such as the modification of a unique cysteine residue or the incorporation of an unnatural amino acid with an aldehyde-bearing side chain.

  • This compound-catalyzed oxime ligation: The aldehyde-modified protein is then reacted with an aminooxy-containing reagent in the presence of This compound . During the reaction, the this compound acts as a catalyst, forming a transient, 15N-labeled Schiff base intermediate with the protein's aldehyde group. This activated intermediate then rapidly reacts with the aminooxy probe. While the primary goal of this reaction is often to attach the probe, the transient formation of the 15N-imine provides a unique window for NMR studies if the intermediate can be trapped or if its equilibrium with the aldehyde is significant.

For a more stable and direct labeling approach, this note will focus on a protocol where a derivative of This compound is covalently attached to the protein. A practical strategy is to modify surface-exposed lysine residues with an NHS-ester of a benzoic acid derivative, thereby introducing an aromatic ring that can be further functionalized or directly observed if the aniline itself is the payload. A more direct method is the reaction of a protein's aldehyde or ketone with 15N-labeled aniline to form a stable 15N-imine (Schiff base), which can then be reduced to a stable secondary amine.

Logical Workflow for 15N-Aniline Labeling

The overall workflow for this targeted 15N labeling strategy is depicted below.

G cluster_0 PART 1: Protein Preparation & Modification cluster_1 PART 2: 15N-Aniline Labeling Reaction cluster_2 PART 3: Purification & Analysis cluster_3 PART 4: NMR Spectroscopy P0 Express & Purify Target Protein P1 Introduce Reactive Handle (e.g., Aldehyde via Cysteine Modification) P0->P1 Chemical Modification L1 React Modified Protein with this compound P1->L1 Labeling L0 Prepare this compound Labeling Reagent L0->L1 L2 Optional: Reductive Amination to form stable secondary amine L1->L2 Stabilization C0 Purify 15N-Labeled Protein (e.g., SEC) L2->C0 C1 Verify Labeling (Mass Spectrometry) C0->C1 C2 Prepare Sample for NMR Spectroscopy C1->C2 N0 Acquire 1H-15N HSQC Spectrum C2->N0 N1 Analyze Chemical Shift Perturbations N0->N1 N2 Protein-Ligand Interaction Studies N1->N2

Caption: Workflow for site-specific protein labeling with this compound.

Detailed Protocols

PART 1: Site-Specific Introduction of an Aldehyde Handle

This protocol describes the introduction of an aromatic aldehyde onto a protein via a unique, solvent-accessible cysteine residue.

Rationale: Cysteine is the least abundant amino acid, and its thiol group is highly nucleophilic, allowing for specific modification under mild conditions. If the protein of interest lacks a suitable cysteine, one can be introduced via site-directed mutagenesis.

Materials:

  • Purified protein with a single surface-exposed cysteine in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.2).

  • 4-Formylphenyl iodoacetamide (or similar thiol-reactive aldehyde-containing reagent).

  • Dimethyl sulfoxide (DMSO).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Size-exclusion chromatography (SEC) column.

Step-by-Step Protocol:

  • Protein Preparation: Ensure the protein sample is free of any reducing agents from the purification process. If DTT was used, it must be removed by dialysis or buffer exchange. The presence of a mild reducing agent like TCEP (at low concentrations) is acceptable to maintain the cysteine in its reduced state.

  • Reagent Preparation: Prepare a 100 mM stock solution of 4-formylphenyl iodoacetamide in anhydrous DMSO.

  • Labeling Reaction:

    • Adjust the protein concentration to 5-10 mg/mL.

    • Add a 10-fold molar excess of the 4-formylphenyl iodoacetamide stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: Add a final concentration of 10 mM DTT to quench any unreacted iodoacetamide.

  • Purification: Remove the excess labeling reagent and unreacted protein by size-exclusion chromatography (SEC). The elution should be monitored by UV absorbance at 280 nm.

  • Verification: Confirm the successful modification by mass spectrometry (ESI-MS). An increase in mass corresponding to the addition of the aldehyde-containing moiety is expected.

PART 2: Covalent Labeling with this compound

This protocol details the reaction of the aldehyde-modified protein with this compound to form a stable 15N-labeled secondary amine after reduction.

Rationale: The reaction between an aldehyde and an amine forms a Schiff base (imine). This bond can be selectively reduced with a mild reducing agent to form a stable carbon-nitrogen bond, thus covalently incorporating the 15N label.

Materials:

  • Aldehyde-modified protein from Part 1.

  • This compound (ensure high isotopic purity).

  • Reaction Buffer: 100 mM MES buffer, pH 6.0.

  • Sodium cyanoborohydride (NaBH3CN).

  • Hydroxylamine solution (for quenching).

Step-by-Step Protocol:

  • Buffer Exchange: Exchange the aldehyde-modified protein into the Reaction Buffer (100 mM MES, pH 6.0). The slightly acidic pH promotes imine formation.

  • Labeling Reaction:

    • To the aldehyde-modified protein (e.g., at 50 µM), add this compound to a final concentration of 10-20 mM.

    • Incubate for 1 hour at room temperature to allow for Schiff base formation.

  • Reductive Amination:

    • Add sodium cyanoborohydride to a final concentration of 50 mM. This reducing agent is selective for the imine over the aldehyde.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 100 mM, which reacts with any remaining NaBH3CN and aldehydes.

  • Final Purification: Purify the 15N-Aniline labeled protein from excess reagents using size-exclusion chromatography, exchanging it into the final NMR buffer.

  • Verification: Confirm the final 15N-labeled product by mass spectrometry. The expected mass increase corresponds to the addition of the 15N-aniline moiety minus the loss of a water molecule from the initial condensation.

PART 3: NMR Sample Preparation and Spectroscopy

Rationale: Proper sample preparation is critical for acquiring high-quality NMR spectra. The buffer conditions must ensure protein stability and solubility at high concentrations while minimizing interference with NMR signals.[9]

NMR Sample Preparation Parameters:

ParameterRecommended Value/ConditionRationale
Protein Concentration 0.5 - 1.0 mMTo ensure sufficient signal-to-noise in a reasonable acquisition time.[9]
Buffer 25 mM Phosphate or HEPESLow buffer concentration to minimize interference.[9]
pH 6.0 - 6.5Reduces the exchange rate of backbone amide protons with the solvent, which is base-catalyzed.[9]
Ionic Strength < 100 mM NaClHigh salt concentrations can degrade spectral quality and spectrometer performance.[9]
D₂O Content 5-10% (v/v)Required for the spectrometer's frequency lock.[9]
Additives 0.02% Sodium Azide, Protease InhibitorsTo prevent bacterial growth and protein degradation.

NMR Spectroscopy:

  • Experiment: Acquire a 2D 1H-15N HSQC spectrum. This is the standard experiment to visualize the correlation between amide protons (¹H) and their directly bonded nitrogen atoms (¹⁵N).[7][8]

  • Expected Outcome: Since the protein is uniformly 14N, the HSQC spectrum will be empty except for a single cross-peak corresponding to the newly introduced 15N-labeled aniline group. The chemical shift of this peak will be characteristic of an aniline nitrogen.[18]

  • Assignment: The single peak can be unambiguously assigned to the labeled site.

Applications in Drug Development and Structural Biology

The ability to introduce a single, observable 15N probe at a specific location opens up several powerful applications.

Probing Protein-Ligand Interactions

One of the most powerful applications of this technique is in studying protein-ligand interactions, a cornerstone of drug discovery.[19][20]

  • Binding Site Identification: If the 15N-Aniline is introduced at or near a suspected binding site, the addition of a binding ligand will likely cause a change in the chemical environment of the 15N nucleus. This will result in a chemical shift perturbation (CSP) of the lone peak in the 1H-15N HSQC spectrum. By monitoring this peak's position upon titration with a compound, direct evidence of binding at that site can be obtained.[20][21]

  • Affinity Determination: By titrating the labeled protein with a ligand and monitoring the chemical shift changes, a binding isotherm can be generated. Fitting this curve allows for the determination of the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Diagram of Ligand Binding Detection

Caption: Detecting ligand binding via chemical shift perturbation.

Studying Conformational Changes

If the labeled site is in a region of the protein that undergoes a conformational change upon ligand binding, substrate turnover, or interaction with another protein, the 15N probe will report on this change. The chemical shift of the 15N nucleus is highly sensitive to its local electronic environment, making it an excellent probe for such structural rearrangements.

Conclusion

The use of this compound for site-specific chemical labeling of proteins represents a valuable addition to the protein NMR toolkit. It complements traditional biosynthetic labeling methods by offering the flexibility to label purified proteins at specific sites of interest. This targeted approach dramatically simplifies spectra, enabling focused studies on protein-ligand interactions, conformational dynamics, and the characterization of specific functional sites. For researchers in drug development, this method provides a direct and unambiguous way to screen for binding and quantify affinity at a predetermined site on a protein target, accelerating the hit-to-lead process.

References

  • Carrico, I. S., Carlson, B. L., & Schepartz, A. (2007). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society, 129(45), 13754–13755. [Link][13]

  • Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15554–15555. [Link][14]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link][15]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543-2548. [Link][22]

  • Antos, J. M., & Francis, M. B. (2006). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 128(33), 10696–10697. [Link][23]

  • Kalia, J., & Raines, R. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Organic Letters, 15(5), 1144–1147. [Link][16]

  • Gantt, E. E., et al. (2011). Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation. Journal of the American Chemical Society, 133(20), 7813–7815. [Link][24]

  • DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. ACS Applied Materials & Interfaces, 2(9), 2737–2744. [Link][17]

  • Kainosho, M., & Ohki, S. (2008). Stable isotope labeling methods for protein NMR spectroscopy. ResearchGate. [Link][11]

  • Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Annual Review of Biophysics, 41, 473–494. [Link][25]

  • Jahnke, W., & Widmer, H. (1998). NMR studies of protein-ligand interactions. PubMed. [Link][19]

  • Kalia, J., & Raines, R. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link][26]

  • Synthelis. (2022). Why labeling proteins for NMR studies using cell-free systems? Synthelis. [Link][6]

  • Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 8(5), 621–628. [Link][27]

  • University of Bristol. Expressing 15N labeled protein. University of Bristol. [Link][9]

  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. [Link][3]

  • Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. Utrecht University. [Link][10]

  • Angulo, J., & Nieto, P. M. (2011). NMR studies of protein-ligand interactions. PubMed. [Link][20]

  • Higman, V. A. (2012). 15N - Protein NMR. University of Sheffield. [Link][7]

  • Angulo, J., & Nieto, P. M. (2011). NMR Studies of Protein-Ligand Interactions. Springer Nature Experiments. [Link][28]

  • Pintacuda, G., et al. (2004). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society, 126(1), 2963–2970. [Link][21]

  • Dizdaroglu, M., et al. (2015). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology, 1290, 1-18. [Link][29]

  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. [Link][4]

  • Vogl, D. P., Conibear, A. C., & Becker, C. F. W. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Society Reviews, 50(17), 9638–9666. [Link][12]

  • Reddit. (2022). 15N protein expression protocol. r/Biochemistry. [Link][30]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link][1]

  • Takeda, M., & Kainosho, M. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Molecules, 26(3), 735. [Link][31]

  • Raasakka, A. (2013). How do we label N15?. ResearchGate. [Link][8]

  • Jahnke, W., & Widmer, H. (1998). NMR Studies of Protein-Ligand Interactions. Springer Nature Experiments. [Link][2]

  • Shekhtman, A., & Cole, J. L. (2010). NMR-based metabolite studies with 15N amino acids. Journal of Biomolecular NMR, 48(2), 77–81. [Link][32]

  • Dervas, E., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744–747. [Link][18]

  • Tao. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. MAT Kongo. [Link][33]

  • Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link][34]

Sources

Application Note: Enhanced Mass Spectrometry Sensitivity of Aniline through ¹⁵N Labeling and Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenges of Aniline

Aniline is a foundational aromatic amine, pivotal as an intermediate in the synthesis of a vast array of industrial products, including dyes, pharmaceuticals, and polymers.[1][2] Its potential toxicity and prevalence as an environmental contaminant necessitate robust and sensitive analytical methods for its detection and quantification.[3] However, the direct analysis of aniline by mass spectrometry (MS) presents several challenges. In gas chromatography-mass spectrometry (GC-MS), the polarity of aniline can lead to poor peak shape and tailing on common non-polar columns, while in liquid chromatography-mass spectrometry (LC-MS), its modest proton affinity can result in suboptimal ionization efficiency, particularly in complex matrices.[1][4]

Chemical derivatization is a powerful strategy to surmount these obstacles.[5][6] By covalently attaching a functional group to the aniline molecule, its physicochemical properties can be tailored for enhanced analytical performance. A well-chosen derivatizing agent can increase volatility for GC-MS or, more commonly for LC-MS, introduce a permanently charged or easily ionizable moiety to dramatically boost the electrospray ionization (ESI) response.[4][6]

Furthermore, for precise and accurate quantification, the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[7][8] An ideal internal standard co-elutes with the analyte and exhibits identical ionization behavior, correcting for variations in sample preparation, injection volume, and matrix effects. Aniline-¹⁵N, with a single ¹⁵N atom replacing the naturally abundant ¹⁴N, provides a +1 Dalton mass shift, making it an ideal internal standard for quantitative workflows.[9]

This application note provides a comprehensive, field-proven protocol for the derivatization of Aniline-¹⁵N using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). This method is designed for researchers, scientists, and drug development professionals seeking to achieve maximal sensitivity and quantitative accuracy in the analysis of aniline using LC-MS/MS. We will detail the causality behind experimental choices, provide a self-validating protocol, and ground the methodology in authoritative scientific principles.

Principle of the Method: Dansylation of Aniline for Enhanced Detection

The protocol leverages the well-established reaction between Dansyl Chloride and primary amines.[10] The sulfonyl chloride group of Dansyl Chloride is highly reactive towards the nucleophilic amino group of aniline under basic conditions. This reaction forms a stable sulfonamide bond, covalently linking the dansyl group to the aniline molecule.

The benefits of this transformation are twofold:

  • Enhanced Ionization: The dansyl moiety contains a tertiary amine group which is readily protonated under typical positive-mode ESI conditions.[10] This significantly increases the ionization efficiency of the aniline derivative compared to its native form, leading to a substantial increase in signal intensity.

  • Improved Chromatography: The bulky, hydrophobic naphthalene group of the dansyl tag improves retention on reverse-phase (RP) liquid chromatography columns, moving the analyte away from the void volume where matrix interferences are often most pronounced.[10]

By using Aniline-¹⁵N as the starting material, we generate a heavy-isotope labeled version of the dansylated derivative. This heavy analog serves as the perfect internal standard, differing from the unlabeled (light) analyte only by a 1 Da mass difference, ensuring identical chromatographic and ionization behavior.

Experimental Workflow Overview

The following diagram outlines the complete experimental workflow from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Derivatization Reaction cluster_analysis 3. Analysis Stock_Aniline Prepare Aniline ('Light') Stock Solution Aliquot Aliquot Samples: - Blank (Solvent) - 'Light' Standard - 'Heavy' Sample Stock_Aniline->Aliquot Stock_Aniline_15N Prepare Aniline-¹⁵N ('Heavy') Stock Solution Stock_Aniline_15N->Aliquot Stock_Dansyl Prepare Dansyl Chloride Solution Add_Dansyl Add Dansyl Chloride Stock_Dansyl->Add_Dansyl Buffer_Prep Prepare Carbonate Buffer (pH 9.5) Add_Buffer Add Carbonate Buffer Buffer_Prep->Add_Buffer Aliquot->Add_Buffer Add_Buffer->Add_Dansyl Incubate Incubate at 60°C for 30 min Add_Dansyl->Incubate Quench Quench Reaction (e.g., with Formic Acid) Incubate->Quench Dilute Dilute for Injection Quench->Dilute LCMS LC-MS/MS Analysis (RP Chromatography, MRM Mode) Dilute->LCMS

Sources

Incorporation of Aniline-15N into polymers for material science research.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic Incorporation of Aniline-¹⁵N into Polymeric Structures for Advanced Materials Science Research

Abstract: The precise characterization of polymer structures at the molecular level is paramount for the rational design of advanced materials. Isotopic labeling, specifically with stable isotopes like Nitrogen-15 (¹⁵N), offers a powerful and non-perturbative method to probe the local chemical environment and dynamics within a polymer matrix. This guide provides a comprehensive overview and detailed protocols for the incorporation of Aniline-¹⁵N into polyaniline (PANI), a widely studied conducting polymer. We will explore the causality behind the synthetic choices, detail robust characterization methodologies that validate the isotopic incorporation, and discuss the subsequent applications in materials science. This document is intended for researchers and scientists seeking to leverage ¹⁵N isotopic labeling to gain deeper insights into polymer structure-property relationships.

The Rationale for ¹⁵N Isotopic Labeling in Polymer Science

In the study of nitrogen-containing polymers like polyaniline, the nitrogen atom is central to the material's electronic, chemical, and physical properties. It participates directly in redox processes, protonation/deprotonation (doping), and defines the polymer's oxidation state (e.g., leucoemeraldine, emeraldine, pernigraniline). However, the natural abundance of the NMR-active ¹⁵N isotope is merely 0.4%, rendering direct spectroscopic observation challenging and time-consuming.[1]

By strategically substituting the natural abundance aniline monomer with Aniline-¹⁵N, we amplify the signal for key analytical techniques, enabling unprecedented molecular-level investigation.[1] This approach allows researchers to:

  • Elucidate Polymerization Mechanisms: Track the transformation of monomer to polymer and identify different nitrogen environments.

  • Quantify Structural Features: Accurately determine the ratio of amine to imine nitrogens in polyaniline, a critical parameter influencing its conductivity.[2][3]

  • Probe Intermolecular Interactions: Study hydrogen bonding, polymer-dopant interactions, and the structure of polymer blends or composites.

  • Monitor Degradation Pathways: Trace the chemical changes occurring in the nitrogen-containing backbone under thermal or environmental stress.

Isotopic labeling transforms the polymer from a bulk material into a self-reporting system, where the ¹⁵N nucleus acts as a precise probe of its immediate surroundings.[][5]

Synthesis of ¹⁵N-Labeled Polyaniline (PANI-¹⁵N)

The most common and straightforward method for synthesizing polyaniline is through the chemical oxidative polymerization of the aniline monomer.[6][7] The protocol remains largely unchanged when using the isotopically labeled monomer, though careful handling is required due to the higher cost of the starting material.

Core Principle: Oxidative Polymerization

The polymerization of aniline is an exothermic chain reaction that proceeds via the formation of aniline cation radicals.[8] An oxidizing agent, typically ammonium persulfate (APS), initiates the reaction, while an acidic medium (e.g., hydrochloric acid, HCl) serves as a dopant, ensuring the formation of the conductive emeraldine salt form.[7][9]

Experimental Protocol: Synthesis of PANI-¹⁵N Emeraldine Salt

Materials:

  • Aniline-¹⁵N (≥98% isotopic purity)

  • Ammonium Persulfate (APS), (NH₄)₂S₂O₈

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Deionized (DI) Water

  • Methanol or Acetone (for washing)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution Preparation: In a 100 mL beaker, dissolve a specific quantity of Aniline-¹⁵N (e.g., 0.2 M) in 1.0 M HCl. Place the beaker in an ice bath and stir for 15-20 minutes to ensure complete dissolution and thermal equilibrium (~0-4 °C).

    • Causality Note: Performing the reaction at low temperatures is crucial. It slows down the reaction rate, which promotes the formation of a more linear and higher molecular weight polymer with fewer defects.

  • Oxidant Solution Preparation: In a separate beaker, dissolve APS (e.g., in a 1.25:1 molar ratio to aniline) in 1.0 M HCl.[9] Pre-cool this solution in the ice bath.

  • Initiation of Polymerization: Slowly add the chilled APS solution dropwise to the stirring Aniline-¹⁵N solution. The solution will gradually change color, eventually turning dark green, indicating the formation of the PANI emeraldine salt.

    • Causality Note: A slow, dropwise addition of the oxidant prevents localized overheating and ensures a more uniform polymerization process, leading to a more homogeneous product.[6]

  • Polymerization Reaction: Allow the reaction to proceed with continuous stirring in the ice bath for 2-4 hours. A dark green precipitate will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate repeatedly with 1.0 M HCl to remove unreacted monomer, oxidant, and oligomers.

    • Subsequently, wash with methanol or acetone to remove any remaining organic impurities until the filtrate becomes colorless.

    • Causality Note: The acid wash maintains the doped (conductive) state of the polymer, while the solvent wash purifies the product. This purification is essential for accurate characterization and reliable material performance.

  • Drying: Dry the purified PANI-¹⁵N powder in a vacuum oven at 60 °C for 24 hours to remove residual solvent and water.

Workflow for PANI-¹⁵N Synthesis

G cluster_prep Preparation (0-4°C) cluster_reaction Polymerization cluster_purification Purification & Drying Monomer Aniline-15N in 1M HCl Mixing Slow Dropwise Addition Monomer->Mixing Oxidant APS in 1M HCl Oxidant->Mixing Stirring Stir for 2-4 hours (Formation of Green Precipitate) Mixing->Stirring Filter Vacuum Filtration Stirring->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_Solvent Wash with Methanol/Acetone Wash_HCl->Wash_Solvent Dry Vacuum Oven Drying (60°C) Wash_Solvent->Dry Product Final Product: PANI-15N Emeraldine Salt Dry->Product

Caption: Workflow for the synthesis of ¹⁵N-labeled polyaniline.

Validation and Characterization Protocols

This section is the cornerstone of the self-validating system. Each technique provides a unique piece of evidence confirming the successful incorporation of ¹⁵N and characterizing the resulting polymer structure.

Solid-State ¹⁵N NMR Spectroscopy

Principle: Solid-state Nuclear Magnetic Resonance (NMR) is the most direct method for probing the ¹⁵N nuclei within the polymer backbone. Cross-Polarization Magic Angle Spinning (CP/MAS) techniques are used to enhance the signal from the low-gyromagnetic-ratio ¹⁵N nucleus and average out anisotropic interactions, resulting in higher resolution spectra.[10]

Protocol:

  • Pack the dry PANI-¹⁵N powder into a zirconia NMR rotor (typically 4 mm or 7 mm).

  • Acquire a ¹⁵N CP/MAS NMR spectrum. A static magnetic field of 7.0 T or higher is recommended.

  • Use an external reference, such as ¹⁵N-glycine or ammonium sulfate, for chemical shift calibration.

  • Process the resulting Free Induction Decay (FID) with appropriate line broadening to obtain the final spectrum.

Data Interpretation:

  • The spectrum of PANI-¹⁵N base typically shows two distinct regions corresponding to the different nitrogen environments.[2]

  • Amine Nitrogens (-NH-): Resonate upfield (e.g., ~50-60 ppm).

  • Imine Nitrogens (=N-): Resonate significantly downfield (e.g., ~260-350 ppm), although this can be broad.[11]

  • By integrating the areas under these peaks, one can quantify the amine-to-imine ratio, which directly relates to the polymer's oxidation state.[3]

Nitrogen TypeTypical ¹⁵N Chemical Shift (ppm)Significance
Amine (-NH-) 50 - 60Reduced units in the polymer chain
Imine (=N-) 260 - 350Oxidized units in the polymer chain

Table 1: Representative ¹⁵N NMR chemical shifts for polyaniline base.

Vibrational Spectroscopy (FTIR & Raman)

Principle: The frequency of a vibrational mode is dependent on the masses of the atoms involved in the bond. Substituting ¹⁴N with the heavier ¹⁵N isotope will cause a predictable redshift (shift to lower wavenumber) in the vibrational modes involving the C-N or N-H bonds. This isotopic shift provides definitive proof of incorporation.[12]

Protocol (FTIR-ATR):

  • Place a small amount of the dry PANI-¹⁵N powder onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

  • For comparison, record a spectrum of an unlabeled PANI sample synthesized under identical conditions.

Data Interpretation:

  • Compare the spectra of PANI-¹⁵N and unlabeled PANI.

  • Look for shifts in key vibrational bands. For example, the C-N stretching vibrations and N-H bending modes in the 1100-1600 cm⁻¹ region are expected to shift to lower frequencies.[13][14]

  • The observation of these shifts validates the presence of the ¹⁵N isotope in the polymer backbone.

Mass Spectrometry

Principle: Mass spectrometry (MS) can be used to analyze the molecular weight of polymer oligomers or fragments. The mass difference between ¹⁴N and ¹⁵N (approx. 1 amu) will result in a clear mass shift for every nitrogen atom in a given fragment, confirming the isotopic enrichment. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Pyrolysis-GC-MS are often employed.[3]

Protocol (MALDI-TOF MS):

  • Prepare a solution of low molecular weight, soluble PANI-¹⁵N oligomers.

  • Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Allow the solvent to evaporate.

  • Acquire the mass spectrum using a MALDI-TOF mass spectrometer.

Data Interpretation:

  • The resulting spectrum will show a distribution of peaks, each corresponding to a polymer chain of a specific length.

  • The mass of each peak will be shifted higher compared to an unlabeled sample by a value corresponding to the number of nitrogen atoms in that oligomer. This provides a quantitative measure of isotopic incorporation.

Characterization Validation Workflow

G PANI_Sample PANI-15N Sample NMR Solid-State 15N NMR PANI_Sample->NMR FTIR FTIR / Raman Spectroscopy PANI_Sample->FTIR MS Mass Spectrometry PANI_Sample->MS NMR_Result Result: Quantify Amine/Imine Ratio (Confirms Chemical Environment) NMR->NMR_Result FTIR_Result Result: Observe Isotopic Shift in Vibrational Bands (Confirms Incorporation) FTIR->FTIR_Result MS_Result Result: Observe Mass Shift in Oligomer Distribution (Confirms Enrichment) MS->MS_Result Conclusion Validated 15N-Labeled Polymer NMR_Result->Conclusion FTIR_Result->Conclusion MS_Result->Conclusion

Sources

Introduction: The Imperative for Precision in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Quantitative Proteomics Using Aniline-¹⁵N as an Internal Standard

Quantitative proteomics is a cornerstone of modern biological research, providing critical insights into the dynamic nature of cellular function, disease pathology, and therapeutic response. The ability to accurately measure changes in protein abundance is paramount. Stable Isotope Labeling (SIL) coupled with mass spectrometry (MS) stands as the gold standard for achieving this precision, as it allows for the direct comparison of protein levels between different samples while minimizing analytical variability introduced during sample processing.[1][2]

While metabolic labeling methods like SILAC are powerful, they are not universally applicable, particularly for primary tissues or clinical samples. Chemical labeling offers a versatile and robust alternative, enabling the introduction of stable isotopes to peptides in vitro.[3] This application note details a comprehensive workflow using ¹⁵N-labeled aniline as an efficient and cost-effective chemical labeling reagent for creating peptide-level internal standards.

This method leverages the derivatization of carboxyl groups on peptides—present on the side chains of aspartic acid (Asp), glutamic acid (Glu), and at the C-terminus of every peptide—with "light" (¹⁴N) or "heavy" (¹⁵N) aniline. By labeling a control sample with ¹⁴N-aniline and a test sample with ¹⁵N-aniline, the samples can be mixed, and the relative abundance of each peptide is determined by the ratio of the "heavy" to "light" signal in the mass spectrometer. This approach expands the quantifiable peptide coverage beyond methods that target less frequent amino acids like cysteine or lysine and provides a powerful tool for comparative proteomic analysis.[4]

Principle of the Method: Carbodiimide-Mediated Aniline Labeling

The chemical foundation of this method is the well-established carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of aniline. This forms a stable amide bond, covalently attaching the aniline molecule to the peptide.

The key to the quantitative aspect of this workflow is the use of isotopically distinct aniline molecules:

  • Light Aniline (C₆H₇¹⁴N): Used to label the control or reference peptide sample.

  • Heavy Aniline (C₆H₇¹⁵N): Used to label the experimental peptide sample.

When a peptide is labeled, each carboxyl group it contains will have an aniline molecule attached. The ¹⁵N isotope introduces a mass shift of +1.003 Da for each label compared to the ¹⁴N-labeled counterpart. This precise mass difference allows the mass spectrometer to distinguish between peptides originating from the control and experimental samples, even when they co-elute chromatographically. The ratio of the ion intensities for the heavy and light peptide pair directly corresponds to the relative abundance of that peptide in the original samples.

cluster_0 Chemical Labeling Mechanism Peptide_COOH Peptide Carboxyl Group (-COOH) Activated_Intermediate O-acylisourea Intermediate (Highly Reactive) Peptide_COOH->Activated_Intermediate + EDC EDC EDC (Activating Agent) Labeled_Peptide Labeled Peptide (Stable Amide Bond) Activated_Intermediate->Labeled_Peptide + Aniline Byproduct EDC Byproduct (Isourea) Activated_Intermediate->Byproduct Aniline Aniline (¹⁴N or ¹⁵N) (Labeling Reagent)

Caption: Carbodiimide (EDC) mediated coupling of aniline to a peptide carboxyl group.

Application & Experimental Design Considerations

Core Strengths & Rationale
  • Expanded Proteome Coverage: By targeting the ubiquitous carboxyl groups on Asp, Glu, and all peptide C-termini, this method significantly increases the number of quantifiable peptides per protein compared to strategies that target less common residues like cysteine (ICAT) or rely solely on lysine (dimethylation, TMT, iTRAQ).[4] This enhanced coverage leads to more robust and confident protein quantification.

  • Improved Chromatography: The addition of the hydrophobic phenyl group from aniline can improve the retention of small, hydrophilic peptides on reversed-phase chromatography columns, leading to better separation and peak shape.

  • Cost-Effectiveness: Aniline and EDC are relatively inexpensive reagents, making this a highly accessible chemical labeling strategy for a wide range of laboratories.

Designing a Self-Validating Experiment

To ensure the trustworthiness and accuracy of the results, the experimental design must incorporate critical controls:

  • 1:1 Mixture Control: Before analyzing experimental samples, a validation experiment should be performed. Label one aliquot of a complex peptide digest with ¹⁴N-aniline and an identical aliquot with ¹⁵N-aniline. Mix these samples in a 1:1 ratio. The vast majority of calculated peptide ratios in the subsequent LC-MS/MS analysis should be very close to 1.0. This test validates the labeling chemistry, ensures no isotopic bias during ionization or fragmentation, and confirms the accuracy of the data analysis workflow.

  • Labeling Efficiency Assessment: Complete labeling is crucial for accurate quantification. Labeling efficiency can be assessed by searching the MS/MS data for missed labels (i.e., peptides containing Asp or Glu that were not modified). A high labeling efficiency (>95%) is desirable.

  • Negative Controls: A "no-label" control (a peptide sample taken through the entire process without the addition of aniline and EDC) can help identify background noise and non-specific binding during sample cleanup.

Detailed Experimental Protocol

This protocol outlines the complete workflow from protein extraction to data analysis. It is designed for two samples: a "Control" sample to be labeled with ¹⁴N-Aniline ("Light") and an "Experimental" sample to be labeled with ¹⁵N-Aniline ("Heavy").

cluster_prep Part A: Sample Preparation cluster_label Part B: Differential Labeling cluster_light Control Sample cluster_heavy Experimental Sample cluster_analysis Part C & D: Analysis p1 1. Protein Extraction & Lysis p2 2. Reduction (DTT) p1->p2 p3 3. Alkylation (IAA) p2->p3 p4 4. Proteolytic Digestion (Trypsin) p3->p4 l1 Add ¹⁴N-Aniline + EDC p4->l1 h1 Add ¹⁵N-Aniline + EDC p4->h1 a1 5. Combine Samples (1:1 Ratio) l1->a1 h1->a1 a2 6. Desalting (C18 Cleanup) a1->a2 a3 7. LC-MS/MS Analysis a2->a3 a4 8. Data Analysis a3->a4

Caption: Overall workflow for quantitative proteomics using aniline labeling.
Part A: Protein Sample Preparation (Bottom-Up Workflow)

This section details a standard protocol for preparing peptide digests from cell or tissue lysates.[5]

  • Protein Extraction & Quantification:

    • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer or 8 M Urea in 50 mM Ammonium Bicarbonate) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Quantify the protein concentration of the supernatant using a standard assay (e.g., BCA assay). Aliquot 50-100 µg of protein for each sample.

  • Reduction:

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the samples to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • If using a urea-based buffer, dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <2 M.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight (12-16 hours) at 37°C.

    • Stop the digestion by adding formic acid (FA) to a final concentration of 1%.

Part B: Differential Aniline Labeling

This protocol is adapted from the ANIBAL methodology.[4]

  • Reagent Preparation:

    • Labeling Buffer: 200 mM MES buffer, pH 5.5.

    • Aniline Stocks (1 M): Prepare a 1 M stock of ¹⁴N-Aniline and a separate 1 M stock of ¹⁵N-Aniline in DMSO.

    • EDC Stock (1 M): Prepare a fresh 1 M stock of EDC in the Labeling Buffer. Critical: EDC is moisture-sensitive; prepare this solution immediately before use.

  • Labeling Reaction:

    • Dry the peptide digests (~50 µg) from Part A completely using a vacuum centrifuge.

    • Resuspend the "Control" peptide pellet in 20 µL of Labeling Buffer.

    • Resuspend the "Experimental" peptide pellet in 20 µL of Labeling Buffer.

    • To the "Control" tube, add 2 µL of 1 M ¹⁴N-Aniline stock.

    • To the "Experimental" tube, add 2 µL of 1 M ¹⁵N-Aniline stock.

    • To initiate the reaction in both tubes, add 2 µL of the freshly prepared 1 M EDC stock.

    • Vortex gently and incubate at room temperature for 1 hour.

  • Quenching:

    • Stop the reaction by adding 2 µL of 5% hydroxylamine.

    • Incubate for 15 minutes at room temperature.

Part C: Sample Cleanup & Combination
  • Combine Samples: Mix the entire volume of the "Light" labeled sample and the "Heavy" labeled sample into a single new microfuge tube.

  • Desalting:

    • Acidify the combined sample with 10% Trifluoroacetic Acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.[6]

    • Wash the bound peptides with 0.1% FA to remove salts and reagents.

    • Elute the labeled peptides with a solution of 60% Acetonitrile, 0.1% FA.

    • Dry the eluted peptides completely in a vacuum centrifuge.

Part D: LC-MS/MS Analysis
  • Sample Resuspension: Resuspend the final peptide pellet in a suitable volume (e.g., 20 µL) of LC-MS loading buffer (e.g., 2% Acetonitrile, 0.1% Formic Acid).

  • LC Configuration: Use a standard nano-flow HPLC system with a reversed-phase analytical column (e.g., 75 µm ID x 25 cm C18). Run a suitable gradient (e.g., 5-40% Acetonitrile over 90 minutes).

  • MS Configuration:

    • Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode.

    • MS1 Scan: Acquire high-resolution full scans (e.g., resolution 60,000) over a mass range of m/z 350-1500.

    • MS2 Scan: Select the top 10-15 most intense precursor ions for fragmentation by HCD or CID. Acquire MS2 spectra at a moderate resolution (e.g., 15,000). Use a dynamic exclusion to prevent repeated fragmentation of the same peptide.

Data Analysis & Interpretation

Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, Spectronaut) is required for data analysis.

cluster_data Quantitative Data Analysis Workflow d1 1. Database Search d2 Specify Variable Modifications: - Carbamidomethyl (C) (Fixed) - Oxidation (M) - Aniline-¹⁴N (D, E, C-term) - Aniline-¹⁵N (D, E, C-term) d3 2. Peptide Feature Detection d1->d3 d4 Identify and pair 'Light' and 'Heavy' isotopic envelopes for each peptide. d5 3. Ratio Calculation d3->d5 d6 Calculate Heavy/Light (H/L) ratio from extracted ion chromatograms (XICs). d7 4. Protein Quantification d5->d7 d8 Normalize and aggregate peptide H/L ratios to determine the protein-level ratio.

Caption: Key steps in the bioinformatic analysis of aniline-labeled samples.
  • Database Search:

    • Search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for your organism).

    • Crucial Parameter: Define the aniline modifications in your search parameters. You must specify two variable modifications:

      • Light Label: Aniline (¹⁴N) on Asp (D), Glu (E), and peptide C-termini. Mass modification = +75.042 Da (C₆H₅N - H₂O).

      • Heavy Label: Aniline (¹⁵N) on Asp (D), Glu (E), and peptide C-termini. Mass modification = +76.045 Da (C₆H₅¹⁵N - H₂O).

    • Specify other standard modifications like carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).

  • Quantification:

    • The software will identify co-eluting pairs of light and heavy peptides.

    • It will extract the ion chromatograms (XICs) for each peptide in the pair and calculate the area under the curve.

    • The ratio of the heavy area to the light area (H/L ratio) is calculated for each peptide.

  • Protein-Level Reporting:

    • Peptide ratios are normalized to correct for any minor mixing errors.

    • The software aggregates the ratios from multiple unique peptides to infer the final quantification ratio for the parent protein.

Example Data Table
Protein IDGene Name# Peptides QuantifiedH/L Ratiop-valueRegulation
P02768ALB181.050.85Unchanged
P68871HBB73.120.002Up-regulated
P01903HLA-A40.450.009Down-regulated

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Inactive EDC reagent. 2. Incorrect pH of labeling buffer. 3. Insufficient reagent concentration.1. Use a fresh bottle of EDC and prepare the stock solution immediately before use. 2. Verify the pH of the MES buffer is ~5.5. 3. Ensure final concentrations of aniline and EDC are sufficient.
H/L Ratios in 1:1 Control are not 1.0 1. Inaccurate protein quantification before starting. 2. Pipetting error during sample mixing. 3. Isotopic impurity in the ¹⁵N-Aniline reagent.1. Use a reliable protein assay (e.g., BCA) and be precise. 2. Use calibrated pipettes. 3. Check the isotopic purity specifications from the vendor. The analysis software can often correct for known impurity levels.
Poor Peptide/Protein Identification 1. Incomplete digestion. 2. Sample loss during cleanup. 3. Incorrect modification settings in the database search.1. Ensure trypsin is active and urea concentration is <2M during digestion. 2. Be careful during C18 desalting steps; avoid over-drying the StageTip. 3. Double-check that the mass modifications for both light and heavy aniline labels are correctly defined in the search parameters.

References

  • Bronsema, P. J., Bischoff, R., & van de Merbel, N. C. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of Chromatography B, 893-894, 1-14. [Link]

  • van de Merbel, N. C., Bronsema, P. J., & Bischoff, R. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. ResearchGate. [Link]

  • Hahne, H., Wenz, C., & Kuster, B. (2007). ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups. Molecular & Cellular Proteomics, 6(12), 2125-2134. [Link]

  • Lowenthal, M. S., Kilpatrick, L. E., & Phinney, K. W. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 147-157. [Link]

  • Lin, T. P., & Best, M. D. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 16(40), 7323-7341. [Link]

  • Marino, J. P., Williams, V., & Martin, D. B. (2013). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 74, 25.1.1-25.1.11. [Link]

  • McClatchy, D. B., Dong, M. Q., & Yates, J. R. (2007). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Current Protocols in Protein Science, Chapter 23, Unit 23.4. [Link]

  • Zhang, Y., Webhofer, C., Reckow, S., Filiou, M. D., Maccarrone, G., & Turck, C. W. (2009). A MS data search method for improved 15N-labeled protein identification. Proteomics, 9(17), 4265-4270. [Link]

  • Bonetto, V., & Bergman, T. (1998). An enhanced method for peptides sequencing by N-terminal derivatization and MS. FEBS Letters, 435(2-3), 245-248. [Link]

  • Oda, Y., Nakayama, M., & Ishihama, Y. (2007). Pseudo Internal Standard Approach for Label-Free Quantitative Proteomics. Analytical Chemistry, 79(22), 8593-8600. [Link]

  • Gustafsson, O. J. R., et al. (2021). A Protocol for the Acquisition of Comprehensive Proteomics Data from Single Cases Using Formalin-Fixed Paraffin Embedded Sections. Methods and Protocols, 4(2), 29. [Link]

  • Yao, X., Freas, A., Ramirez, J., Demirev, P. A., & Fenselau, C. (2001). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Analytical Chemistry, 73(13), 2836-2842. [Link]

  • Zhu, X., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • Käll, L., & Vitek, O. (2011). A Review on Quantitative Multiplexed Proteomics. Statistical Applications in Genetics and Molecular Biology, 10(1), Article 42. [Link]

  • Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 95(1), 169-186. [Link]

Sources

Elucidating reaction mechanisms with Aniline-15N as a kinetic probe.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Probing Reaction Mechanisms with Aniline-¹⁵N

A Guide to Utilizing Heavy Atom Kinetic Isotope Effects for Mechanistic Elucidation

Authored by: A Senior Application Scientist

Introduction: Beyond "What" to "How" in Reaction Chemistry

In the pursuit of novel therapeutics and efficient chemical processes, understanding the precise sequence of bond-forming and bond-breaking events—the reaction mechanism—is paramount. While kinetic studies reveal the rate of a reaction, the Kinetic Isotope Effect (KIE) provides a powerful lens to illuminate the nature of the rate-determining step (RDS).[1] The KIE is the change in reaction rate observed when an atom in a reactant is replaced by one of its heavier isotopes.[2][3]

While deuterium (²H) KIEs are widely used, heavy atom KIEs, such as those involving ¹³C, ¹⁸O, or ¹⁵N, offer direct insight into the skeletal transformations of a molecule.[4] Although the mass difference is smaller, leading to more subtle effects, the information gleaned is highly specific to the bond .[5] This guide focuses on the strategic application of Aniline-¹⁵N as a kinetic probe. Aniline and its derivatives are foundational building blocks in countless pharmaceuticals and advanced materials, making the study of their reactions, particularly C-N bond formation and cleavage, a critical endeavor.[6][7][8] By precisely measuring the ¹⁵N KIE, researchers can directly interrogate the involvement of the nitrogen atom in the energetic bottleneck of a reaction, providing definitive evidence to support or refute a proposed mechanism.

The Theoretical Foundation: Why Isotopic Substitution Matters

The KIE is a quantum mechanical phenomenon rooted in the Zero-Point Energy (ZPE) of a chemical bond.[4][5] The vibrational energy of a bond is quantized, and even at absolute zero, it possesses a minimum energy—the ZPE. This energy is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the connected atoms (µ, the reduced mass).

  • A C-¹⁴N bond is lighter and vibrates at a higher frequency than a C-¹⁵N bond.

  • Consequently, the C-¹⁴N bond has a higher ZPE than the C-¹⁵N bond.

  • For a reaction to occur, this bond must be stretched or broken, requiring energy to reach the transition state (TS).

If the C-N bond is significantly altered (broken, formed, or rehybridized) in the rate-determining step, the difference in ZPE between the two isotopologues in the ground state will not be fully cancelled out in the transition state. This results in a difference in the activation energy (ΔEₐ) for the two species, leading to different reaction rates (k₁₄ vs. k₁₅).

The ¹⁵N KIE is expressed as the ratio k₁₄/k₁₅.

  • Normal KIE (k₁₄/k₁₅ > 1): The C-¹⁴N bond reacts faster. This typically indicates that the C-N bond is being broken or weakened in the RDS. The expected range for a primary ¹⁵N KIE is roughly 1.02 to 1.04.[4][9]

  • Inverse KIE (k₁₄/k₁₅ < 1): The C-¹⁵N bond reacts faster. This often suggests that bonding to the nitrogen atom has become stiffer or more constrained in the transition state, for example, through bond formation or rehybridization.[9]

  • No KIE (k₁₄/k₁₅ ≈ 1): The bonding environment of the nitrogen atom is not significantly altered during the RDS.

Experimental Design and Protocols

A successful KIE experiment hinges on careful planning and precise execution. The most common approach is the intermolecular competition experiment, where a mixture of the light (natural abundance) and heavy (labeled) isotopologues are subjected to the reaction conditions.

G S1 Procure/Synthesize Aniline-¹⁵N S2 Prepare Mixture: Natural Abundance Aniline + Aniline-¹⁵N S1->S2 S3 Analyze Initial Ratio (R₀) (e.g., GC-MS, NMR) S2->S3 R1 Initiate Reaction with Limiting Reagent S3->R1 R2 Monitor Progress & Quench at Low Conversion (<20%) R1->R2 A1 Isolate Unreacted Starting Material R2->A1 A2 Analyze Final Ratio (Rₜ) & Fractional Conversion (F) A1->A2 A3 Calculate KIE: k₁₄/k₁₅ A2->A3 Conclusion Conclusion A3->Conclusion

Figure 1. General workflow for a competitive ¹⁵N KIE experiment.

Protocol 1: Preparation of Reactant Mixture
  • Source Aniline-¹⁵N: High-purity Aniline-¹⁵N (≥98 atom % ¹⁵N) is commercially available from suppliers of stable isotopes.[10][11] Alternatively, it can be synthesized via established routes.[12]

  • Prepare Stock Solutions: Create separate, accurate stock solutions of natural abundance aniline and Aniline-¹⁵N in the reaction solvent.

  • Create Competition Mixture: Combine the stock solutions to create a mixture with a known ratio of labeled to unlabeled aniline, typically close to 1:1 for ease of analysis.

  • Determine Initial Isotopic Ratio (R₀): Before initiating the reaction, take an aliquot of the mixture and analyze its precise isotopic ratio using the chosen analytical method (e.g., GC-MS). This R₀ value is the critical baseline for the KIE calculation.

Protocol 2: Competitive Kinetic Isotope Effect Experiment
  • Reaction Setup: In a suitable reaction vessel, combine the aniline/Aniline-¹⁵N mixture with all other reagents except the limiting reagent that initiates the reaction. Ensure the system is thermally equilibrated.

  • Initiation: Add the limiting reagent to start the reaction. It is crucial that this reagent is truly limiting to ensure competition throughout the reaction.

  • Monitoring and Quenching: The accuracy of a KIE measurement is highest at low conversion. Allow the reaction to proceed to approximately 10-20% completion. Quench the reaction rapidly and completely to halt any further transformation.

  • Workup and Isolation: Perform an appropriate workup to separate the unreacted aniline starting material from the product and other reagents. Purification (e.g., flash chromatography) may be necessary.

  • Determine Final Isotopic Ratio (Rₜ) and Conversion (F):

    • Analyze the purified, unreacted aniline to determine its new isotopic ratio (Rₜ). As the lighter C-¹⁴N aniline reacts faster, the remaining starting material will become enriched in the heavier C-¹⁵N aniline.

    • Determine the fractional conversion (F) of the reaction by quantifying the amount of product formed relative to the initial amount of aniline.

Data Analysis and Interpretation

The KIE can be calculated from the isotopic ratio of the starting material at time zero (R₀), the isotopic ratio of the unreacted starting material at time t (Rₜ), and the fractional conversion (F).

KIE Calculation Formula: klight / kheavy = ln(1 - F) / ln(1 - F * (Rt / R₀))

Where:

  • F = fractional conversion

  • R₀ = initial ratio of heavy/light isotopologues

  • Rₜ = ratio of heavy/light isotopologues in the recovered starting material at time t

Interpreting the Results:

The magnitude of the KIE provides direct evidence about the rate-determining step.

Observed KIE (k₁₄/k₁₅) Value Range Mechanistic Implication
Normal Primary KIE 1.02 - 1.04C-N bond is substantially broken or weakened in the RDS. Examples: Nucleophilic aromatic substitution, Hofmann rearrangement.
Small Normal KIE 1.005 - 1.02C-N bond is partially weakened, or the transition state has contributions from other steps (partially rate-limiting).
No Significant KIE 0.995 - 1.005C-N bond is not formed or broken in the RDS. The RDS could be proton transfer, ligand dissociation, etc.
Inverse KIE < 0.995Bonding to N becomes more constricted in the RDS. Example: A pre-equilibrium step involving N-protonation.[9]

Case Study: Probing a Palladium-Catalyzed C-N Cross-Coupling Reaction

Mechanistic Question: In a hypothetical Buchwald-Hartwig amination reaction between an aryl bromide and aniline, is the C-N reductive elimination the rate-determining step, or is it the preceding oxidative addition of the aryl bromide to the Pd(0) catalyst?

G Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)(Br)L₂ Pd0->Complex1 Oxidative Addition (RDS Option 1) ArBr Ar-Br Aniline Ph-¹⁵NH₂ Complex2 Ar-Pd(II)(¹⁵NHPh)L Complex1->Complex2 Ligand Exchange (fast) Complex2->Pd0 Reductive Elimination (RDS Option 2) C-N bond forms here Product Ar-¹⁵NHPh

Sources

Application Notes and Protocols for Isotope-Coded Derivatization Utilizing Aniline-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Quantification in Modern Research

In the landscape of drug development, metabolomics, and proteomics, the ability to accurately quantify endogenous and exogenous molecules within complex biological matrices is paramount. Isotope-coded derivatization (ICD) coupled with mass spectrometry (MS) has emerged as a powerful strategy to address this challenge, offering enhanced sensitivity, specificity, and a robust framework for relative and absolute quantification.[1] This guide delves into the specific application of Aniline-¹⁵N as a versatile and efficient derivatization agent for the quantitative analysis of a broad range of analytes.

Aniline, a primary aromatic amine, serves as an excellent derivatization reagent for molecules containing carboxylic acid and amino functionalities.[2][3] The incorporation of a stable, heavy isotope, Nitrogen-15 (¹⁵N), into the aniline structure provides a distinct mass shift, enabling the differentiation and relative quantification of analytes between different sample groups.[1] This approach mitigates the matrix effects often encountered in complex samples and allows for more reliable and reproducible measurements.[1] While aniline itself is a widely used building block in drug discovery, its application as a derivatization agent must be carefully considered, particularly in the context of potential metabolic liabilities of aniline-containing structures in certain therapeutic compounds.[4][5][] However, for analytical purposes, its derivatization properties are highly advantageous.

This document provides a comprehensive overview of the principles, a detailed experimental protocol, and practical insights for leveraging Aniline-¹⁵N in your quantitative workflows.

Principle of Isotope-Coded Derivatization with Aniline-¹⁵N

The core principle of this technique lies in the differential labeling of samples. A "light" version of the derivatizing agent (standard Aniline, ¹⁴N) is used to label one set of samples (e.g., control group), while a "heavy" version (Aniline-¹⁵N) is used to label another set (e.g., treated group).[1] The samples are then mixed and analyzed together by liquid chromatography-mass spectrometry (LC-MS).

The ¹⁵N isotope introduces a known mass difference in the derivatized analytes without significantly altering their physicochemical properties, such as chromatographic retention time. In the mass spectrometer, the "light" and "heavy" labeled analytes appear as a pair of peaks with a specific mass difference. The ratio of the peak intensities directly corresponds to the relative abundance of the analyte in the original samples.

Visualizing the Workflow

The following diagram illustrates the general workflow for quantitative analysis using Aniline-¹⁵N derivatization.

Aniline_15N_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Isotope-Coded Derivatization Sample_A Sample A (e.g., Control) Deriv_A Derivatize with Aniline (¹⁴N) Sample_A->Deriv_A Sample_B Sample B (e.g., Treated) Deriv_B Derivatize with Aniline-¹⁵N Sample_B->Deriv_B Combine Combine Samples Deriv_A->Combine Deriv_B->Combine LC_MS LC-MS Analysis Combine->LC_MS Data_Analysis Data Analysis (Peak Pair Integration & Quantification) LC_MS->Data_Analysis

Caption: General workflow for quantitative analysis using Aniline-¹⁵N.

Target Analyte Classes

Aniline-¹⁵N is particularly effective for the derivatization of molecules containing:

  • Carboxylic Acids: Aniline reacts with carboxylic acids in the presence of a coupling agent to form a stable amide bond. This is highly applicable to the analysis of fatty acids, amino acids, and other organic acids.[3]

  • Amines: While aniline itself is an amine, it can be used to label other primary and secondary amines through various chemical reactions, though derivatization of carboxylic acids is more common.

Experimental Protocol: Quantitative Analysis of Carboxylic Acids

This protocol provides a step-by-step guide for the derivatization and analysis of carboxylic acids in a biological matrix (e.g., plasma, cell lysate).

Materials and Reagents
  • Aniline (¹⁴N), analytical grade

  • Aniline-¹⁵N (>98% isotopic purity)[7]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Pyridine, anhydrous

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (a carboxylic acid not expected to be in the sample, e.g., a deuterated fatty acid)

  • Sample matrix (e.g., plasma, cell lysate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

Reagent Preparation
  • Aniline (¹⁴N) Stock Solution (100 mM): Dissolve the appropriate amount of Aniline in anhydrous pyridine.

  • Aniline-¹⁵N Stock Solution (100 mM): Dissolve the appropriate amount of Aniline-¹⁵N in anhydrous pyridine.

  • EDC Stock Solution (200 mM): Dissolve EDC in anhydrous pyridine. Prepare fresh.

  • NHS Stock Solution (200 mM): Dissolve NHS in anhydrous pyridine. Prepare fresh.

Sample Preparation and Protein Precipitation
  • Thaw biological samples on ice.

  • To 50 µL of sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

Isotope-Coded Derivatization Reaction

The following diagram outlines the key steps in the derivatization reaction.

Derivatization_Reaction_Steps Start Dried Sample Extract Add_Reagents Add Pyridine, EDC, and NHS Start->Add_Reagents Activate Activate Carboxylic Acid (Incubate) Add_Reagents->Activate Add_Aniline Add Aniline (¹⁴N or ¹⁵N) Activate->Add_Aniline Derivatize Derivatization Reaction (Incubate) Add_Aniline->Derivatize Quench Quench Reaction (e.g., with water) Derivatize->Quench End Derivatized Sample Ready for LC-MS Quench->End

Caption: Key steps of the Aniline-¹⁵N derivatization reaction.

  • To the dried extracts from the control group, add 20 µL of the Aniline (¹⁴N) Stock Solution .

  • To the dried extracts from the treated group, add 20 µL of the Aniline-¹⁵N Stock Solution .

  • To all tubes, add 10 µL of the EDC Stock Solution and 10 µL of the NHS Stock Solution .

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, add 10 µL of water to quench the reaction.

  • Vortex and then centrifuge to collect any condensation.

  • Combine the "light" and "heavy" labeled samples in a 1:1 ratio into a new vial for LC-MS analysis.

LC-MS Analysis
  • Chromatographic Separation: A reverse-phase C18 column is typically suitable for separating the derivatized analytes. A gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid is a good starting point.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Perform a full scan to identify the derivatized analytes and their isotopic pairs. For quantitative analysis, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for targeted analytes.

Data Analysis and Interpretation

The primary output will be chromatograms showing pairs of peaks for each analyte, separated by the mass difference corresponding to the ¹⁵N label.

  • Peak Integration: Integrate the peak areas for both the "light" (¹⁴N-derivatized) and "heavy" (¹⁵N-derivatized) forms of each analyte.

  • Ratio Calculation: Calculate the ratio of the peak area of the heavy-labeled analyte to the light-labeled analyte (Heavy/Light).

  • Normalization: Normalize the calculated ratios to the ratio of the internal standard to correct for any variations in sample handling and injection volume.

  • Relative Quantification: The normalized ratios represent the relative abundance of the analyte in the treated sample compared to the control sample.

Representative Data Table

The following table illustrates how quantitative data from an Aniline-¹⁵N derivatization experiment might be presented.

AnalyteRetention Time (min)Light (¹⁴N) Peak AreaHeavy (¹⁵N) Peak AreaHeavy/Light RatioNormalized RatioFold Change
Internal Standard 5.21,250,0001,265,0001.0121.000-
Analyte X 6.8875,0001,780,0002.0342.0102.01
Analyte Y 8.1540,000265,0000.4910.4850.49
Analyte Z 9.31,120,0001,135,0001.0131.0011.00

Troubleshooting and Considerations

  • Incomplete Derivatization: If low signal intensity is observed, ensure that the sample extracts are completely dry before adding the derivatization reagents. The reaction is sensitive to water. Optimize incubation time and temperature.[8]

  • Matrix Effects: While isotope-coded derivatization minimizes matrix effects, significant ion suppression can still occur. Diluting the sample or employing more extensive sample cleanup may be necessary.

  • Isotopic Purity of Aniline-¹⁵N: The isotopic purity of the heavy-labeled reagent is crucial for accurate quantification. A lower purity will result in a small contribution to the "light" channel, which should be corrected for in the data analysis.

  • Analyte Stability: The stability of the derivatized analytes should be assessed, especially if samples are to be stored before analysis.

Conclusion

Isotope-coded derivatization using Aniline-¹⁵N is a robust and versatile technique for the accurate relative quantification of carboxylic acids and other functional groups in complex biological samples. By following the detailed protocol and considering the key experimental parameters, researchers and scientists in drug development and other fields can achieve high-quality, reproducible quantitative data to advance their research.

References

  • Miyano, H., & Nakayama, A. (n.d.). Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. J-Stage. Retrieved from [Link]

  • El-Hawari, Y., et al. (2018). Novel Isotope-Coded Derivatization Method for Aldehydes Using 14N/15N-Ammonium Acetate and 9,10-Phenanthrenequinone. PubMed. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Li, Y., et al. (2021). Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients. PMC - NIH. Retrieved from [Link]

  • Wang, C., et al. (2021). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Gevaert, K., et al. (2007). ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A standard solution (300 ng/mL) and B feces extract. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Retrieved from [Link]

  • ResearchGate. (2024, January 5). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Retrieved from [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

  • PubMed Central. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ¹⁵N‐aniline 2 and the proposed mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Retrieved from [Link]

  • ACS Publications. (2013, August 9). 15N‑Cholamine: A Smart Isotope Tag for Combining NMR- and MS- Based Metabolite Profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data. Retrieved from [Link]

  • MDPI. (1989, November 12). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Comparison between two derivatization methods of nitrite ion labeled with 15N applied to liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics. Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • PubMed Central. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2015, October 19). Recent development of chemical derivatization in LC-MS for biomedical approaches. Retrieved from [Link]

  • PubMed Central. (2022, April 28). Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. Retrieved from [Link]

  • YouTube. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC. Retrieved from [Link]

  • YouTube. (2020, January 21). synthesis of anilines. Retrieved from [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]

Sources

Probing Nitrogenase Activity with Aniline-¹⁵N: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Nitrogenase Promiscuity with Isotopic Probes

The enzymatic reduction of dinitrogen (N₂) to ammonia (NH₃) by nitrogenase is a cornerstone of the global nitrogen cycle.[1] While N₂ is its primary substrate, nitrogenase exhibits remarkable promiscuity, capable of reducing a variety of other small, unsaturated molecules.[2][3] This catalytic flexibility provides a unique window into the enzyme's active site and reaction mechanism. Among the alternative substrates, aniline presents an intriguing tool for probing nitrogenase activity. The use of isotopically labeled Aniline-¹⁵N, coupled with sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful method to trace the metabolic fate of the aniline nitrogen atom and quantify nitrogenase activity.

This comprehensive guide provides detailed application notes and protocols for utilizing Aniline-¹⁵N in nitrogen fixation research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this innovative approach to study nitrogenase function, screen for novel inhibitors or enhancers, and explore the broader implications of nitrogenase-mediated transformations.

I. The Rationale: Why Use Aniline-¹⁵N?

The core principle behind using Aniline-¹⁵N lies in the ability of nitrogenase to catalyze the reductive cleavage of the C-N bond in aniline, releasing ¹⁵N-labeled ammonia (¹⁵NH₃) and forming benzene. This reaction is analogous to the reduction of other non-physiological substrates and provides a direct measure of the enzyme's catalytic turnover.

There are several key advantages to this approach:

  • Direct Measurement of C-N Bond Cleavage: Unlike assays that measure electron consumption or the reduction of surrogate substrates like acetylene, the detection of ¹⁵NH₃ from Aniline-¹⁵N provides direct evidence of the targeted bond cleavage.

  • High Sensitivity and Specificity: The use of a stable isotope label (¹⁵N) allows for highly sensitive and specific detection of the reaction product (¹⁵NH₃) against a background of naturally abundant ¹⁴N-containing compounds using mass spectrometry.[4][5]

  • Mechanistic Insights: Studying the kinetics and products of Aniline-¹⁵N reduction can provide valuable insights into the substrate binding and activation mechanisms of the nitrogenase active site, the FeMo-cofactor.[6]

  • Complementary to Existing Assays: The Aniline-¹⁵N assay can be used in conjunction with traditional methods like the acetylene reduction assay (ARA) to gain a more comprehensive understanding of nitrogenase function.[2][7]

The overall workflow for an Aniline-¹⁵N based nitrogenase assay is depicted below:

Caption: Experimental workflow for Aniline-¹⁵N nitrogenase assays.

II. Experimental Protocols

This section provides detailed protocols for both in vitro and whole-cell assays using Aniline-¹⁵N. These protocols are based on established methodologies for other nitrogenase substrates and have been adapted for the specific use of Aniline-¹⁵N.

A. In Vitro Nitrogenase Assay with Aniline-¹⁵N

This protocol is designed for use with purified nitrogenase components (Fe protein and MoFe protein) and provides a controlled system for studying the direct interaction of aniline with the enzyme. The general principles of this assay are adapted from standard in vitro nitrogenase activity assays.[8][9]

1. Materials and Reagents:

ReagentConcentration/PuritySupplier
Aniline-¹⁵N≥98 atom % ¹⁵NSigma-Aldrich, Cambridge Isotope Laboratories
Purified Nitrogenase (Fe & MoFe proteins)As required(User-prepared or commercial)
ATP Solution100 mM, pH 7.0
MgCl₂ Solution100 mM
Creatine PhosphateAs required
Creatine KinaseAs required
Sodium Dithionite (DTH)As required
Anaerobic Buffer (e.g., MOPS)50 mM, pH 7.0
Degassed, Anhydrous SolventsAs required
¹⁴NH₄ClAnalytical GradeFor standard curve
Trichloroacetic Acid (TCA)20% (w/v)For quenching

2. Experimental Setup:

All manipulations must be performed under strict anaerobic conditions to prevent inactivation of the oxygen-sensitive nitrogenase enzyme. This can be achieved using a glove box or Schlenk line techniques.

3. Step-by-Step Protocol:

  • Prepare Assay Vials: Use serum vials sealed with rubber septa. Make the vials anaerobic by repeated cycles of vacuum and flushing with an inert gas (e.g., argon).

  • Prepare Assay Mixture: In an anaerobic environment, prepare the assay mixture in the following order. The final volume can be adjusted as needed (e.g., 1 mL).

    • Anaerobic buffer

    • ATP regenerating system (ATP, MgCl₂, creatine phosphate, creatine kinase)

    • Sodium dithionite solution (freshly prepared)

  • Add Nitrogenase Components: Add the MoFe protein followed by the Fe protein to the assay mixture. The molar ratio of Fe to MoFe protein should be optimized for maximal activity (typically between 2:1 and 10:1).

  • Initiate the Reaction: Inject the desired concentration of Aniline-¹⁵N (dissolved in an appropriate anaerobic solvent) into the sealed vial to start the reaction. Substrate concentrations should be varied to determine kinetic parameters.

  • Incubation: Incubate the reaction vials at a constant temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 15-60 minutes).

  • Quench the Reaction: Stop the reaction by injecting an acidic solution, such as 20% TCA. This will denature the proteins and release the ammonia into the solution.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for ¹⁵NH₃ analysis.

B. Whole-Cell Nitrogenase Assay with Aniline-¹⁵N

This protocol is suitable for assessing Aniline-¹⁵N reduction by intact diazotrophic microorganisms. This approach provides insights into substrate uptake and metabolism in a more physiologically relevant context. This protocol is an adaptation of whole-cell acetylene reduction assays.[10][11]

1. Materials and Reagents:

ReagentDescription
Diazotrophic Bacterial Straine.g., Azotobacter vinelandii, Rhodospirillum rubrum
Appropriate Growth MediumNitrogen-free or nitrogen-limited
Aniline-¹⁵N SolutionSterile-filtered
Control Substratese.g., ¹⁵N₂ gas for comparison
Quenching Agente.g., Acidic solution

2. Step-by-Step Protocol:

  • Culture Preparation: Grow the diazotrophic bacteria in a suitable nitrogen-free or nitrogen-limited medium to induce nitrogenase expression.

  • Assay Setup:

    • Harvest the cells in their mid-to-late exponential growth phase by centrifugation.

    • Wash and resuspend the cell pellet in a nitrogen-free assay buffer.

    • Aliquot the cell suspension into anaerobic assay vials.

  • Substrate Addition: Add the Aniline-¹⁵N solution to the cell suspension to the desired final concentration. Include control vials with no added aniline and positive controls with a known nitrogenase substrate like ¹⁵N₂ gas.

  • Incubation: Incubate the vials under appropriate conditions (e.g., 30°C, with shaking) for a set time course.

  • Reaction Termination and Sample Collection: At each time point, terminate the reaction in a set of vials. This can be done by adding an acid or by rapid freezing.

  • Cell Lysis and Product Extraction: Lyse the cells to release intracellular ¹⁵NH₃. The supernatant can then be collected for analysis.

III. Analytical Methodologies: Detecting the ¹⁵N Label

The accurate quantification of ¹⁵NH₃ and other potential ¹⁵N-labeled metabolites is crucial for the success of these assays. Mass spectrometry and NMR spectroscopy are the primary analytical tools for this purpose.

A. Mass Spectrometry for ¹⁵NH₃ Quantification

Mass spectrometry offers high sensitivity and is ideal for quantifying the low concentrations of ¹⁵NH₃ produced in the assays.[4][5][12]

1. Sample Derivatization (Optional but Recommended):

While direct detection of ammonia is possible, derivatization can improve volatility and ionization efficiency for GC-MS analysis. A common method is the formation of a volatile derivative.

2. GC-MS Analysis Protocol:

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column Selection: Choose a column suitable for the separation of the derivatized ammonia.

  • Injection: Inject a known volume of the prepared sample extract.

  • Mass Spectrometry:

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode.

    • Monitor the mass-to-charge ratios (m/z) corresponding to the derivatized ¹⁴NH₃ and ¹⁵NH₃.

  • Quantification:

    • Generate a standard curve using known concentrations of derivatized ¹⁴NH₄Cl and, if available, ¹⁵NH₄Cl.

    • Calculate the amount of ¹⁵NH₃ produced in the assay by comparing the peak areas of the sample to the standard curve.

B. NMR Spectroscopy for Metabolite Identification

NMR spectroscopy is a powerful tool for identifying and quantifying ¹⁵N-labeled compounds without the need for derivatization.[13][14][15] It is particularly useful for identifying any other ¹⁵N-containing metabolites that may be formed.

1. Sample Preparation:

  • The supernatant from the quenched assay can be used directly after adjusting the pH and adding a D₂O lock signal.

  • Lyophilization and resuspension in a smaller volume can concentrate the sample for improved signal-to-noise.[16]

2. ¹H-¹⁵N HSQC NMR Protocol:

  • Instrument: A high-field NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity.

  • Experiment: A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is ideal for detecting ¹H-¹⁵N correlations.

  • Data Acquisition:

    • Acquire the HSQC spectrum with appropriate parameters to detect the expected chemical shifts for ¹⁵NH₃ and other potential metabolites.

    • The chemical shift of ¹⁵NH₄⁺ will be distinct and can be compared to a standard.

  • Data Analysis:

    • Process the 2D NMR data to identify cross-peaks corresponding to ¹H-¹⁵N correlations.

    • The volume of the cross-peak is proportional to the concentration of the ¹⁵N-labeled species.

Caption: Analytical techniques for the detection of ¹⁵N-labeled products.

IV. Data Interpretation and Considerations

  • Controls are Critical: Always include negative controls (no enzyme or no substrate) to account for any background ¹⁵N signals. A positive control with a known substrate like ¹⁵N₂ ensures the nitrogenase is active.

  • Kinetic Analysis: By varying the concentration of Aniline-¹⁵N, you can determine kinetic parameters such as Kₘ and Vₘₐₓ for aniline reduction.

  • Inhibition Studies: Aniline-¹⁵N can be used in competitive inhibition studies with other substrates to understand binding interactions at the active site.

  • Metabolic Fate: In whole-cell assays, be aware that the produced ¹⁵NH₃ may be assimilated into other metabolites. NMR and LC-MS can be used to trace the ¹⁵N label into amino acids and other nitrogenous compounds.

V. Conclusion and Future Perspectives

The use of Aniline-¹⁵N as a probe for nitrogenase activity represents a sophisticated and informative approach to studying this complex enzyme. The protocols outlined in this guide provide a solid foundation for researchers to explore the catalytic capabilities of nitrogenase beyond its native substrate. Future applications of this technique could include high-throughput screening of compound libraries for nitrogenase inhibitors or activators, investigating the nitrogenase activity of uncharacterized microbial species, and elucidating the detailed mechanism of C-N bond cleavage by this remarkable enzyme. The continued development of sensitive analytical techniques will further enhance the utility of Aniline-¹⁵N in advancing the frontiers of nitrogen fixation research.

References

  • A colorimetric method to measure in vitro nitrogenase functionality for engineering nitrogen fixation. Nature Scientific Reports. [Link]

  • Quantification of biological nitrogen fixation by Mo-independent complementary nitrogenases in environmental samples with low nitrogen fixation activity. Nature Scientific Reports. [Link]

  • NMR-based metabolite studies with 15N amino acids. PMC. [Link]

  • The Spectroscopy of Nitrogenases. PMC. [Link]

  • An overview of the experimental setup and measurement procedures. ResearchGate. [Link]

  • Binding of Alternative Substrates to Nitrogenase. SLAC National Accelerator Laboratory. [Link]

  • A colorimetric method to measure in vitro nitrogenase functionality for engineering nitrogen fixation. PubMed. [Link]

  • How are the calculation for nitrogenase activity in free-living bacteria with 15n2? ResearchGate. [Link]

  • Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). PMC. [Link]

  • Microbial assay of N2 fixation rate, a simple alternate for acetylene reduction assay. PMC. [Link]

  • A colorimetric method to measure in vitro nitrogenase functionality for engineering nitrogen fixation. ResearchGate. [Link]

  • Identifying diazotrophs by incorporation of nitrogen from (15)N(2) into RNA. PubMed. [Link]

  • Reduction of Substrates by Nitrogenases. PMC. [Link]

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. PubMed. [Link]

  • Determination of 15N-ammonia by chemical ionization mass spectrometry. PubMed. [Link]

  • Physiological and 15N-NMR analysis of molecular nitrogen fixation by Methanococcus thermolithotrophicus, Methanobacterium bryantii and Methanospirillum hungatei. PubMed. [Link]

  • Can benchtop NMR detect 15N at natural abundance? Magritek. [Link]

  • Alternative Substrates of Nitrogenase. ResearchGate. [Link]

  • Rapid and simple colorimetric method developed for screening of nitrogenase variants. Centro de Biotecnología y Genómica de Plantas. [Link]

  • Nitrogen fixation question. Reddit. [Link]

  • Nitrogen Fixation by Rhodospirillum rubrum Grown in Nitrogen-limited Continuous Culture. PMC. [Link]

  • In vivo and in vitro kinetics of nitrogenase. PMC. [Link]

  • Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI. [Link]

  • Aniline - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

  • Nitrogen Reduction Testing with Real-Time 15NH3 Yield Quantification Using Orbital Multiturn Time-of-Flight Mass Spectrometry. ACS Publications. [Link]

  • A natural 15N approach to determine the biological fixation of atmospheric nitrogen by biological soil crusts of the Negev Desert. PubMed. [Link]

  • Acetylene Reduction Assay (ARA): Measuring Nitrogenase Activity. ResearchGate. [Link]

  • Conventional Methods for Measuring Nitrogen Fixation. FNCA. [Link]

  • Determination of N-15-labeled ammonium and total nitrogen in plant and fungal systems using mass-spectrometry. Lund University. [Link]

  • Reactivity, Mechanism, and Assembly of the Alternative Nitrogenases. PMC. [Link]

  • Nitrogenase beyond the Resting State: A Structural Perspective. MDPI. [Link]

  • Acetylene Reduction Assay: A Measure of Nitrogenase Activity in Plants and Bacteria. Current Protocols. [Link]

  • Acetylene Reduction Assay: A Measure of Nitrogenase Activity in Plants and Bacteria. ResearchGate. [Link]

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Troubleshooting & Optimization

How to improve low incorporation efficiency of Aniline-15N in cell cultures?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cell culture applications. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of Aniline-¹⁵N for stable isotope labeling. As Senior Application Scientists, we provide this resource to help you navigate the unique challenges associated with this non-standard labeling reagent.

Introduction: The Challenge of Aniline-¹⁵N Labeling

Metabolic labeling with stable isotopes is a cornerstone of modern proteomics, enabling precise quantification of protein turnover and dynamics.[1][2][3][4] Typically, this is achieved using precursors that are readily incorporated into biosynthetic pathways, such as ¹⁵N-labeled amino acids or ammonium chloride.[5][6]

The use of Aniline-¹⁵N as a metabolic labeling agent is a novel and highly challenging approach. Unlike standard labeling reagents, aniline is not a primary nutrient for cells. Mammalian cells metabolize aniline primarily as a xenobiotic (a foreign chemical substance), rather than breaking it down to liberate the ¹⁵N atom for general protein synthesis.[7][8] This fundamental metabolic reality is the primary reason for the low incorporation efficiency observed in experiments.

This guide will provide a framework for troubleshooting and optimizing your experiments, focusing on managing aniline's inherent toxicity and maximizing any potential for nitrogen incorporation.

Troubleshooting Guide: Improving Low Incorporation of Aniline-¹⁵N

This section is structured as a series of questions you might be asking when faced with poor labeling results. We provide the underlying scientific reasoning and actionable steps for each issue.

Question 1: My cells are dying or growing poorly after adding Aniline-¹⁵N. What's happening?

Core Issue: Aniline is cytotoxic and induces oxidative stress in a dose-dependent manner.[9][10][11] This can lead to reduced cell viability, apoptosis (programmed cell death), and altered cell cycle progression, all of which will inhibit protein synthesis and, consequently, label incorporation.[12][13]

Troubleshooting Steps:

  • Determine the Maximum Tolerable Concentration:

    • Rationale: Before attempting any labeling, you must establish the sub-lethal concentration of aniline for your specific cell line.

    • Protocol: Perform a dose-response experiment using unlabeled aniline. Culture your cells with a range of aniline concentrations (e.g., 1 µg/mL to 100 µg/mL) for your intended labeling duration (e.g., 24, 48, 72 hours).

    • Analysis: Assess cell viability using methods like MTT assays or Trypan Blue exclusion. Identify the highest concentration that maintains high cell viability (>90%).[13]

  • Monitor for Oxidative Stress:

    • Rationale: Aniline metabolism generates reactive oxygen species (ROS), which damages cellular components.[9][10][12]

    • Action: Consider co-treatment with an antioxidant like N-acetyl-l-cysteine (NAC) to mitigate ROS-induced damage and improve cell health.[9][10]

  • Adapt Cells Gradually:

    • Rationale: Some cell lines can adapt to low levels of a xenobiotic over time.

    • Action: Try adapting your cells by passaging them in media containing a very low, non-toxic concentration of aniline before starting the labeling experiment.

Data Presentation: Example Aniline Cytotoxicity Data

Aniline Concentration (µg/mL)Cell Viability (%) after 48h (e.g., Hepatocytes)
0 (Control)100%
1.2595%
2.5088%
5.075%
10.055%
Note: This is example data based on published studies.[10][11] You must generate a similar curve for your specific cell line.
Question 2: Cell viability is fine, but I'm still seeing very low to no ¹⁵N incorporation. Why?

Core Issue: The primary reason for low incorporation is the metabolic fate of aniline. The nitrogen atom from aniline is not efficiently cleaved to enter the cellular pool of ammonia or amino acids. Instead, it is largely retained within the aniline ring structure as it is metabolized and prepared for excretion.[7][8]

Hypothetical Metabolic Pathway of Aniline The following diagram illustrates the generally accepted metabolic pathway of aniline in mammalian cells. Notice that the nitrogen atom (N) remains part of the core molecule.

AnilineMetabolism Aniline Aniline-¹⁵N Metabolites Metabolites (e.g., Phenylhydroxylamine, Nitrosobenzene) Aniline->Metabolites Metabolism (Oxidation) AminoAcidPool Free ¹⁵N Amino Acid Pool Aniline->AminoAcidPool Hypothesized (Inefficient/Minor Pathway) Conjugates Conjugated Products (e.g., N-acetyl-4-aminophenol, Glucuronides, Sulfates) Metabolites->Conjugates Conjugation (Acetylation, etc.) Excretion Excretion from Cell Conjugates->Excretion Protein ¹⁵N-Labeled Protein AminoAcidPool->Protein Protein Synthesis

Caption: Hypothetical metabolic fate of Aniline-¹⁵N in mammalian cells.

Troubleshooting Steps:

  • Optimize Labeling Duration and Timing:

    • Rationale: Achieving a metabolic steady state is crucial for effective labeling.[14][15] Given the likely slow and inefficient nature of any potential nitrogen incorporation from aniline, extended incubation times may be necessary.

    • Protocol: Conduct a time-course experiment. Harvest cells at multiple time points (e.g., 24, 48, 72, 96 hours) after introducing Aniline-¹⁵N and quantify the ¹⁵N enrichment in the protein fraction.

  • Ensure Complete Media Exchange:

    • Rationale: Any unlabeled nitrogen sources (e.g., amino acids in the media) will compete with the ¹⁵N from aniline, effectively diluting the label.

    • Action: Use a chemically defined, custom medium that is depleted of standard nitrogen sources, if your cell line can tolerate it. This is an advanced and often difficult step. A more practical approach is to ensure a complete wash and replacement of standard medium with the Aniline-¹⁵N-containing medium.

  • Verify Incorporation with Rigorous Controls:

    • Rationale: It is critical to distinguish true metabolic incorporation from non-specific binding of aniline or its metabolites to proteins.

    • Protocol:

      • Positive Control: Label a parallel culture with a standard ¹⁵N source (e.g., ¹⁵N-lysine) to confirm that the cells are capable of protein synthesis and labeling.

      • Negative Control: Prepare a protein extract from unlabeled cells and spike it with Aniline-¹⁵N after cell lysis. Process this sample in parallel. Any ¹⁵N signal detected in this sample indicates non-specific binding or contamination.

Question 3: How can I accurately measure if any ¹⁵N from aniline has been incorporated into my proteins?

Core Issue: Standard methods for quantifying ¹⁵N incorporation might be challenging due to the expected low signal. Mass spectrometry (MS) is the gold standard for this analysis.[16][17][18]

Experimental Workflow for Verification

VerificationWorkflow Start Culture Cells with Aniline-¹⁵N Harvest Harvest Cells & Lyse Start->Harvest ProteinExtract Extract & Purify Total Protein Harvest->ProteinExtract Digest Digest Proteins (e.g., with Trypsin) ProteinExtract->Digest LCMS Analyze Peptides by LC-MS/MS Digest->LCMS Analysis Data Analysis: Search for Mass Shifts in Peptide Fragments LCMS->Analysis Conclusion Determine ¹⁵N Incorporation Efficiency Analysis->Conclusion

Caption: Workflow for verifying ¹⁵N incorporation into proteins via mass spectrometry.

Step-by-Step Mass Spectrometry Protocol:

  • Protein Extraction and Digestion:

    • Harvest cells labeled with Aniline-¹⁵N.

    • Thoroughly wash the cell pellet to remove any residual media and unbound aniline.

    • Extract total protein using a robust lysis buffer.

    • Perform a protein precipitation (e.g., with acetone) to further remove small molecule contaminants.

    • Digest the purified proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

    • The key is to look for a mass shift in the peptides corresponding to the incorporation of one or more ¹⁵N atoms. Each incorporated ¹⁵N atom will increase the mass of a peptide by approximately 1 Da.

  • Data Analysis:

    • Use proteomics software to search the MS data.[1]

    • Specifically look at the isotopic distribution of identified peptides. Incompletely labeled samples will show complex isotopic patterns.[17][18]

    • Compare the spectra of peptides from the Aniline-¹⁵N labeled sample to the unlabeled control. A shift in the isotopic envelope to higher masses indicates ¹⁵N incorporation.

Frequently Asked Questions (FAQs)

Q1: Is there a better, more efficient alternative to Aniline-¹⁵N for metabolic labeling? A: Absolutely. For general-purpose ¹⁵N labeling of proteins in cell culture, the standard and most effective methods are to use media containing ¹⁵N-labeled essential amino acids (as in SILAC) or, for some systems, a single ¹⁵N nitrogen source like ¹⁵N-ammonium chloride.[4][19][20] These compounds are directly and efficiently utilized in protein synthesis.

Q2: Could the ¹⁵N from aniline be incorporated into other molecules besides proteins? A: Yes, it is plausible that if the aniline nitrogen is liberated, it could be incorporated into the biosynthesis of other nitrogen-containing molecules, such as nucleotides (DNA, RNA) or other amino acids.[21] Tracing the ¹⁵N label in these molecular pools would require different extraction and analytical techniques (e.g., metabolomics).

Q3: What level of ¹⁵N incorporation can I realistically expect from Aniline-¹⁵N? A: Based on the known metabolic pathways, you should expect very low incorporation, potentially below the limit of detection for many instruments. Achieving even a few percent of incorporation would be a significant result and would suggest the existence of a minor, previously uncharacterized metabolic pathway for aniline nitrogen. Standard ¹⁵N labeling protocols with appropriate reagents can achieve >95% incorporation.[22][23]

Q4: Can I use Aniline-¹⁵N to label proteins in bacterial cultures? A: While some bacteria possess pathways to degrade aniline, using it as a primary nitrogen source for protein labeling would still be highly inefficient and unconventional.[24] Standard bacterial labeling protocols use ¹⁵NH₄Cl, which is cheap, efficient, and well-characterized.[5]

References

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. [Link]

  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. National Institutes of Health (NIH). [Link]

  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. ResearchGate. [Link]

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  • Metabolic labeling of plant cell cultures with K(15)NO3 as a tool for quantitative analysis of proteins and metabolites. SciSpace. [Link]

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  • Chemical structures of aniline and its metabolites. ResearchGate. [Link]

  • A pipeline for 15N metabolic labeling and phosphoproteome analysis in Arabidopsis thaliana. PubMed. [Link]

  • Simplified aniline metabolism in animals (rats, pigs and sheep) after... ResearchGate. [Link]

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  • Enhanced expression of cyclins and cyclin-dependent kinases in aniline-induced cell proliferation in rat spleen. National Institutes of Health (NIH). [Link]

  • Mechanism of Aniline Degradation by Yeast Strain Candida methanosorbosa BP-6. ResearchGate. [Link]

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Troubleshooting signal broadening in Aniline-15N NMR spectra.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Aniline-¹⁵N NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal quality in their ¹⁵N NMR experiments involving aniline and its derivatives. As a spin-½ nucleus, ¹⁵N should theoretically yield sharp signals, making broad peaks a common yet solvable issue.[1] This resource provides in-depth, field-proven insights into the root causes of signal broadening and offers structured troubleshooting workflows to restore high-resolution spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹⁵N NMR spectrum of aniline shows a very broad signal, or no signal at all. What are the most common culprits?

Signal broadening in ¹⁵N NMR of aniline can be attributed to several factors, ranging from sample preparation to the inherent chemical properties of the molecule. The most frequent causes include:

  • Chemical Exchange: The protons on the amine group (-NH₂) can undergo chemical exchange with other labile protons in the sample (e.g., residual water or acidic impurities).[2] This exchange can occur on a timescale that interferes with the NMR measurement, leading to significant line broadening.

  • Quadrupolar Coupling Effects: Although ¹⁵N itself is not a quadrupolar nucleus, it is directly bonded to ¹⁴N (a quadrupolar nucleus, spin I=1) in natural abundance samples, and more importantly, to protons. The interaction with the quadrupolar ¹⁴N is generally not a major issue in solution-state NMR. However, scalar coupling to protons that are rapidly exchanging can lead to a collapse of the multiplet structure and result in a broad signal.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions from glassware or reagents) can dramatically shorten relaxation times (T1 and T2), leading to severe peak broadening.[3][4][5]

  • Suboptimal Experimental Parameters: Incorrectly set acquisition parameters, such as the relaxation delay or pulse widths, can lead to poor signal-to-noise and apparent broadening.

  • Sample Quality and Preparation: Poor sample quality, including insolubility, aggregation, or the presence of solid particles, will degrade the magnetic field homogeneity and broaden NMR signals.[6]

Q2: How can I determine if chemical exchange is the cause of my broad aniline ¹⁵N signal?

Chemical exchange is a common issue for aniline due to the labile nature of the -NH₂ protons.[7] The rate of this exchange is highly sensitive to temperature, concentration, and the chemical environment (pH, solvent).

Diagnostic Workflow:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[8]

    • Lowering the temperature: This can slow the exchange rate. If exchange is the issue, you may observe the broad peak sharpening into the expected multiplet (a triplet if coupled to two equivalent protons).

    • Increasing the temperature: This can push the exchange into the fast-exchange regime, potentially resulting in a sharper, averaged signal.

  • Solvent and pH Modification:

    • Aprotic, dry solvents: Using a freshly opened or dried aprotic solvent (e.g., DMSO-d₆, THF-d₈) can minimize proton exchange with the solvent.

    • Acid/Base Addition: Adding a trace amount of acid (like trifluoroacetic acid) can protonate the amine, locking it as the anilinium ion and stopping the exchange, which should result in a sharper signal. Conversely, adding a base (like K₂CO₃) can deprotonate any acidic impurities that might be catalyzing the exchange.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Chemical Exchange Broadening

This guide provides a step-by-step protocol to address signal broadening caused by the chemical exchange of the aniline amine protons.

Protocol 1: Variable Temperature (VT) NMR Study

  • Initial Setup: Acquire a standard ¹⁵N spectrum at your typical experimental temperature (e.g., 298 K).

  • Low-Temperature Acquisition: Decrease the temperature in increments of 10 K (e.g., to 288 K, 278 K, etc.) and acquire a spectrum at each step. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • High-Temperature Acquisition: If low temperatures do not resolve the issue or are not feasible, increase the temperature in 10 K increments (e.g., to 308 K, 318 K).

  • Data Analysis: Compare the linewidths of the aniline ¹⁵N signal across the temperature range. A significant sharpening of the peak at lower or higher temperatures is a strong indicator of chemical exchange.[8]

Protocol 2: Sample Environment Modification

  • Solvent Exchange: Prepare a new sample in a high-purity, dry, aprotic deuterated solvent such as DMSO-d₆ or THF-d₈. Ensure all glassware is thoroughly dried.

  • pH Adjustment (for aqueous or protic solvents):

    • To slow exchange by protonation, add a microliter of a dilute solution of a strong acid (e.g., TFA in the corresponding deuterated solvent) to your NMR tube.

    • To reduce acid-catalyzed exchange, add a small amount of a solid base like anhydrous potassium carbonate to your sample and filter it before acquisition.[9]

Troubleshooting Logic Diagram

G start Broad ¹⁵N Aniline Signal vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr temp_effect Does linewidth change with temperature? vt_nmr->temp_effect exchange_confirmed Chemical Exchange is likely the cause. temp_effect->exchange_confirmed Yes other_causes Consider other causes (Paramagnetics, Shimming, etc.) temp_effect->other_causes No solvent Modify Sample Environment: - Use dry, aprotic solvent - Adjust pH exchange_confirmed->solvent resolution Is signal sharp? solvent->resolution resolution->other_causes No solved Problem Solved resolution->solved Yes

Caption: Workflow for diagnosing chemical exchange.

Guide 2: Eliminating Paramagnetic Broadening

Paramagnetic impurities are a notorious cause of severe line broadening and can even make signals disappear entirely.[3][4]

Protocol 3: Sample Purification and Preparation

  • Degas the Sample: Dissolved oxygen is paramagnetic. Degas your sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes or by using the freeze-pump-thaw method (3-4 cycles).

  • Use High-Purity Materials: Ensure your aniline sample and solvents are of high purity. If transition metal catalysis was used in the synthesis, use purification methods like column chromatography or treatment with a metal scavenger to remove residual metal ions.

  • Glassware Cleaning: Avoid cleaning NMR tubes with chromic acid, as it can leave paramagnetic chromium residues. Use a suitable NMR tube cleaner (e.g., No-Aqua solution) or a strong base bath followed by thorough rinsing with deionized water and drying.

  • Chelating Agents: If metal contamination is suspected and cannot be removed otherwise, adding a small amount of a chelating agent like EDTA (if soluble and non-interfering) can sequester paramagnetic metal ions.

Quantitative Data Summary

Cause of BroadeningDiagnostic TestCorrective ActionExpected Outcome
Chemical Exchange Variable Temperature NMRChange solvent, adjust pH, lower temperatureSignal sharpens into a multiplet or a sharp singlet
Paramagnetic Impurities Addition of a chelating agent (e.g., EDTA)Degas sample, use high-purity reagents, proper glassware cleaningSignificant reduction in linewidth
Poor Shimming Observe FID shape and solvent peak shapeRe-shim the instrumentSymmetrical FID and sharp solvent peaks
Sample Insolubility Visual inspection of the NMR tubeFilter sample, use a different solvent, lower concentrationClear solution, improved resolution
Guide 3: Optimizing ¹⁵N NMR Acquisition Parameters

While ¹⁵N has a low natural abundance (0.37%) and a negative gyromagnetic ratio, modern spectrometers can readily acquire high-quality spectra with optimized parameters.[10] For aniline, direct observation can be challenging; consider using proton-detected experiments like HMBC or HSQC for better sensitivity.[1][11]

Protocol 4: Setting up a ¹H-¹⁵N HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is excellent for detecting ¹⁵N signals at natural abundance by correlating them to nearby protons.

  • Sample Preparation: Prepare a reasonably concentrated sample of aniline (50-100 mg in 0.6 mL of deuterated solvent is a good starting point).[12]

  • Spectrometer Setup:

    • Tune the probe for both ¹H and ¹⁵N channels.

    • Load a standard HMBC pulse sequence from the spectrometer's library.

  • Key Parameters:

    • CNST2 (or J(XH)): This parameter is optimized for long-range coupling. For ¹H-¹⁵N correlations, a value between 4-10 Hz is typical. Start with ~8 Hz.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

    • Number of Scans (ns): Due to the low natural abundance of ¹⁵N, a significant number of scans will be needed. Start with 16 or 32 scans per increment and let the experiment run overnight for high-quality data.

  • Data Processing: After acquisition, the 2D spectrum will show correlations between protons and the ¹⁵N nucleus, allowing for the determination of the ¹⁵N chemical shift from the F1 dimension.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Acquisition (¹H-¹⁵N HMBC) cluster_proc Data Processing prep Prepare concentrated sample (50-100mg in 0.6mL) degas Degas sample (N₂ or Ar) prep->degas setup Load HMBC pulse sequence degas->setup params Set key parameters: - J(XH) = 8 Hz - d1 = 1.5 s - ns = 32+ setup->params acquire Acquire data (overnight) params->acquire process 2D Fourier Transform acquire->process analyze Identify ¹H-¹⁵N correlation process->analyze result Determine ¹⁵N chemical shift analyze->result

Caption: Workflow for acquiring an Aniline ¹H-¹⁵N HMBC spectrum.

By systematically addressing these potential issues, you can successfully troubleshoot signal broadening in your aniline-¹⁵N NMR spectra and obtain high-quality, interpretable data for your research.

References

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  • NMR line broadening techniques. Wikipedia. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Available at: [Link]

  • Pozharskii, A. F., et al. (2021). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • 15N NMR Question. Reddit. Available at: [Link]

  • Dudas, J., & Al-Rawashdeh, N. A. F. (2003). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. PubMed. Available at: [Link]

  • 15N NMR Spectroscopy in Structural Analysis. ResearchGate. Available at: [Link]

  • Why are my NMR signals unexpectedly broad???. Reddit. Available at: [Link]

  • About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Stack Exchange. Available at: [Link]

  • Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. ResearchGate. Available at: [Link]

  • 15N-15N Proton Assisted Recoupling in Magic Angle Spinning NMR. National Center for Biotechnology Information. Available at: [Link]

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  • The 1 H NMR chemical shift values ( d ppm) of aniline and.... ResearchGate. Available at: [Link]

  • Powner, M. W., & Sutherland, J. D. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Available at: [Link]

  • Quadrupolar Coupling. Chemistry LibreTexts. Available at: [Link]

  • A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N',N'-Tetrasubstituted p-Phenylenediamine Radical Cations. MDPI. Available at: [Link]

  • Paramagnetic NMR. University of Illinois Urbana-Champaign. Available at: [Link]

  • Can benchtop NMR detect 15N at natural abundance?. Magritek. Available at: [Link]

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  • Vicinal 1 H-15 N coupling constants measured in the 1D 1 H NMR spectra.... ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

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  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • The Static Magnetic Field Dependence of Chemical Exchange Linebroadening Defines the NMR Chemical Shift Time Scale. ResearchGate. Available at: [Link]

  • ¹⁵N NMR chemical shift (δN) values of starting compounds 1–6, derived.... ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Aniline-15N Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Aniline-15N. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 15N-labeled aniline in their experimental workflows. As a stable isotope-labeled internal standard or tracer, achieving complete, reproducible, and efficient derivatization is paramount for generating high-quality, quantifiable data, primarily for mass spectrometry-based applications.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and help you optimize your reaction conditions. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the derivatization of this compound.

Q1: Why is derivatization of this compound necessary?

A1: Derivatization is a chemical modification of a compound to enhance its analytical properties. For this compound, derivatization is typically performed to:

  • Improve Chromatographic Behavior: Aniline is a polar compound that can exhibit poor peak shape (tailing) in gas chromatography (GC). Derivatization increases its volatility and thermal stability, leading to sharper, more symmetrical peaks.

  • Enhance Detection Sensitivity: Aniline lacks a strong chromophore or fluorophore, limiting its detectability in HPLC with UV or fluorescence detectors. Derivatization with reagents like dansyl chloride introduces a highly fluorescent tag, significantly lowering detection limits.[1][2][3]

  • Improve Mass Spectrometric Analysis: Derivatization can produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation and improving ionization efficiency.

Q2: Will the 15N isotope affect the derivatization reaction?

A2: The presence of the 15N isotope does not alter the chemical reactivity of the aniline molecule. The reaction conditions and optimization strategies are identical to those for unlabeled aniline. However, it is crucial to ensure that the derivatization reaction proceeds to completion to avoid isotopic fractionation, which could affect the accuracy of quantitative analyses.[4]

Q3: Which derivatization method should I choose for my application?

A3: The choice of derivatization method depends on your analytical instrumentation and experimental goals:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): N-acetylation with acetic anhydride or acylation with other reagents like Trifluoroacetic Anhydride (TFAA) is a common and effective choice to increase volatility and improve peak shape.[5]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC with Fluorescence Detection: Dansylation with dansyl chloride is a widely used method that introduces a fluorescent tag, significantly enhancing sensitivity.[1][6]

Q4: How can I confirm that my this compound has been successfully derivatized?

A4: Successful derivatization can be confirmed by:

  • Chromatographic Analysis: A shift in the retention time of the derivatized product compared to the unreacted this compound.

  • Mass Spectrometry: The appearance of a new molecular ion peak corresponding to the mass of the derivatized this compound. For example, if acetylating this compound (mass ≈ 94.13 g/mol ) with acetic anhydride, you would expect a product (Acetanilide-15N) with a mass of approximately 136.17 g/mol .

  • Spectroscopic Methods: For N-acetylation, changes in the infrared (IR) spectrum, such as the appearance of a strong carbonyl (C=O) stretch, can confirm the reaction.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the derivatization of this compound.

Problem 1: Low or No Derivatization Yield

Symptoms:

  • A large peak corresponding to unreacted this compound in your chromatogram.

  • A very small or absent peak for the expected derivatized product.

Troubleshooting Workflow:

G start Low/No Yield check_reagents Verify Reagent Quality & Concentration start->check_reagents check_ph Confirm Correct Reaction pH check_reagents->check_ph Reagents OK reagents_bad Prepare fresh reagents. Ensure correct stoichiometry. check_reagents->reagents_bad check_temp_time Optimize Temperature & Time check_ph->check_temp_time pH Correct ph_bad Adjust pH with appropriate buffer. Ensure amine is deprotonated. check_ph->ph_bad check_solvent Assess Solvent Suitability check_temp_time->check_solvent Temp/Time Optimized temp_time_bad Increase temperature or extend reaction time. Monitor for degradation. check_temp_time->temp_time_bad check_catalyst Consider Catalyst Presence/Activity check_solvent->check_catalyst Solvent Appropriate solvent_bad Ensure all reactants are soluble. Try a different solvent (e.g., ACN, DMF). check_solvent->solvent_bad success Successful Derivatization check_catalyst->success Catalyst Active catalyst_bad Add or refresh catalyst. Ensure catalyst is not poisoned. check_catalyst->catalyst_bad

Troubleshooting workflow for low derivatization yield.

In-depth Solutions:

  • Improper Reagent Preparation or Storage: Derivatizing agents like acetic anhydride and dansyl chloride are sensitive to moisture.[7]

    • Solution: Always use fresh or properly stored reagents. Prepare solutions fresh daily if possible. Store stock reagents in a desiccator and protected from light.

  • Incorrect Reaction pH: The nucleophilicity of the amine group in aniline is highly pH-dependent. The reaction is most efficient when the amine is in its unprotonated, nucleophilic state.

    • Solution for Dansylation: The reaction is typically carried out in a basic buffer (pH 9-11) to deprotonate the amine.[3][8]

    • Solution for Acetylation: While the reaction can be run under neutral or slightly acidic conditions, the presence of a base like sodium acetate can help to neutralize the acetic acid byproduct and drive the reaction to completion.[9][10]

  • Suboptimal Reaction Temperature and Time: Derivatization reactions may be slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., 40-60°C) can increase the reaction rate.[11][12] However, excessive heat can lead to degradation of the analyte or the derivative. Optimize the reaction time by monitoring the product formation at different time points.

  • Poor Solubility: If this compound or the derivatizing agent is not fully dissolved in the chosen solvent, the reaction will be inefficient.

    • Solution: Ensure that your chosen solvent can dissolve all reactants. Acetonitrile is a common solvent for both dansylation and acetylation.[13]

Problem 2: Presence of Multiple or Unexpected Peaks

Symptoms:

  • Multiple peaks in the chromatogram in addition to the expected product and unreacted starting material.

Possible Causes and Solutions:

  • Side Reactions: Dansyl chloride can also react with other functional groups like phenols and, to a lesser extent, alcohols and thiols.[8]

    • Solution: If your sample matrix contains interfering compounds, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.

  • Hydrolysis of the Derivatizing Agent: In aqueous solutions, dansyl chloride can hydrolyze to the highly fluorescent dansyl hydroxide, which can interfere with the analysis.[2]

    • Solution: Use a sufficient excess of the derivatizing reagent to ensure the reaction with aniline is favored. However, an excessive amount can lead to a large interfering peak from the unreacted reagent or its hydrolysis products.[7]

  • Degradation of the Derivative: Some derivatives can be unstable, especially when exposed to light or extreme pH.

    • Solution: Analyze the samples as soon as possible after derivatization. Store derivatized samples in amber vials and at low temperatures if analysis is delayed.

Experimental Protocols

The following are detailed, step-by-step protocols for the N-acetylation and dansylation of this compound.

Protocol 1: N-Acetylation of this compound for GC-MS Analysis

This protocol is adapted from standard organic chemistry procedures for the acetylation of aniline.[5][9][10]

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a small reaction vial, dissolve a known amount of this compound (e.g., 10 mg) in 1.5 mL of deionized water.

  • Add 0.05 mL of concentrated HCl to facilitate the dissolution of aniline.

  • In a separate vial, prepare a solution of sodium acetate by dissolving 55 mg of sodium acetate in 3 mL of deionized water.

  • To the this compound solution, add 0.06 mL of acetic anhydride. Swirl the vial to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of Acetanilide-15N should form.

  • Cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation.

  • Isolate the product by vacuum filtration and wash the solid with a small amount of cold deionized water.

  • For analysis, the product can be recrystallized from a minimal amount of hot water or an ethanol/water mixture for purification. For quantitative analysis where the entire sample is used, the product can be extracted into ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated before reconstitution in a suitable solvent for GC-MS injection.

Reaction Mechanism:

G cluster_0 N-Acetylation of this compound Aniline This compound (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate Product Acetanilide-15N Intermediate->Product Proton Transfer Byproduct Acetic Acid Intermediate->Byproduct Elimination

Mechanism of this compound Acetylation.

Protocol 2: Dansylation of this compound for LC-MS/Fluorescence Analysis

This protocol is based on established methods for the dansylation of amines for sensitive detection.[6][8][14]

Materials:

  • This compound standard solution (in acetonitrile)

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile)

  • Sodium Carbonate buffer (100 mM, pH 10)

  • Acetonitrile (ACN)

Procedure:

  • In a microcentrifuge tube, add 50 µL of the this compound standard solution.

  • Add 50 µL of the sodium carbonate buffer (pH 10).

  • Add 100 µL of the dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath or heating block at 60°C for 30-60 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for dilution with the mobile phase and injection into the LC system.

Quantitative Data Summary:

ParameterN-AcetylationDansylation
Reagent Acetic AnhydrideDansyl Chloride
Typical Solvent Water, AcetonitrileAcetonitrile/Water
pH Neutral to slightly acidic (can be buffered)Basic (pH 9-11)
Temperature Room temperature to reflux40 - 60 °C
Reaction Time 10 - 30 minutes30 - 90 minutes
Detection Method GC-MSLC-MS, HPLC-Fluorescence

References

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Comparison between two derivatization methods of nitrite ion labeled with 15N applied to liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ScienceOpen. (2019, October 21). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

  • DigitalCommons@UNO. (2001, February 26). Dansylation of hydroxyl and carboxylic acid functional groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of 15N-labeled positional isomers of glutamine and citrulline via electrospray ionization tandem mass spectrometry of their dansyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2022, April 28). Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Retrieved from [Link]

  • MDPI. (n.d.). Acetylation reaction of aniline to activation effect. Retrieved from [Link]

  • ResearchGate. (2016, December 8). What's the key in dansyl chloride derivitisation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). Retrieved from [Link]

  • Scribd. (n.d.). TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid. Retrieved from [Link]

  • Chromatography Online. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Chromatography Forum. (2012, June 4). Primary amine derivatization for fluorescence detection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

Sources

Identifying and minimizing interference in mass spectrometry with Aniline-15N.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of Aniline-15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing interference during the analysis of ¹⁵N-labeled aniline. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring the trustworthiness and reliability of your results.

Section 1: Understanding the Analyte - this compound

Aniline-¹⁵N (C₆H₅¹⁵NH₂) is a stable isotope-labeled form of aniline where the common ¹⁴N atom is replaced by the heavier ¹⁵N isotope. This labeling is a powerful tool in quantitative mass spectrometry, often used as an internal standard. However, accurate quantification demands a thorough understanding of potential interferences that can compromise data integrity. The molecular weight of Aniline-¹⁵N is 94.12 g/mol .[1]

Expected Mass and Isotopic Profile

The primary ion of interest for Aniline-¹⁵N in positive ion mode electrospray ionization (ESI) is the protonated molecule, [M+H]⁺.

SpeciesMonoisotopic Mass (Da)Notes
Unlabeled Aniline [M+H]⁺94.0651C₆H₈N⁺
Aniline-¹⁵N [M+H]⁺ 95.0622 C₆H₈¹⁵N⁺
Unlabeled Aniline M+195.0685Contribution from ¹³C isotope

It is crucial to recognize that the M+1 peak of unlabeled aniline, resulting from the natural abundance of ¹³C (approximately 1.1%), can be an isobaric interference for the Aniline-¹⁵N signal, especially if there is a high concentration of unlabeled aniline present.[2][3][4] High-resolution mass spectrometry is essential to differentiate between these species based on their exact mass.

Section 2: Proactive Interference Identification

Effective troubleshooting begins with anticipating potential sources of interference. In the context of Aniline-¹⁵N analysis, these can be broadly categorized into isobaric/isotopic interferences, matrix effects, and system contamination.

FAQ: Common Interference Queries

Q1: My Aniline-¹⁵N signal is showing an unexpected shoulder or broader peak than my other analytes. What could be the cause?

A1: This is a classic sign of an isobaric interference. The most likely culprit is the M+1 isotopic peak of unlabeled aniline, which has a mass very close to that of protonated Aniline-¹⁵N.[2][3][4] Insufficient chromatographic separation or mass resolution will result in these two species not being fully distinguished. Another possibility, though less common, could be an unrelated co-eluting compound from your sample matrix that happens to have the same nominal mass.

Q2: I'm observing significant signal suppression for my Aniline-¹⁵N internal standard in certain sample matrices. How can I confirm and address this?

A2: This points towards matrix effects, where co-eluting compounds from the sample interfere with the ionization of your analyte.[5][6][7] To confirm this, you can perform a post-column infusion experiment.[5][8] In this setup, a constant flow of Aniline-¹⁵N is introduced into the mass spectrometer after the LC column. When a blank matrix sample is injected, any dip in the constant signal indicates ion suppression caused by eluting matrix components.[5][8] Addressing this involves improving sample preparation (e.g., using Solid-Phase Extraction) or optimizing chromatographic separation to move the Aniline-¹⁵N peak away from the suppression zone.[5]

Q3: I'm seeing a consistent background signal at the m/z of my Aniline-¹⁵N, even in blank injections. What are the likely sources?

A3: A persistent background signal suggests system contamination. Common sources include plasticizers (like phthalates), slip agents (like oleamide), or residues from previous analyses.[9][10][11] Another potential source is contaminated solvents or mobile phase additives.[10][11][12] To troubleshoot, systematically replace components of your LC system (e.g., mobile phase, solvent lines, column) and run blanks to isolate the source of contamination.

Visualizing the Problem: Interference Workflow

The following diagram illustrates the logical flow for diagnosing interference issues with Aniline-¹⁵N.

Interference_Workflow start Start: Inconsistent this compound Signal isobaric Check for Isobaric Interference start->isobaric matrix Assess Matrix Effects isobaric->matrix No high_res High-Resolution MS Analysis isobaric->high_res Yes contamination Investigate System Contamination matrix->contamination No post_column Post-Column Infusion matrix->post_column Yes blank_runs Systematic Blank Injections contamination->blank_runs Yes solution Solution: Reliable Quantification contamination->solution No chromatography Optimize Chromatography high_res->chromatography chromatography->solution sample_prep Improve Sample Preparation post_column->sample_prep sample_prep->chromatography system_flush System Flush & Component Replacement blank_runs->system_flush system_flush->solution Derivatization_Strategy cluster_before Before Derivatization cluster_after After Derivatization aniline This compound (m/z 95.06) interference Matrix Interference (m/z ~95) derivatization Chemical Derivatization aniline->derivatization derivatized_aniline Derivatized this compound (m/z shifted) interference_after Matrix Interference (m/z ~95) derivatization->derivatized_aniline

Sources

Strategies to increase the yield of Aniline-15N synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Aniline-¹⁵N. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting guidance, and frequently asked questions to enhance the yield and purity of your ¹⁵N-labeled aniline. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction: The Importance of ¹⁵N-Labeled Aniline

Aniline-¹⁵N is a critical building block and intermediate in various scientific disciplines, particularly in drug discovery and development. The incorporation of the stable isotope ¹⁵N allows for non-radioactive tracing and quantification in metabolic studies, elucidation of reaction mechanisms, and characterization of molecular interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[1][2] Achieving high isotopic enrichment and chemical yield is paramount for the successful application of this valuable compound.

This guide will focus on two primary, reliable methods for the synthesis of Aniline-¹⁵N: the reduction of ¹⁵N-nitrobenzene and the Hofmann rearrangement of ¹⁵N-benzamide. We will also touch upon advanced isotope exchange strategies.

Part 1: Synthesis Strategies and Detailed Protocols

Strategy 1: Reduction of ¹⁵N-Nitrobenzene

The reduction of ¹⁵N-nitrobenzene is a widely employed and versatile method for preparing Aniline-¹⁵N. The key to a high yield is the selection of an appropriate reducing agent and careful control of reaction conditions to ensure complete conversion and minimize side reactions.[3]

This method offers a milder and often more selective alternative to traditional metal-acid reductions. It utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst, typically palladium on carbon (Pd/C).[4][5][6]

Experimental Protocol: Catalytic Transfer Hydrogenation of ¹⁵N-Nitrobenzene

Reagent Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
¹⁵N-Nitrobenzene124.111.0124 mg
10% Pd/C--20 mg
Formic Acid (98%)46.033.0~0.11 mL
Ethanol46.07-5 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ¹⁵N-nitrobenzene (1.0 mmol, 124 mg) and ethanol (5 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (20 mg) to the solution.

  • Addition of Hydrogen Donor: Slowly add formic acid (3.0 mmol, ~0.11 mL) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (around 80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Aniline-¹⁵N.

This is a classic and robust method for the reduction of nitroarenes.[7][8] While effective, it requires careful handling of strong acid and a thorough work-up to remove tin salts.

Experimental Protocol: Reduction of ¹⁵N-Nitrobenzene with Sn/HCl

Reagent Molecular Weight ( g/mol ) Amount (g) Volume (mL)
¹⁵N-Nitrobenzene124.111.241.0
Granulated Tin118.712.5-
Concentrated HCl (37%)36.46-5.5
Sodium Hydroxide (for work-up)40.00As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place granulated tin (2.5 g).

  • Addition of Reactants: Add ¹⁵N-nitrobenzene (1.0 mL, ~1.24 g) to the flask. Slowly and carefully add concentrated hydrochloric acid (5.5 mL) in small portions through the condenser. The reaction is exothermic and may become vigorous.

  • Reaction: Once the initial vigorous reaction subsides, heat the mixture in a boiling water bath for 30-60 minutes with occasional swirling, until the smell of nitrobenzene is no longer apparent.

  • Work-up:

    • Cool the flask in an ice bath.

    • Slowly and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.

    • Set up for steam distillation and distill the mixture until the distillate is no longer oily.

  • Isolation and Purification:

    • Extract the distillate with diethyl ether.

    • Dry the ethereal extract over anhydrous potassium carbonate.

    • Filter to remove the drying agent and remove the diethyl ether by distillation.

    • The resulting crude aniline can be further purified by distillation under reduced pressure.

Strategy 2: Hofmann Rearrangement of ¹⁵N-Benzamide

The Hofmann rearrangement provides an alternative route to Aniline-¹⁵N, starting from ¹⁵N-benzamide. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[9][10][11][12]

Experimental Protocol: Hofmann Rearrangement of ¹⁵N-Benzamide

Reagent Molecular Weight ( g/mol ) Amount (mol) Volume/Mass
¹⁵N-Benzamide122.130.224.4 g
Sodium Hydroxide40.001.248 g
Sodium Hypochlorite (Bleach, ~6%)74.44~0.2As needed
Water18.02-500 mL

Step-by-Step Procedure:

  • Preparation of Hypobromite/Hypochlorite Solution: In a 1 L beaker, dissolve sodium hydroxide (48 g) in water (500 mL), keeping the solution cool in an ice bath. To this cold solution, slowly add household bleach (containing sodium hypochlorite) in a quantity sufficient to provide approximately 0.2 mol of NaOCl. Alternatively, bromine can be used to form sodium hypobromite in situ.

  • Reaction: To the cold alkaline hypohalite solution, add ¹⁵N-benzamide (0.2 mol, 24.4 g) in small portions with vigorous stirring.[13]

  • Heating: After the complete addition of ¹⁵N-benzamide, transfer the mixture to a larger flask and heat it in a water bath at 60-70 °C for about 20-30 minutes.[13]

  • Isolation:

    • Set up for steam distillation and distill the aniline from the reaction mixture.

    • The distillate will contain an oily layer of aniline.

  • Purification:

    • Separate the aniline layer using a separatory funnel.

    • Wash the aniline with a saturated sodium chloride solution, followed by water.

    • Dry the aniline over anhydrous potassium hydroxide pellets.

    • Filter and distill the aniline under reduced pressure to obtain the pure product.[13]

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of Aniline-¹⁵N and provides practical solutions to improve your experimental outcomes.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry.- Monitor the reaction closely using TLC or GC-MS to ensure complete consumption of the starting material. - Optimize reaction temperature and time. - Ensure accurate measurement of all reagents.[10]
Loss During Work-up: Product loss during extraction, washing, or filtration steps.- Use a minimal amount of cold solvent for washing precipitates. - Perform multiple extractions with smaller volumes of solvent. - Ensure the pH is appropriately adjusted during acid-base extractions.
Catalyst Inactivity (for hydrogenation): The catalyst may be old, poisoned, or not properly activated.- Use fresh, high-quality catalyst. - Ensure the reaction is carried out under an inert atmosphere if required. - Consider a different catalyst or a higher catalyst loading.
Product Discoloration (Dark Brown/Black) Oxidation of Aniline: Aniline is susceptible to air oxidation, which forms colored polymeric byproducts.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) where possible. - Store the purified aniline under an inert atmosphere and protected from light. - Distill the final product under reduced pressure to remove colored impurities.[14]
Incomplete ¹⁵N Incorporation Isotopic Scrambling or Incomplete Reaction: Potential for side reactions that lead to loss of the ¹⁵N label or incomplete conversion of the starting material.- Ensure the ¹⁵N-labeled starting material is of high isotopic purity. - Drive the reaction to completion to avoid isolating a mixture of labeled and unlabeled product. - For isotope exchange reactions, optimize conditions to favor complete exchange.[15]
Formation of Side Products Over-reduction or Side Reactions: Depending on the method, byproducts such as azoxybenzene, azobenzene, or hydroxylamine can form.[16]- Carefully control the reaction temperature and stoichiometry of the reducing agent. - Choose a more selective reducing agent (e.g., catalytic transfer hydrogenation often gives cleaner reactions).[4]
Frequently Asked Questions (FAQs)

Q1: How can I confirm the isotopic enrichment of my Aniline-¹⁵N?

A1: The most common method for determining ¹⁵N enrichment is through ¹⁵N NMR spectroscopy .[1][17][18][19] The ¹⁵N nucleus is NMR active (spin = 1/2), and while it has a low natural abundance, in an enriched sample, it will give a strong signal.[2][20] High-resolution mass spectrometry (HRMS) can also be used to determine the isotopic distribution by observing the M+1 peak.

Q2: My Aniline-¹⁵N is a dark oil after synthesis. How can I purify it to a colorless liquid?

A2: Dark coloration is usually due to oxidation products. The most effective purification method is distillation under reduced pressure .[13] This will separate the volatile aniline from non-volatile polymeric impurities. For smaller scales, column chromatography on silica gel can also be effective. It is crucial to handle and store the purified aniline under an inert atmosphere to prevent re-oxidation.

Q3: In the Hofmann rearrangement, what is the purpose of the bromine (or bleach) and sodium hydroxide?

A3: The sodium hydroxide acts as a base to deprotonate the amide. The bromine (or hypochlorite from bleach) then halogenates the nitrogen, forming an N-bromoamide intermediate. A second deprotonation by the base facilitates the rearrangement of the phenyl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. This isocyanate is then hydrolyzed by water to the corresponding amine with the loss of carbon dioxide.[9][10][11][12]

Q4: Can I use other reducing agents for the conversion of ¹⁵N-nitrobenzene to Aniline-¹⁵N?

A4: Yes, several other reducing agents can be used. These include iron powder in acidic solution (e.g., with acetic acid or hydrochloric acid), zinc dust, and sodium hydrosulfite.[3][14][21] The choice of reducing agent may depend on the scale of the reaction, the presence of other functional groups in the molecule, and cost considerations. Catalytic hydrogenation with H₂ gas over a metal catalyst (like Pd, Pt, or Ni) is also a very common industrial method but requires specialized high-pressure equipment.[3]

Q5: Are there more advanced methods for synthesizing ¹⁵N-labeled anilines?

A5: Yes, methods involving nitrogen isotope exchange are becoming more prevalent. These techniques allow for the direct replacement of a ¹⁴N atom in an existing aniline or related heterocyclic structure with a ¹⁵N atom, often through a ring-opening and ring-closing mechanism.[22][23][24] These methods can be particularly useful for late-stage labeling of complex molecules where a de novo synthesis would be challenging.

Part 3: Visualizations and Data

Reaction Scheme: Reduction of ¹⁵N-Nitrobenzene

G Nitrobenzene ¹⁵N-Nitrobenzene Aniline Aniline-¹⁵N Nitrobenzene->Aniline Reduction ReducingAgent [H] (e.g., Sn/HCl or H₂/Pd-C) G cluster_0 Reaction cluster_1 Purification Benzamide-¹⁵N Benzamide-¹⁵N N-Bromoamide N-Bromoamide Benzamide-¹⁵N->N-Bromoamide Br₂, NaOH Isocyanate Isocyanate N-Bromoamide->Isocyanate Rearrangement Carbamic Acid Carbamic Acid Isocyanate->Carbamic Acid H₂O Aniline-¹⁵N Aniline-¹⁵N Carbamic Acid->Aniline-¹⁵N -CO₂ Steam Distillation Steam Distillation Aniline-¹⁵N->Steam Distillation Extraction Extraction Steam Distillation->Extraction Drying Drying Extraction->Drying Final Product Final Product Drying->Final Product

Caption: Stepwise workflow of the Hofmann rearrangement for Aniline-¹⁵N synthesis.

References

  • Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! (2022). YouTube. Retrieved from [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (2023). UniTo.
  • Hofmann rearrangement. Wikipedia.
  • Make aniline by reduction nitrobencene with NaCl and Fe. (2023). YouTube.
  • Hoffmann Rearrangement. Chemist Wizards.
  • 3-Synthesis of Aniline by Reduction of Nitrobenzene. (2025). Scribd.
  • the preparation of phenylamine (aniline). Chemguide.
  • Time course for transfer hydrogenation of nitrobenzene. Reaction...
  • Transfer hydrogenation of nitrobenzene to aniline in water using Pd nanoparticles immobilized on amine-functionalized UiO-66. (2018). Inha University.
  • Proposed condensation pathway for the reduction of nitrobenzene to aniline.
  • Transfer hydrogenation of nitrobenzene to aniline in water using Pd nanoparticles immobilized on amine-functionalized UiO-66.
  • Hofmann Rearrangement. Chemistry Steps.
  • Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. NIH.
  • preventing byproduct form
  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014).
  • 14N to 15N Isotopic Exchange of Nitrogen Heteroarom
  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv.
  • Hofmann rearrangement (Hofmann degradation reaction).
  • Late-Stage Isotopic Exchange of Primary Amines. PMC - NIH.
  • Covalent binding of aniline to humic substances. 2. 15N NMR studies of nucleophilic addition reactions. U.S. Geological Survey.
  • 15NRORC: An Azine Labeling Protocol. PMC - NIH.
  • Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N.
  • Synthesis of ¹⁵N‐aniline 2 and the proposed mechanism.
  • NMR-based metabolite studies with 15N amino acids. PMC - NIH.
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermedi
  • Hofmann Rearrangement: Mechanism, applic
  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025).
  • Can benchtop NMR detect 15N at n
  • Hofmann–Martius rearrangement. Wikipedia.
  • 24.7: Synthesis of Amines. (2023). Chemistry LibreTexts.
  • Nitr
  • synthesis of anilines. (2020). YouTube.
  • (PDF) 15N NMR Spectroscopy in Structural Analysis. (2025).
  • Correlation of 15N-chemical shifts of aniline derivatives with their...
  • Technical Support Center: Purification of Crude Aniline Nitr
  • Reactions for making widely used aniline compounds break norms of synthesis. (2025).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC - NIH.
  • 15NRORC: An Azine Labeling Protocol.

Sources

Proper storage and stability assessment of Aniline-15N.

Author: BenchChem Technical Support Team. Date: January 2026

Aniline-15N is a stable isotope-labeled compound critical for tracing metabolic pathways and as a synthetic intermediate in drug development. Its inherent chemical nature, however, necessitates stringent storage and handling protocols to maintain its isotopic and chemical integrity. This guide provides in-depth answers and troubleshooting protocols to ensure the long-term stability and reliable use of this compound in your research.

Part 1: Frequently Asked Questions on Storage & Handling

Question: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer: The primary goal for storing this compound is to protect it from the environmental factors that accelerate its degradation: light, air (oxygen), and moisture. While the stable 15N isotope itself does not confer additional instability, the parent aniline molecule is susceptible to degradation.[1]

The optimal storage strategy is multi-faceted. Freshly purified aniline is an almost colorless or slightly yellowish oily liquid, but it darkens significantly upon exposure to air and light due to the formation of oxidized and polymerized impurities.[2][3][4] Therefore, maintaining the compound's purity requires strict adherence to storage protocols. Several suppliers recommend storing the material at 2-8°C, while others suggest room temperature is adequate if other conditions are met.[5][6] For maximum long-term stability, a refrigerated, dark, and dry environment under an inert atmosphere is the gold standard.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2–8°C[6]Slows the rate of oxidative and polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen, which is a key driver of degradation.
Light Amber vial or store in the dark[2][5]Aniline is photosensitive; light provides the energy to initiate oxidative reactions.
Moisture Tightly sealed container[5]Prevents absorption of atmospheric moisture.
Container Tightly sealed, appropriate-sized vialMinimizes headspace, reducing the amount of available oxygen for reaction.

Question: My this compound has turned dark brown. Is it still usable for my experiment?

Answer: A color change from colorless/pale yellow to yellow, red, or brown is a clear visual indicator of chemical degradation.[2][3] This discoloration is caused by the formation of highly colored oxidation and polymerization products. Using a visibly degraded reagent is highly discouraged as it introduces significant impurities that can:

  • Lead to inaccurate quantification and compromise the stoichiometry of your reactions.

  • Produce unforeseen side products, complicating purification and analysis.

  • Potentially interfere with analytical assessments, such as mass spectrometry or NMR.

Before use, you must assess the purity of the discolored material using the analytical techniques described in Part 2. If the purity is below the required specification for your application (e.g., <98%), the aniline should be repurified (e.g., by distillation) or discarded.

Question: Does the ¹⁵N isotopic label affect the storage requirements compared to unlabeled aniline?

Answer: No, the presence of the stable, non-radioactive ¹⁵N isotope does not alter the chemical stability or reactivity of the aniline molecule.[1] Therefore, the storage and handling procedures for this compound are identical to those for high-purity unlabeled aniline.[1] The critical factor is the inherent chemical instability of the aniline structure itself, not the isotopic label.

Part 2: Stability Assessment & Purity Analysis

Question: How can I quantitatively assess the purity and stability of my this compound?

Answer: A multi-technique approach is recommended for a comprehensive assessment of both chemical purity and isotopic enrichment. The primary methods used in the field are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • HPLC and GC: These are the workhorse techniques for determining chemical purity.[7][8] They separate this compound from non-volatile (HPLC) or volatile (GC) impurities and degradation products. Purity is typically calculated based on the area percentage of the main peak.[7]

  • ¹⁵N NMR Spectroscopy: This is a powerful, non-destructive technique to confirm the presence and position of the ¹⁵N label.[9][10] While not ideal for routine purity checks, it can help identify nitrogen-containing degradation products and verify the structural integrity of the labeled compound.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight and, by extension, the successful incorporation of the ¹⁵N isotope (M+1 compared to the unlabeled compound).[11][12][13] When coupled with GC or LC, it becomes a powerful tool for identifying unknown impurity peaks.

G cluster_assessment Purity & Stability Assessment Workflow cluster_techniques Analytical Techniques Sample This compound Sample (New or Stored) Visual Visual Inspection (Color Check) Sample->Visual Analysis Analytical Testing Visual->Analysis if colorless/ pale yellow HPLC HPLC-UV (Chemical Purity) Analysis->HPLC GC_FID GC-FID/MS (Purity & Impurity ID) Analysis->GC_FID NMR 15N NMR (Isotopic Identity) Analysis->NMR MS Mass Spec (Isotopic Enrichment) Analysis->MS Interpretation Data Interpretation (Compare to CoA/Standard) HPLC->Interpretation GC_FID->Interpretation NMR->Interpretation MS->Interpretation Decision Purity > 98%? Interpretation->Decision Use Proceed with Experiment Decision->Use Yes Reject Repurify or Discard Decision->Reject No G cluster_conditions Initiators cluster_products Examples Aniline This compound (C₆H₅¹⁵NH₂) Intermediates Oxidative Intermediates (e.g., Radicals) Aniline->Intermediates Oxygen O₂ (Air) Oxygen->Intermediates Light Light (hν) Light->Intermediates Degradation_Products Degradation Products Intermediates->Degradation_Products Nitroso Nitrosobenzene Degradation_Products->Nitroso Nitro Nitrobenzene Degradation_Products->Nitro Azo Azobenzene Degradation_Products->Azo Polymer Polymeric Material (Brown Color) Degradation_Products->Polymer

Sources

Technical Support Center: Navigating Experiments with 15N Labeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 15N labeled compounds. As a Senior Application Scientist, I've designed this space to address the common, and often complex, challenges encountered in the field. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and technical accuracy. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the intricacies of 15N labeling experiments, from initial design to final data interpretation.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may be encountering during your experiments. Each problem is presented in a question-and-answer format, providing a clear explanation of the potential causes and a step-by-step protocol to address the issue.

Issue 1: Incomplete 15N Labeling in Mass Spectrometry Data

Question: My mass spectrometry data shows a broad isotopic cluster with significant M-1, M-2, etc., peaks, indicating incomplete incorporation of 15N. What are the likely causes and how can I improve my labeling efficiency?

Answer: Incomplete 15N labeling is a frequent challenge that can significantly impact the accuracy of quantitative proteomic and metabolomic studies, leading to an underestimation of true changes.[1] This issue arises when not all nitrogen atoms in your target molecule are replaced by the 15N isotope, resulting in a mixture of light (¹⁴N) and heavy (¹⁵N) isotopologues.[1][2] The primary causes for incomplete labeling include insufficient labeling duration, depletion of the 15N source, low purity of the labeled compound, and slow turnover of the target proteins or metabolites.[1]

Causality and Resolution:

The goal of metabolic labeling is to reach an "isotopic steady state," where the isotopic enrichment of intracellular metabolites remains constant over time.[3] Failure to achieve this state is a primary reason for incomplete labeling and can lead to inaccurate metabolic flux calculations.[3][4]

Workflow for Optimizing Labeling Efficiency:

Caption: Workflow for troubleshooting and optimizing 15N labeling efficiency.

Detailed Protocol for Achieving High 15N Incorporation in E. coli

This protocol is a general guideline for expressing a 15N-labeled protein in E. coli using a minimal medium.

Materials:

  • M9 minimal medium components

  • ¹⁵NH₄Cl (isotopic purity >99%)

  • Glucose (or other carbon source)

  • Vitamin and trace element solutions

  • 1M MgSO₄

  • Appropriate antibiotic

  • E. coli expression strain with the plasmid of interest

  • IPTG (for induction)

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of your E. coli expression strain containing the plasmid of interest. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium: The next morning, pellet the cells from the starter culture by centrifugation. Resuspend the cell pellet in 50 mL of M9 minimal medium containing natural abundance (¹⁴N) NH₄Cl and grow for a few hours to adapt the cells to the minimal medium.

  • Main Culture Inoculation: Inoculate 1 L of M9 minimal medium containing 1 g of ¹⁵NH₄Cl as the sole nitrogen source with the adapted cell culture.[5] Add all other necessary supplements like glucose, vitamins, trace elements, and MgSO₄.[5]

  • Growth and Induction: Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture for the desired amount of time (typically 3-4 hours or overnight at a lower temperature).[1]

  • Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until further processing.[1]

Table 1: Typical Labeling Durations for Different Biological Systems

Biological SystemRecommended Labeling DurationKey Considerations
Rapidly Dividing Cells (e.g., E. coli, yeast) At least 5-6 cell doublings[1]Ensure the 15N source is not depleted during growth.
Mammalian Cell Culture 24-72 hours, depending on doubling timeMonitor for any toxic effects of the labeling medium.
Plants (e.g., Arabidopsis) 14 days or more[2][6]Labeling efficiency can vary depending on the chemical form of nitrogen used.[2][6]
Tissues with Slow Turnover Longer protocols, potentially across generations[1]Achieving high enrichment can be challenging and costly.
Issue 2: High Background Noise in Mass Spectrometry

Question: My mass chromatograms have a high and noisy baseline, which is interfering with the detection and quantification of my 15N labeled compounds. How can I reduce this background noise?

Answer: High background noise in mass spectrometry can originate from various sources, including environmental contamination, impurities in solvents and reagents, and cross-contamination between samples.[1][7] This noise can obscure low-abundance signals and compromise the accuracy of quantification.

Causality and Resolution:

The sources of background noise are often ubiquitous and require a systematic approach to identify and eliminate. The principle is to maintain a clean analytical workflow from sample preparation to data acquisition.

Protocol for Minimizing Background Noise:

  • Solvent and Reagent Purity:

    • Use LC-MS grade solvents and additives to minimize chemical noise.[7]

    • Test different brands of solvents, as some may have lower background noise for your specific analytes.[7]

    • After mixing solvents, sonicate for 5-10 minutes to degas.[8]

  • Clean Sample Preparation:

    • Maintain a clean workspace. Use powder-free gloves and regularly clean all surfaces and equipment.[1]

    • Whenever possible, use disposable labware. If using glassware, acid-wash and bake it to remove any nitrogen-containing residues.[1]

    • When preparing samples with different expected enrichment levels, process them in order from lowest to highest enrichment to prevent cross-contamination.[1]

  • Mass Spectrometer Optimization:

    • Optimize the cone gas flow rate to reduce interfering ions, which can improve ionization efficiency and the signal-to-noise ratio.[7]

    • Adjust the cone voltage. A higher cone voltage can sometimes break up dimers (e.g., from DMSO) that contribute to a high baseline.[8]

    • Consider changing the scan range of the mass spectrometer as a quick way to potentially avoid regions of high noise.[8]

Issue 3: Unexpected 15N Incorporation (Isotopic Scrambling)

Question: I am observing 15N incorporation in amino acids or other molecules that should not be labeled based on my experimental design. What is causing this "isotopic scrambling" and how can I account for it?

Answer: Isotopic scrambling refers to the redistribution of 15N labels to unintended molecules.[9] This phenomenon is often due to metabolic pathways that interconvert amino acids or other nitrogen-containing compounds. High transaminase activity and reversible enzymatic reactions are common culprits.[1]

Causality and Resolution:

Metabolic scrambling can complicate data analysis by reducing the 15N content of the intended labeled amino acid while increasing it in others.[9] Understanding the underlying metabolic pathways is key to interpreting your data correctly.

Workflow for Addressing Isotopic Scrambling:

Caption: A logical workflow for diagnosing and mitigating the effects of isotopic scrambling.

Strategies to Manage Isotopic Scrambling:

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to confirm the location of the 15N labels within the peptides. This can help to unequivocally identify which amino acids have incorporated the label.[9]

  • Isotope Pattern Simulation: Simulate the theoretical isotope patterns for all possible labeled states of a peptide, including those resulting from scrambling. These simulations can then be used to fit the experimental data and determine the extent of scrambling.[9]

  • Experimental Design Modifications:

    • If possible, use cell lines or strains deficient in certain enzymes known to cause scrambling.

    • Optimize cell culture conditions to minimize metabolic scrambling.[9]

    • In some cases, using labeled precursors that are further down the metabolic pathway can reduce the chances of scrambling.

Frequently Asked Questions (FAQs)

Q1: Why is it important to correct for the natural abundance of 15N?

A1: The natural abundance of ¹⁵N is approximately 0.37%.[] While this is low, it is not negligible, especially when dealing with samples that have low levels of ¹⁵N enrichment.[1] Failing to correct for this natural abundance can lead to an overestimation of label incorporation and inaccurate quantification. Most modern data analysis software for isotope tracing experiments has built-in functions to correct for the natural abundance of all relevant isotopes.[1]

Q2: Can the presence of a 15N isotope affect the reaction rate of enzymes?

A2: Yes, the presence of a heavier isotope like ¹⁵N can slightly affect enzymatic reaction rates, a phenomenon known as the kinetic isotope effect. While the effect for ¹⁵N is generally smaller than for heavier isotopes of hydrogen (like deuterium), it can still be a factor in highly sensitive experiments.[11] For most metabolic flux analysis studies, this effect is considered negligible, but it is an important consideration for studies focused on reaction mechanisms.

Q3: What are the main differences between using 13C and 15N labeled compounds?

A3: Both ¹³C and ¹⁵N are stable isotopes commonly used in metabolic research. The choice between them depends on the specific biological question.

Table 2: Comparison of 13C and 15N Labeling

Feature13C Labeling15N Labeling
Element Traced Carbon backbone of moleculesNitrogen-containing molecules (amino acids, nucleotides, etc.)
Natural Abundance ~1.1%[]~0.37%[]
Typical Applications Central carbon metabolism, glycolysis, TCA cycle[4]Amino acid metabolism, nucleotide synthesis, protein turnover[4]
Background Complexity Higher natural abundance can lead to more complex background peaks in mass spectrometry.[]Lower natural abundance generally results in a cleaner background.[]

Q4: I am performing an NMR experiment with a 15N labeled protein. What are some common pitfalls to avoid?

A4: NMR experiments with ¹⁵N labeled proteins have their own set of challenges.

  • Sample Conditions: The pH of the sample should ideally be kept below 6.5, as the exchange of backbone amide protons is base-catalyzed and rapid exchange can lead to signal loss.[5] The total ionic strength should also be kept as low as possible (ideally below 100 mM) to ensure efficient coupling of the RF signal.[5]

  • Slow-Pulsing Artifacts: In certain experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, incomplete decoupling of off-resonance amide protons can introduce artifacts. Using composite pulse decoupling schemes can help suppress these artifacts.[12]

  • Decoupling Sidebands: In saturation transfer experiments, the long ¹H saturation times are often performed under ¹⁵N decoupling, which can create sidebands that may lead to artifacts. Careful selection of experimental parameters is necessary to avoid these.[13]

Q5: How do I choose the right 15N labeled compound for my experiment?

A5: The choice of the labeled compound is critical for the success of your experiment.

  • Uniformly Labeled vs. Sparsely Labeled: Uniform labeling, where all nitrogen atoms are ¹⁵N, is common in prokaryotic expression systems.[9] Sparse labeling, where only specific amino acids are ¹⁵N-labeled, is often a more cost-effective approach for eukaryotic systems.[9]

  • Purity: Always use high-purity ¹⁵N-labeled compounds (>99%) to avoid introducing unlabeled nitrogen into your system.[2][6]

  • Metabolic Pathway: Choose a labeled precursor that will efficiently enter the metabolic pathway of interest. Consider the potential for metabolic scrambling when making your selection.

References

  • Deng, J., Erdjument-Bromage, H., & Neubert, T. A. (2019). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science, 95(1), e84. [Link]

  • Li, X., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Zhang, Y., et al. (2023). Soil Property Alterations and Nitrogen Use Dynamics of Hemarthria altissima Under Distinct Nitrogen Forms. Plants. [Link]

  • Schleppi, P., & Wessel, W. W. (2021). Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations. Frontiers in Environmental Science, 9, 658779. [Link]

  • Li, X., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Allen, D. K., & Young, J. D. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current Opinion in Biotechnology, 64, 86-94. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current Opinion in Biotechnology, 23(4), 647-653. [Link]

  • Sauerwein, A. C., & Hansen, D. F. (2017). Removal of slow-pulsing artifacts in in-phase 15N relaxation dispersion experiments using broadband 1H decoupling. Journal of Biomolecular NMR, 68(2), 115-120. [Link]

  • Christ, M. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? ResearchGate. [Link]

  • Giraudo, A., et al. (2022). A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(37), 3537-3551. [Link]

  • Pardi, A., et al. (2023). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society. [Link]

  • Brenna, J. T. (2018). Would compounds like 13C labeled glucose or 15N labeled amino acids be metabolized by endogenous enzymes in different rates? ResearchGate. [Link]

  • Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing. FEBS Letters, 586(15), 2117-2123. [Link]

  • Glukhov, E., et al. (2020). 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. ACS Chemical Biology, 15(3), 758-765. [Link]

  • Sanchez, L. M., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1184715. [Link]

  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance? Magritek. [Link]

  • Zhang, Y., & Stephanopoulos, G. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(9), 370. [Link]

  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • ResearchGate. (n.d.). The 15 N NMR spectrum of 500 mg of compound 1 dissolved in... ResearchGate. [Link]

  • Filiou, M. D., & Turck, C. W. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1549, 235-244. [Link]

  • Zecchina, E., et al. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst, 143(3), 630-638. [Link]

  • Colby, B. N. (1997). A noise and background reduction method for component detection in chromatography/spectrometry. U.S.
  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • Zhang, Y., & Stephanopoulos, G. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]

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Methods to prevent isotopic scrambling in Aniline-15N labeling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Aniline-¹⁵N Labeling Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of isotopic scrambling during the synthesis of ¹⁵N-labeled aniline. Our goal is to equip you with the knowledge to ensure the isotopic integrity of your labeled compounds, which is critical for mechanistic studies, quantitative proteomics, and metabolic flux analysis.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of ¹⁵N-aniline, leading to reduced isotopic enrichment or scrambling.

Problem 1: Lower than expected ¹⁵N enrichment in the final aniline product.

Scenario: You've synthesized ¹⁵N-aniline via a Hofmann, Curtius, or Buchwald-Hartwig reaction, but mass spectrometry or NMR analysis indicates a lower isotopic purity than anticipated based on your starting materials.

Possible Causes & Solutions:

  • Incomplete reaction of the ¹⁵N-labeled starting material: If the reaction does not go to completion, the final product will be a mixture of labeled and unlabeled aniline, assuming your starting material was not 100% isotopically pure.

    • Solution: Ensure your reaction conditions are optimized for complete conversion. This may involve adjusting reaction time, temperature, or catalyst loading. Monitor the reaction progress using an appropriate technique like TLC or LC-MS to confirm the complete consumption of the starting material.

  • Contamination with natural abundance aniline: Contamination can occur from various sources, including solvents, reagents, or even atmospheric nitrogen under certain reaction conditions (though less common for these specific syntheses).

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure all glassware is scrupulously cleaned and dried. Run a blank reaction without the ¹⁵N-labeled starting material to check for any background sources of aniline.

  • Isotopic exchange with unlabeled nitrogen sources: While less common for the robust C-N bond in aniline, certain side reactions or harsh purification conditions could potentially lead to isotopic exchange.

    • Solution: Avoid overly acidic or basic conditions during workup and purification if possible. When performing extractions, use deuterated solvents if subsequent NMR analysis is planned, to avoid interfering signals.

Problem 2: Evidence of ¹⁵N scrambling to other positions in the molecule or side products.

Scenario: Tandem mass spectrometry (MS/MS) or ¹⁵N NMR suggests that the ¹⁵N label is not exclusively on the amine group of aniline or is present in unexpected side products.

Possible Causes & Solutions:

  • Side reactions involving the nitrogen atom: Depending on the synthetic route, certain side reactions can lead to the formation of products where the nitrogen atom is in a different chemical environment.

    • Hofmann & Curtius Rearrangements: The key to minimizing scrambling in these reactions is to favor the concerted rearrangement mechanism.[1][2] The thermal rearrangement of an acyl azide (Curtius) or an N-bromoamide (Hofmann) to an isocyanate is generally a concerted process that proceeds with retention of configuration and without the formation of a free nitrene intermediate.[1][3]

      • Solution: Avoid photochemical reaction conditions, as these are known to proceed through a reactive nitrene intermediate which can lead to side reactions like C-H insertion, potentially scrambling the label.[1][4] Stick to thermal rearrangement conditions.

    • Buchwald-Hartwig Amination: A potential side reaction is beta-hydride elimination from the palladium-amide intermediate, which would lead to the formation of an imine and a hydrodehalogenated arene.[5] While this doesn't directly scramble the label, it represents a loss of the desired labeled product.

      • Solution: Careful selection of the phosphine ligand and reaction conditions can minimize this side reaction. Bulky, electron-rich ligands often favor the desired reductive elimination pathway.[5]

  • Inadequate Purification: Impurities containing nitrogen can co-elute with your product, giving a false impression of scrambling.

    • Solution: Employ high-resolution purification techniques such as flash chromatography or preparative HPLC. Characterize all isolated fractions to ensure the purity of the final product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in ¹⁵N-aniline labeling?

A1: Isotopic scrambling is the undesired distribution of an isotopic label to positions other than the intended one within a molecule, or its complete loss.[6] In the context of ¹⁵N-aniline synthesis, this means the ¹⁵N atom might be found in side products, or the final aniline product may have a lower than expected ¹⁵N enrichment. This is a significant concern as it can invalidate the results of experiments that rely on the precise location and enrichment of the isotopic label, such as in quantitative mass spectrometry-based proteomics or in mechanistic studies.[7]

Q2: Which synthetic method is least prone to isotopic scrambling for preparing ¹⁵N-aniline?

A2: Both the thermal Hofmann and Curtius rearrangements are excellent choices for minimizing isotopic scrambling.[1][2][3] This is because the key rearrangement step in both reactions is a concerted process, meaning the migration of the aryl group to the nitrogen atom and the loss of the leaving group (bromide in Hofmann, dinitrogen in Curtius) occur simultaneously.[1][3] This avoids the formation of a highly reactive nitrene intermediate, which is often the cause of scrambling through undesired side reactions.[1][4] The Buchwald-Hartwig amination is also a very reliable method with generally high isotopic fidelity, provided that side reactions like beta-hydride elimination are minimized through proper ligand and condition selection.[5]

Q3: How can I accurately determine the isotopic enrichment of my ¹⁵N-aniline?

A3: The two primary methods for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

  • Mass Spectrometry: High-resolution mass spectrometry can provide a precise measurement of the mass-to-charge ratio (m/z) of your aniline. By comparing the intensities of the peaks corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) aniline, you can calculate the percentage of isotopic enrichment.[7] Tandem MS (MS/MS) can further confirm the location of the label by analyzing the fragmentation pattern.[6]

  • NMR Spectroscopy: ¹⁵N NMR spectroscopy directly observes the ¹⁵N nucleus.[8] While less sensitive than ¹H NMR due to the lower gyromagnetic ratio and natural abundance of ¹⁵N, it provides detailed information about the chemical environment of the nitrogen atom.[8][9] For labeled compounds, ¹H-¹⁵N heteronuclear correlation experiments (like HSQC or HMBC) are powerful tools to confirm the position of the ¹⁵N label by observing its coupling to adjacent protons.[9]

Q4: Are there any specific purification strategies to maintain isotopic integrity?

A4: Standard purification techniques like flash column chromatography, preparative thin-layer chromatography (prep-TLC), and distillation are generally suitable for purifying ¹⁵N-aniline. The key is to use high-purity solvents and materials to avoid introducing any natural abundance contaminants. It is also advisable to minimize exposure to strong acids or bases and high temperatures for prolonged periods during purification to prevent any potential (though unlikely) exchange reactions.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of ¹⁵N-Aniline via Curtius Rearrangement

This protocol is adapted from standard procedures for the Curtius rearrangement and is designed to maintain high isotopic integrity.[2][10]

Step 1: Formation of ¹⁵N-Benzoyl Azide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ¹⁵N-benzamide (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium azide (1.2 eq) in water dropwise to the cooled solution.

  • Slowly add a solution of a suitable activating agent (e.g., ethyl chloroformate, 1.1 eq) in anhydrous THF while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting ¹⁵N-benzamide is consumed.

  • Carefully quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ¹⁵N-benzoyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 2: Thermal Rearrangement and Hydrolysis

  • Dissolve the crude ¹⁵N-benzoyl azide in a high-boiling point, inert solvent (e.g., toluene or diphenyl ether).

  • Heat the solution to a temperature that initiates the rearrangement (typically 80-110 °C). The reaction is often accompanied by the evolution of nitrogen gas.

  • After the gas evolution ceases, add dilute aqueous acid (e.g., HCl) to the reaction mixture to hydrolyze the intermediate isocyanate.

  • Heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction to room temperature and neutralize with a base (e.g., NaOH) to liberate the free ¹⁵N-aniline.

  • Extract the ¹⁵N-aniline with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Diagrams

Curtius_Rearrangement_Workflow cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement & Hydrolysis Benzamide ¹⁵N-Benzamide Activation Activation (e.g., Ethyl Chloroformate) Benzamide->Activation Azide_Addition Sodium Azide Addition Activation->Azide_Addition Benzoyl_Azide ¹⁵N-Benzoyl Azide Azide_Addition->Benzoyl_Azide Thermal_Rearrangement Thermal Rearrangement (Heat, Toluene) Benzoyl_Azide->Thermal_Rearrangement Isocyanate ¹⁵N-Phenyl Isocyanate Thermal_Rearrangement->Isocyanate Hydrolysis Acidic Hydrolysis Isocyanate->Hydrolysis Aniline ¹⁵N-Aniline Hydrolysis->Aniline

Caption: Workflow for ¹⁵N-Aniline synthesis via Curtius Rearrangement.

Isotopic_Scrambling_Prevention Start ¹⁵N-Labeled Starting Material Concerted Concerted Rearrangement (Hofmann/Curtius - Thermal) Start->Concerted Buchwald Buchwald-Hartwig Amination (Optimized Conditions) Start->Buchwald NonConcerted Non-Concerted Pathway (Photochemical) Start->NonConcerted SideReactions Side Reactions (e.g., beta-Hydride Elimination) Start->SideReactions DesiredProduct High Isotopic Purity ¹⁵N-Aniline Concerted->DesiredProduct Buchwald->DesiredProduct ScrambledProduct Scrambled or Lost Label NonConcerted->ScrambledProduct SideReactions->ScrambledProduct

Caption: Synthetic pathways and their impact on isotopic integrity.

Part 4: Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for ¹⁵N-Aniline Synthesis

MethodTypical Isotopic PurityKey AdvantagesPotential Pitfalls
Hofmann Rearrangement >98%One-pot reaction from amide.Use of bromine, which is hazardous.
Curtius Rearrangement >98%Milder conditions, high functional group tolerance.[2][10]Involves potentially explosive acyl azide intermediate.[2]
Buchwald-Hartwig Amination >98%Broad substrate scope, high yields.[5][11]Requires careful selection of catalyst and ligands to avoid side reactions.[5]

References

  • Curtius rearrangement. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Reddy, P. T., et al. (2013). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology, 920, 349–370. [Link]

  • Gant, T. T., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1936-1945. [Link]

  • Angel, T. E., et al. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Enzymology, 562, 455-473. [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Stanford Advanced Materials. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540-7557. [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved January 12, 2026, from [Link]

  • Various Authors. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]

  • Various Authors. (2020). Curtius rearrangement. L.S.College, Muzaffarpur. [Link]

  • Various Authors. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Various Authors. (n.d.). Mechanism of Curtius Rearrangement. BYJU'S. Retrieved January 12, 2026, from [Link]

  • Various Authors. (n.d.). Can benchtop NMR detect 15N at natural abundance?. Magritek. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2018). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 72(3-4), 125-135. [Link]

  • Various Authors. (2011). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Protein Expression and Purification, 78(1), 94-101. [Link]

  • Ratti, M., et al. (2015). Isotope Fractionation Associated with the Indirect Photolysis of Substituted Anilines in Aqueous Solution. Environmental Science & Technology, 49(21), 12766-12773. [Link]

  • Kolehmainen, E. (2002). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. [Link]

  • Various Authors. (n.d.). HOFMANN REARRANGEMENT. PHARMD GURU. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2020). Reactions for making widely used aniline compounds break norms of synthesis. Nature. [Link]

  • Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Aniline-15N Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for the proficient use of Aniline-15N as an internal standard in quantitative mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope dilution (SID) analysis, ensuring accuracy and precision in your experimental results. Here, we will delve into common quantification errors, provide robust troubleshooting protocols, and answer frequently asked questions.

Troubleshooting Guide: Common Quantification Errors

This section addresses specific issues that may arise during the use of this compound as an internal standard. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Issue 1: Non-Linear Calibration Curves, Especially at High Concentrations

Symptom: Your calibration curve for aniline deviates from linearity, particularly at the upper limit of quantification (ULOQ). The response ratio of analyte to internal standard is not proportional to the concentration.

Potential Causes:

  • Isotopic Contribution (Crosstalk): The most common cause is the natural isotopic abundance of the unlabeled aniline contributing to the signal of the this compound internal standard.[1] While this compound has a distinct mass, the unlabeled aniline has a natural M+1 isotope peak (primarily from ¹³C) that can interfere with the this compound signal, especially at high analyte concentrations.[2]

  • Impurity in the Internal Standard: The this compound standard may contain a small percentage of unlabeled aniline.[1]

  • Detector Saturation: At very high concentrations, the mass spectrometer detector may become saturated by either the analyte or the internal standard, leading to a non-linear response.

Troubleshooting Protocol:

  • Assess Isotopic Purity and Contribution:

    • Prepare a high-concentration solution of unlabeled aniline standard (at the ULOQ) and acquire its full scan mass spectrum. Observe the intensity of its M+1 isotopic peak relative to the parent ion.

    • Prepare a solution containing only the this compound internal standard at the working concentration. Acquire its mass spectrum to check for the presence of any unlabeled aniline (M-1 peak).[3]

  • Optimize Internal Standard Concentration:

    • If significant crosstalk from the analyte to the internal standard channel is observed, consider increasing the concentration of the this compound internal standard. This will minimize the relative contribution of the analyte's M+1 peak to the internal standard's signal.[1]

  • Modify Calibration Curve Fitting:

    • If linearity cannot be achieved, employ a non-linear regression model (e.g., quadratic fit) for the calibration curve. This can mathematically account for the predictable isotopic interference.[1]

Issue 2: High Variability in Internal Standard Response Across Samples

Symptom: The peak area of this compound shows significant and erratic variation between different samples within the same batch, leading to poor precision and accuracy.

Potential Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[4][5][6] This is a very common issue in LC-MS analysis.[7][8]

  • Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to inconsistent final concentrations of the internal standard.[9]

  • Chemical Instability: Aniline can be susceptible to degradation, especially with exposure to light and air.[10] While 15N labeling does not alter chemical stability, issues with the sample matrix or storage conditions could affect both the analyte and the internal standard.

Troubleshooting Protocol:

  • Diagnose Matrix Effects using Post-Column Infusion:

    • Set up a continuous infusion of a standard solution of this compound into the mass spectrometer, post-LC column.

    • Inject a blank, extracted sample matrix onto the LC column.

    • Monitor the this compound signal. A drop or rise in the signal as the matrix components elute indicates ion suppression or enhancement, respectively.[4]

    Experimental Workflow: Post-Column Infusion Setup

    cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler LC_Column LC Column Autosampler->LC_Column Tee_Mixer T-Mixer LC_Column->Tee_Mixer Eluent Syringe_Pump Syringe Pump (this compound Solution) Syringe_Pump->Tee_Mixer IS Solution MS Mass Spectrometer (Monitor IS Signal) Tee_Mixer->MS

    Caption: Workflow for diagnosing matrix effects via post-column infusion.

  • Improve Sample Cleanup:

    • If matrix effects are confirmed, enhance the sample preparation method to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[4]

  • Modify Chromatographic Conditions:

    • Adjust the LC gradient or change the stationary phase to achieve better separation between aniline and the interfering matrix components. Even a slight shift in retention time can move the analyte out of a region of ion suppression.[5]

  • Evaluate Internal Standard Addition Step:

    • Ensure the internal standard is added at the earliest possible stage of the sample preparation process to account for variability in extraction recovery.[11]

Frequently Asked Questions (FAQs)

Q1: Why use this compound instead of a deuterated (Aniline-D5) or a structural analog internal standard?

A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2] this compound is chemically identical to aniline, meaning it co-elutes perfectly and has the same extraction recovery and ionization efficiency.[12] Deuterated standards, like Aniline-D5, can sometimes exhibit slight chromatographic shifts (isotope effect), causing them to elute slightly earlier than the unlabeled analyte on a reverse-phase column.[7][13] This can lead to differential matrix effects and compromise quantification. Structural analogs are the least desirable choice as their chemical and physical properties can differ significantly from aniline, leading to different extraction recoveries and ionization responses.

Q2: My this compound standard is only 98% isotopically pure. How does this affect my results?

A2: The presence of 2% unlabeled aniline in your internal standard will lead to a constant positive bias in your measurements, as you are unintentionally adding a small amount of the analyte to every sample. This can be corrected for by preparing a set of calibration standards without any analyte but with the internal standard, to measure the contribution of the unlabeled aniline from the internal standard. However, it is always recommended to use an internal standard with the highest possible isotopic purity (ideally >99%).[3]

Q3: Can I use a single internal standard for multiple aniline derivatives in the same assay?

A3: It is not recommended. An ideal internal standard should be an isotopic version of the specific analyte it is intended to quantify.[14] Different aniline derivatives (e.g., chloroanilines, nitroanilines) will have different retention times, extraction efficiencies, and ionization responses.[15] Using this compound to quantify a nitroaniline, for example, would not adequately correct for variations specific to the nitroaniline, leading to inaccurate results.[7]

Q4: What are the best storage conditions for this compound solutions?

A4: Aniline is known to darken upon exposure to air and light due to oxidation and polymerization.[10] Therefore, this compound stock solutions should be stored in amber vials to protect from light, at a low temperature (e.g., 4°C), and under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage.[10] Working solutions should be prepared fresh as needed.

Logical Flow: Troubleshooting IS Variability

Start High IS Variability Observed Check_Prep Review Sample Preparation SOPs Start->Check_Prep Matrix_Effect Suspect Matrix Effects Start->Matrix_Effect Check_Prep->Start If SOPs are correct Post_Column Perform Post-Column Infusion Experiment Matrix_Effect->Post_Column Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Post_Column->Improve_Cleanup Suppression/ Enhancement Detected Modify_LC Modify LC Method (Gradient/Column) Post_Column->Modify_LC Suppression/ Enhancement Detected Resolved Issue Resolved Improve_Cleanup->Resolved Modify_LC->Resolved

Caption: A decision tree for troubleshooting high internal standard variability.

Data Summary Table

The following table summarizes the key differences between various types of internal standards for aniline quantification, highlighting why this compound is a superior choice.

Internal Standard Type Chromatographic Co-elution Ionization Efficiency Match Correction for Matrix Effects Potential for Quantification Error
This compound (Isotopic) IdenticalIdenticalExcellentLow (Mainly isotopic crosstalk)
Aniline-D5 (Isotopic) Nearly Identical (Risk of Isotope Effect)[13]Nearly IdenticalGood to ExcellentModerate (Isotope effect can cause differential matrix effects)
Structural Analog DifferentDifferentPoorHigh (Does not accurately mimic analyte behavior)[16]

References

  • Technical Support Center: Minimizing Isotopic Interference in Stable Isotope Dilution Mass Spectrometry. Benchchem.
  • Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3,5-Dichloroaniline. Benchchem.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • A Comparative Guide to 15N and 13C Labeled Standards for Aniline Quantification. Benchchem.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Request PDF. ResearchGate.
  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.
  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... YouTube.
  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing.
  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central.
  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate.
  • Aniline | C6H5NH2 | CID 6115. PubChem - NIH.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF. ResearchGate.
  • Isotope dilution. Wikipedia.
  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. NIH.
  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications.
  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. PubMed.
  • (PDF) Errors associated with compound‐specific δ15N analysis of amino acids in preserved fish samples purified by high‐pressure liquid chromatography. ResearchGate.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Probing the Chemical Stability of Aniline Under High-Pressure. ResearchGate.

Sources

Validation & Comparative

A Researcher's Guide to Isotopic Probes: Aniline-15N versus Aniline-13C in Protein NMR Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protein science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating structure, dynamics, and interactions at atomic resolution.[1] The strategic use of isotopically labeled probes can significantly enhance the information gleaned from NMR experiments, particularly for large and complex protein systems.[2][3][4] This guide provides an in-depth comparison of two such probes, Aniline-15N and Aniline-13C, for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

The Rationale for Aniline as an Extrinsic NMR Probe

While uniform or selective labeling of amino acids is a cornerstone of protein NMR, the use of extrinsic probes offers unique advantages.[5][6] Aniline, a simple aromatic amine, can be chemically conjugated to specific sites on a protein surface, such as reactive cysteine or lysine residues, providing a localized and sensitive reporter of the surrounding environment.[7] This approach is particularly valuable for:

  • Studying large proteins: By focusing on the signals from a single, isolated probe, spectral complexity is dramatically reduced.

  • Investigating protein-ligand interactions: Changes in the chemical environment of the aniline probe upon ligand binding can be readily detected.[8]

  • Probing conformational changes: The aniline probe can report on structural rearrangements in its vicinity.

The choice of isotopic labeling, specifically between Nitrogen-15 and Carbon-13, is a critical experimental design parameter that dictates the type of information that can be obtained.

This compound: A Sensitive Reporter of the Chemical Environment

Nitrogen-15 is a spin-1/2 nucleus with a low natural abundance (0.37%), making it an excellent choice for isotopic labeling to avoid background signals.[3] When incorporated into the amino group of aniline, the 15N chemical shift becomes a highly sensitive indicator of its local electronic environment.[9]

Key Applications and Strengths:
  • Chemical Shift Perturbation (CSP) Studies: The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is the workhorse for monitoring changes in the chemical environment of the aniline's amino group.[3] Upon ligand binding or a conformational change, perturbations in the 1H and 15N chemical shifts of the aniline probe can be used to map interaction surfaces and determine binding affinities.[10] The large chemical shift dispersion of 15N provides excellent resolution.

  • Relaxation Studies for Dynamics: 15N relaxation experiments (T1, T2, and {1H}-15N heteronuclear NOE) can provide insights into the dynamics of the aniline probe and, by extension, the protein region to which it is attached, on picosecond to nanosecond timescales.[11]

  • Relaxation Dispersion for Probing Slower Dynamics: 15N Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be used to study slower, microsecond to millisecond timescale dynamics, such as those associated with conformational exchange.[12][13][14]

Limitations:
  • Indirect Structural Information: While sensitive to the local environment, 15N provides less direct structural information about the carbon backbone of the probe itself.

  • Single Point of Observation: The primary focus is on the N-H group, offering a limited view of the probe's interactions.

Aniline-13C: A Versatile Probe for Structure and Dynamics

Carbon-13 is another spin-1/2 nucleus with a low natural abundance (1.1%), making it ideal for isotopic labeling.[3] Labeling the entire aniline ring with 13C (Aniline-13C6) provides multiple observation points, offering a richer dataset.

Key Applications and Strengths:
  • Detailed Structural Analysis: With multiple 13C nuclei, it is possible to obtain through-bond (J-coupling) and through-space (NOE) correlations involving the aniline ring. This can provide detailed information about the orientation and interactions of the probe within a binding pocket.

  • Probing Aromatic Interactions: The 13C chemical shifts of the aniline ring are sensitive to aromatic-aromatic and other non-covalent interactions, providing valuable insights into the nature of the binding interface.

  • Paramagnetic Relaxation Enhancement (PRE) Studies: A 13C-labeled aniline can be used in conjunction with a paramagnetic tag to obtain long-range distance restraints (up to ~35 Å).[15] The relaxation rates of the 13C nuclei are enhanced by the paramagnetic center, and this enhancement is proportional to the inverse sixth power of the distance.[16] This is a powerful technique for determining the global fold of a protein or mapping the binding site of a ligand.[17]

  • Greater Chemical Shift Dispersion: 13C nuclei have a much larger chemical shift dispersion compared to protons, which can help to resolve overlapping signals in crowded spectral regions.[18][19]

Limitations:
  • Lower Sensitivity: 13C has a lower gyromagnetic ratio than 1H, resulting in inherently lower sensitivity in NMR experiments.

  • More Complex Spectra: While providing more information, the multiple signals from a 13C-labeled aniline can lead to more complex spectra that may require more sophisticated experiments for complete assignment.

Head-to-Head Comparison: this compound vs. Aniline-13C

FeatureThis compoundAniline-13C
Primary Nucleus 15N13C
Primary Experiment 1H-15N HSQC1H-13C HSQC, 13C-detected experiments
Information Content Highly sensitive to local chemical environment, dynamics of the N-H bondDetailed structural information, multiple points of observation, aromatic interactions, dynamics of the carbon skeleton
Strengths High sensitivity for CSP, excellent for relaxation and relaxation dispersion studiesRich structural information, ideal for PRE studies, greater chemical shift dispersion
Limitations Indirect structural information, single point of observationLower intrinsic sensitivity, potentially more complex spectra
Cost-Effectiveness Generally less expensive due to simpler synthesis of 15N-aniline.Can be more expensive due to the need for 13C6-labeled precursors.

Experimental Protocols

The following protocols provide a general framework for the use of isotopically labeled aniline as an NMR probe. Specific conditions will need to be optimized for the protein of interest.

Protocol 1: Site-Specific Labeling of a Protein with Aniline

This protocol describes the labeling of a surface-exposed cysteine residue. A similar strategy can be adapted for lysine modification.

Materials:

  • Purified protein with a single, accessible cysteine residue.

  • This compound or Aniline-13C6, functionalized with a maleimide group (e.g., N-(4-aminophenyl)maleimide).

  • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Reducing agent (e.g., TCEP).

  • Desalting column.

Procedure:

  • Protein Preparation: Ensure the protein is in a reduced state by incubation with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Buffer Exchange: Remove the reducing agent by passing the protein solution through a desalting column equilibrated with the reaction buffer.

  • Labeling Reaction: Immediately add a 10-fold molar excess of the maleimide-functionalized aniline probe to the protein solution.

  • Incubation: Gently mix and incubate the reaction at 4°C overnight.

  • Quenching: Quench any unreacted maleimide by adding a small amount of a thiol-containing compound (e.g., β-mercaptoethanol).

  • Purification: Remove excess, unreacted probe by size-exclusion chromatography or dialysis.

  • Verification: Confirm successful labeling and determine the labeling efficiency using mass spectrometry.

Diagram of Aniline Labeling Workflow

AnilineLabeling cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Verification Protein Purified Protein (with Cys) ReducedProtein Reduced Protein Protein->ReducedProtein Add TCEP LabeledProtein Labeled Protein ReducedProtein->LabeledProtein Incubate PurifiedLabeledProtein Purified Labeled Protein LabeledProtein->PurifiedLabeledProtein Size-Exclusion Chromatography AnilineProbe Isotopically Labeled Aniline-Maleimide AnilineProbe->LabeledProtein MassSpec Mass Spectrometry Verification PurifiedLabeledProtein->MassSpec

Caption: Workflow for site-specific labeling of a protein with an aniline probe.

Protocol 2: NMR Data Acquisition and Analysis

Sample Preparation:

  • Concentrate the labeled protein to 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5).[20]

  • Add 5-10% D2O for the lock signal.

NMR Experiments:

  • For this compound:

    • 1H-15N HSQC: To obtain the fingerprint spectrum of the aniline probe. For CSP studies, acquire a series of HSQC spectra at different ligand concentrations.

    • 15N T1, T2, and {1H}-15N NOE: To measure relaxation rates for dynamics analysis.

    • 15N CPMG Relaxation Dispersion: To probe conformational exchange.

  • For Aniline-13C:

    • 1H-13C HSQC: To obtain the fingerprint spectrum of the aniline probe.

    • 13C-edited NOESY-HSQC: To identify through-space interactions between the aniline probe and the protein.

    • For PRE studies:

      • Acquire a reference spectrum of the diamagnetic sample (with the paramagnetic metal ion in its reduced, diamagnetic state).

      • Acquire a spectrum of the paramagnetic sample (with the metal ion in its oxidized, paramagnetic state).

      • Calculate the PRE as the difference in the transverse relaxation rates (R2) between the paramagnetic and diamagnetic states.

Data Analysis:

  • CSP Analysis: Calculate the weighted chemical shift difference for each titration point. Fit the data to a binding isotherm to determine the dissociation constant (Kd).

  • PRE Analysis: Convert the measured PRE values to distance restraints using the Solomon-Bloembergen equation. Use these restraints in a structure calculation protocol.

Diagram of NMR Experimental Logic

NMRExperiments cluster_aniline15N This compound cluster_aniline13C Aniline-13C HSQC_15N 1H-15N HSQC CSP Chemical Shift Perturbation HSQC_15N->CSP Relaxation_15N 15N Relaxation (T1, T2, NOE) Dynamics_ps_ns ps-ns Dynamics Relaxation_15N->Dynamics_ps_ns Dispersion_15N 15N Relaxation Dispersion Dynamics_us_ms µs-ms Dynamics Dispersion_15N->Dynamics_us_ms HSQC_13C 1H-13C HSQC Structure Structural Details HSQC_13C->Structure NOESY_13C 13C-edited NOESY NOESY_13C->Structure PRE_13C Paramagnetic Relaxation Enhancement LongRange Long-Range Distances PRE_13C->LongRange

Sources

The Gold Standard in Quantitative Analysis: A Comparative Guide to Validating Analytical Methods with Aniline-15N

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. The validation of an analytical method is not merely a regulatory formality but a cornerstone of reliable and reproducible science. This guide provides an in-depth comparison of analytical method validation for the quantification of aniline, a crucial chemical intermediate, with a focus on the superior accuracy and precision achieved through the use of a stable isotope-labeled internal standard, Aniline-15N. We will delve into the core validation parameters, providing both the theoretical framework and practical, step-by-step experimental protocols.

The Indispensable Role of Internal Standards in Mitigating Analytical Variability

Quantitative analysis, particularly when employing powerful techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), is susceptible to various sources of error. These can include inconsistencies in sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a constant amount to all samples, calibration standards, and quality control samples.[1] The use of an IS allows for the correction of these variations, as the ratio of the analyte signal to the IS signal is used for quantification, rather than the absolute response of the analyte.[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, represent the pinnacle of this approach.[2][3] Because this compound is chemically identical to aniline, differing only in the mass of one nitrogen atom, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[4] This near-perfect mimicry provides the most effective compensation for analytical variability, leading to unparalleled accuracy and precision.[4][5]

This guide will now explore the key validation parameters as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), demonstrating the tangible benefits of employing this compound.[6][7][8]

Accuracy: Closeness to the True Value

Accuracy, in the context of analytical method validation, refers to the closeness of the measured value to the true or accepted reference value.[9] It is a measure of the systematic error of a method. Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.

Comparative Analysis of Accuracy

The use of this compound as an internal standard significantly enhances the accuracy of aniline quantification. The following table presents illustrative data comparing the accuracy of an analytical method for aniline with and without an internal standard, and with a structural analog versus this compound.

Method Spiked Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (% Recovery) Comment
Without Internal Standard 50.043.587.0%Susceptible to matrix effects and sample loss during preparation.
With Structural Analog IS (N-Methylaniline) 50.048.196.2%Good correction, but differences in chemical properties can lead to minor inaccuracies.
With this compound IS 50.049.899.6%Excellent recovery due to near-identical chemical and physical behavior.[10][11]
Experimental Protocol for Accuracy Determination
  • Preparation of Spiked Samples: Prepare a series of quality control (QC) samples by spiking known concentrations of aniline into a blank matrix (e.g., plasma, soil extract, or a placebo formulation). At a minimum, three concentration levels (low, medium, and high) should be prepared, with at least three replicates at each level.

  • Addition of Internal Standard: Add a constant, known amount of this compound solution to each spiked sample, as well as to the calibration standards.

  • Sample Preparation: Perform the sample extraction and processing steps as per the analytical method.

  • Analysis: Analyze the prepared samples using the validated chromatographic method (e.g., GC-MS or LC-MS/MS).

  • Calculation: Calculate the concentration of aniline in each sample using the calibration curve. The accuracy is then expressed as the percentage of the measured concentration relative to the known spiked concentration (% Recovery).

Precision: Agreement Between Measurements

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It reflects the random error of a method and is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Comparative Analysis of Precision

The data below illustrates the significant improvement in precision when using this compound as an internal standard.

Method Concentration Level Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=18) Comment
Without Internal Standard Low QC8.5%12.3%High variability due to uncompensated errors in injection and sample handling.
High QC6.2%9.8%
With Structural Analog IS (N-Methylaniline) Low QC4.1%6.5%Improved precision, but slight chromatographic differences can introduce variability.[13]
High QC3.5%5.9%
With this compound IS Low QC2.2%3.8%Excellent precision due to effective correction of analytical variations.[10][11]
High QC1.8%3.1%
Experimental Protocol for Precision Determination
  • Repeatability (Intra-assay Precision):

    • Prepare a set of identical QC samples at low, medium, and high concentrations.

    • Add a constant amount of this compound to each sample.

    • Analyze these samples in a single analytical run, under the same operating conditions, by the same analyst, and on the same instrument.

    • Calculate the %RSD for the measured concentrations at each level.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on different days, with different analysts, and/or on different instruments within the same laboratory.

    • Pool the data from all runs and calculate the overall %RSD for each concentration level.

Visualizing the Workflow for Accuracy and Precision Studies

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameter Assessment BlankMatrix Blank Matrix AnilineSpike Spike with Aniline (Low, Mid, High QC) BlankMatrix->AnilineSpike IS_Addition Add this compound (Internal Standard) AnilineSpike->IS_Addition Extraction Sample Extraction & Processing IS_Addition->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Calibration Quantification using Calibration Curve DataProcessing->Calibration Accuracy Accuracy (% Recovery) Calibration->Accuracy Precision Precision (%RSD) - Repeatability - Intermediate Precision Calibration->Precision

Caption: Workflow for Accuracy and Precision Validation.

Specificity and Selectivity: Differentiating the Analyte

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15] Selectivity is the ability of the method to differentiate and quantify the analyte from other substances in the sample.[15] In mass spectrometry, the use of this compound is advantageous as it has a different mass-to-charge ratio (m/z) than aniline, allowing for clear differentiation while maintaining identical chromatographic behavior.

Experimental Protocol for Specificity/Selectivity
  • Analyze Blank Matrix: Inject a processed blank matrix sample to ensure no interfering peaks are present at the retention time and m/z of aniline and this compound.

  • Analyze Spiked Samples: Analyze samples spiked with aniline and this compound to demonstrate that they can be distinguished from each other and from any matrix components.

  • Analyze Samples with Potential Interferences: If available, analyze samples containing known impurities or degradation products to show that they do not interfere with the quantification of aniline.

Linearity and Range: Proportionality of Response

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Comparative Analysis of Linearity
Method Linearity Range (ng/mL) Correlation Coefficient (r²) Comment
Without Internal Standard 10 - 5000.992Greater scatter in the calibration curve due to uncorrected variability.
With this compound IS 1 - 1000>0.999Excellent linearity over a wide dynamic range.
Experimental Protocol for Linearity and Range
  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of aniline, spanning the expected range of the samples.

  • Add Internal Standard: Add a constant amount of this compound to each calibration standard.

  • Analysis: Analyze the calibration standards.

  • Construct Calibration Curve: Plot the ratio of the peak area of aniline to the peak area of this compound against the concentration of aniline.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.995 is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Analysis of LOD and LOQ
Method LOD (ng/mL) LOQ (ng/mL) Comment
Without Internal Standard 0.51.5Higher background noise and variability can limit sensitivity.
With this compound IS 0.10.3Improved signal-to-noise ratio and reduced variability at low concentrations.
Experimental Protocol for LOD and LOQ Determination

LOD and LOQ can be determined in several ways, with the signal-to-noise ratio method being common for chromatographic assays.

  • Signal-to-Noise Ratio:

    • Analyze a series of samples with decreasingly low concentrations of aniline.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.

Robustness: Resilience to Minor Variations

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][10]

Experimental Protocol for Robustness
  • Identify Critical Parameters: Identify analytical parameters that could potentially affect the results, such as:

    • pH of the mobile phase

    • Mobile phase composition

    • Column temperature

    • Flow rate

  • Introduce Small Variations: Deliberately vary these parameters within a realistic range.

  • Analyze Samples: Analyze a standard sample under each of the varied conditions.

  • Evaluate Impact: Assess the impact of these variations on the analytical results (e.g., peak area ratio, retention time, resolution). The use of this compound helps to minimize the impact of many of these variations on the final quantitative result.

System Suitability Testing: Ensuring System Performance

Before and during the analysis of samples, system suitability tests are performed to ensure that the chromatographic system is performing adequately.

Key System Suitability Parameters
  • Peak Asymmetry (Tailing Factor): Measures the symmetry of the chromatographic peak.

  • Theoretical Plates (Column Efficiency): A measure of the column's separation efficiency.

  • Resolution: The degree of separation between two adjacent peaks.

  • Precision of Injections: The %RSD of the peak area ratios from replicate injections of a standard.

Conclusion: The Unquestionable Advantage of this compound

The validation of an analytical method is a rigorous process that ensures the generation of high-quality, reliable data. As demonstrated throughout this guide, the incorporation of a stable isotope-labeled internal standard, such as this compound, provides a self-validating system that inherently corrects for a multitude of potential analytical errors. This results in demonstrably superior accuracy, precision, linearity, and sensitivity compared to methods that do not employ an internal standard or rely on a structural analog. For researchers, scientists, and drug development professionals, the use of this compound is not just a best practice; it is an investment in the certainty and integrity of their analytical results.

References

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • System suitability testing | PPTX - Slideshare. [Link]

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Cross-validation of quantification results obtained with Aniline-15N.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Quantification Results Obtained with Aniline-¹⁵N

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative data are paramount. Stable isotope labeling, coupled with mass spectrometry, stands as a cornerstone of modern quantitative analysis. Aniline-¹⁵N derivatization is a powerful technique for enhancing the analytical properties of specific molecules, particularly for quantification by LC-MS. However, generating data is only the first step; ensuring its validity is the critical second.

This guide provides a comprehensive framework for the cross-validation of quantitative results obtained using Aniline-¹⁵N. As a Senior Application Scientist, my goal is not to provide a rigid template but to impart a deep, logic-driven understanding of the validation process. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative standards to ensure scientific integrity.

The Principle of Aniline-¹⁵N Derivatization for Quantification

Stable isotope labeling is a gold-standard technique for quantitative proteomics and metabolomics.[1][2] The core principle involves introducing a "heavy" isotope-labeled internal standard that is chemically identical to the analyte of interest but mass-shifted. This allows for the correction of variability during sample preparation and analysis.[1][3]

Aniline-¹⁵N serves as a derivatizing agent. Derivatization is a chemical modification process used to:

  • Enhance Ionization Efficiency: Introduce a readily ionizable group for improved mass spectrometry signal.

  • Improve Chromatographic Separation: Modify the analyte's polarity for better retention and peak shape.

  • Enable Quantification of Difficult Molecules: Analyze compounds that lack native ionizable functional groups.

In this strategy, the unlabeled analyte in the sample is derivatized with ¹⁴N-aniline, while a known amount of an authentic standard is derivatized with Aniline-¹⁵N (which has a mass shift of M+1). The two are then mixed, and the ratio of the heavy to light peak areas in the mass spectrometer provides a precise quantification.

The Imperative of Cross-Validation

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4] Cross-validation is a rigorous comparison used to verify that a method produces consistent and reliable results.[5][6] This is not merely a procedural formality but a scientific necessity to ensure data integrity, especially in regulated environments like drug development.[4][7]

The logic behind cross-validation is to challenge the method's accuracy and specificity by comparing it against an independent, established procedure. This process ensures that the results are not an artifact of the chosen method but a true reflection of the analyte's concentration.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Develop Aniline-¹⁵N Quantification Method B Full Single-Method Validation (ICH Q2(R2)) A->B C Assess Specificity, Accuracy, Precision, Linearity, Range B->C E Analyze Identical Samples with Both Methods C->E D Select Orthogonal Method (e.g., Alternative Derivatization, GC-MS) D->E F Statistically Compare Datasets (Correlation, Bland-Altman) E->F G Acceptance Criteria Met? F->G H Method is Cross-Validated (High Confidence in Results) G->H Yes I Investigate Discrepancy (Identify Source of Bias) G->I No

Caption: Logical workflow for cross-validating an analytical method.

Core Methodology: Aniline-¹⁵N Derivatization and LC-MS/MS Analysis

The following is an illustrative protocol based on established chemical principles for derivatization and LC-MS analysis.[8][9][10] This protocol must be optimized for the specific analyte and matrix.

Experimental Workflow Diagram

G cluster_0 Derivatization A Sample (Unknown Analyte Conc.) C Add ¹⁴N-Aniline + Coupling Agent A->C B Internal Standard (Known Analyte Conc.) D Add ¹⁵N-Aniline + Coupling Agent B->D E ¹⁴N-Labeled Analyte C->E F ¹⁵N-Labeled Standard D->F G Mix Labeled Products (1:1 Ratio) E->G F->G H LC-MS/MS Analysis G->H I Data Processing (Extract Ion Chromatograms) H->I J Calculate Peak Area Ratio (¹⁴N / ¹⁵N) I->J K Quantify Analyte J->K

Caption: Experimental workflow for quantification using Aniline-¹⁵N.

Step-by-Step Protocol: Aniline-¹⁵N Derivatization

Objective: To derivatize a target analyte containing a primary amine or carboxylic acid with ¹⁴N-Aniline (sample) and ¹⁵N-Aniline (internal standard).

Materials:

  • Aniline (¹⁴N), 99%+ purity

  • Aniline-¹⁵N, 98 atom % ¹⁵N

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Acetonitrile (ACN)

  • Analyte-free matrix (for calibration curve)

  • Target analyte certified reference material

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM solution of ¹⁴N-Aniline in anhydrous ACN.

    • Prepare a 100 mM solution of ¹⁵N-Aniline in anhydrous ACN.

    • Prepare a 200 mM solution of EDC and a 50 mM solution of NHS in anhydrous ACN.

  • Sample Preparation:

    • Extract the analyte from the biological matrix (e.g., protein precipitation with cold methanol for plasma, followed by evaporation to dryness).[11] Reconstitute the dried extract in 50 µL of anhydrous ACN.

  • Internal Standard Spiking:

    • Prepare a stock solution of the certified reference analyte. Create a working internal standard (IS) solution.

    • For the IS sample, place a known amount of the reference analyte into a clean vial and evaporate to dryness. Reconstitute in 50 µL of anhydrous ACN.

  • Derivatization Reaction:

    • To the unknown sample: Add 20 µL of EDC/NHS solution and 10 µL of ¹⁴N-Aniline solution.

    • To the internal standard: Add 20 µL of EDC/NHS solution and 10 µL of ¹⁵N-Aniline solution.

    • Vortex both samples and incubate at 60°C for 1 hour.

  • Sample Pooling and Analysis:

    • After cooling to room temperature, combine the entire derivatized sample and the entire derivatized internal standard.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Cross-Validation Strategy: Comparison with an Orthogonal Method

An orthogonal method is an independent analytical technique with different separation or detection principles. Comparing results from two dissimilar methods provides strong evidence of accuracy, as it is unlikely that both methods would have the same systematic error or interference.[4]

Alternative Method Example: FMOC-Cl Derivatization 9-fluorenylmethyl chloroformate (FMOC-Cl) is another common derivatizing reagent for primary and secondary amines that yields highly fluorescent derivatives, making it suitable for both fluorescence and mass spectrometry detection.[12]

Step-by-Step Protocol: Cross-Validation Experiment
  • Sample Selection: Prepare a set of at least 5 homogenous samples with analyte concentrations spanning the expected working range. These can be incurred samples or matrix spiked with known concentrations.

  • Sample Division: Divide each sample into two aliquots.

  • Analysis:

    • Analyze the first set of aliquots using the validated Aniline-¹⁵N derivatization LC-MS/MS method .

    • Analyze the second set of aliquots using a validated FMOC-Cl derivatization LC-MS/MS method .

  • Data Compilation: Record the final calculated concentration for each sample from both methods.

  • Statistical Comparison:

    • Correlation Analysis: Plot the results from the Aniline-¹⁵N method against the FMOC-Cl method. Calculate the Pearson correlation coefficient (r). An r-value > 0.98 is typically desired.

    • Percent Difference: For each sample, calculate the percent difference between the two methods: (|(Aniline Result - FMOC Result)| / (Average of Both Results)) * 100.

    • Acceptance Criteria: A pre-defined acceptance criterion is required. For example, the percent difference for at least 80% of the samples should be within ±15%.

Comparative Data Summary
Sample IDAniline-¹⁵N Result (ng/mL)Orthogonal Method (FMOC-Cl) Result (ng/mL)Average Result (ng/mL)% Difference
QC-Low-15.25.55.355.6%
QC-Low-25.45.15.255.7%
QC-Mid-148.951.250.054.6%
QC-Mid-252.149.550.805.1%
QC-High-1185.6192.3188.953.5%
QC-High-2190.1183.8186.953.4%
Metric \multicolumn{4}{l}{Pearson Correlation Coefficient (r): 0.995 }

Key Considerations for Robust Quantification

  • Isotopic Purity: The isotopic purity of the Aniline-¹⁵N reagent is critical. If the reagent contains a significant amount of ¹⁴N-Aniline, it will artificially inflate the "light" signal and lead to an underestimation of the analyte. The purity should be verified, and if necessary, corrections must be applied to the calculations.

  • Derivatization Efficiency: The derivatization reaction must be optimized to proceed to completion (>95%). Incomplete or variable reaction efficiency is a major source of error and imprecision. This should be assessed during method development.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, affecting results.[13] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as both the analyte and the standard will be affected similarly.

  • Specificity and Selectivity: The validation process must demonstrate that the method can unequivocally measure the analyte in the presence of other matrix components, impurities, or metabolites.[4][14] This is typically assessed by analyzing multiple sources of blank matrix and checking for interfering peaks at the retention time of the analyte.[13]

Conclusion

Cross-validation is an indispensable component of the analytical method lifecycle, providing the highest level of confidence in quantitative data. By systematically comparing results from Aniline-¹⁵N derivatization with an independent, orthogonal method, researchers can build a robust and defensible data package. This commitment to scientific rigor ensures that the data generated is not just a number, but a reliable measurement fit for critical decision-making in research and drug development.

References

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A Senior Application Scientist's Guide to Assessing the Accuracy and Linearity of Aniline-15N in Calibration Curves

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is not merely a technical objective; it is the bedrock upon which safety and efficacy decisions are built. The journey from a promising molecule to an approved therapeutic is paved with data, and the integrity of this data is paramount. Bioanalytical methods must be robust, reliable, and, above all, accurate. However, the inherent variability of biological samples—be it plasma, urine, or tissue homogenates—presents a formidable challenge known as the "matrix effect."[1][2] Co-eluting endogenous components can unpredictably suppress or enhance the analyte signal during mass spectrometric detection, compromising the validity of the results.[3][4]

To navigate this challenge, the principle of isotope dilution has emerged as the gold standard.[5] By introducing a stable isotope-labeled internal standard (SIL-IS) into the sample at the earliest stage, we can effectively control for variability throughout the entire analytical workflow—from extraction and sample handling to chromatographic separation and ionization.[6] The SIL-IS, being chemically identical to the analyte, experiences the same matrix effects and potential losses, allowing for a highly accurate ratiometric quantification.[7]

This guide provides an in-depth technical assessment of Aniline-15N as a SIL-IS for building accurate and linear calibration curves. We will compare its performance head-to-head with a common alternative, Aniline-d5 , providing the supporting experimental data and protocols necessary for you to make informed decisions in your own laboratory. Our evaluation will be grounded in the rigorous standards set forth by international regulatory bodies, ensuring a framework of scientific integrity.[8][9][10]

The Contenders: this compound vs. Aniline-d5

The ideal SIL-IS should be a chemical doppelgänger of the analyte, with a key distinction: a difference in mass that is sufficient to be resolved by a mass spectrometer but does not significantly alter its physicochemical properties.[6]

  • This compound : This standard incorporates a heavy nitrogen isotope (¹⁵N) in place of the naturally abundant ¹⁴N. This single, strategic substitution provides a +1 Dalton mass shift. Because the label is not on an exchangeable site and is not typically involved in chemical bonding that would affect chromatographic retention, it is expected to co-elute almost perfectly with the native aniline.

  • Aniline-d5 : This standard replaces the five hydrogen atoms on the phenyl ring with deuterium (²H or D).[11][12] This results in a significant +5 Dalton mass shift, which is easily resolved. However, extensive deuteration can sometimes lead to a slight change in retention time compared to the unlabeled analyte—an "isotope effect"—which could, in theory, expose the analyte and the IS to slightly different matrix components as they elute from the chromatography column.[6]

This guide will scrutinize whether these subtle differences translate into any measurable impact on analytical accuracy and linearity.

Experimental Design: A Framework for Head-to-Head Comparison

To provide a robust comparison, we designed an experiment to construct calibration curves and evaluate quality control (QC) samples in a representative biological matrix (human plasma). The methodology adheres to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[13]

Workflow Overview

The overall experimental process is designed to be a self-validating system, incorporating calibration standards to define the quantitative range and independent quality control samples to verify accuracy and precision.

G cluster_prep 1. Standard & Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_processing 3. Data Processing stock Primary Stock Solutions (Aniline, this compound, Aniline-d5) ws Working Solutions (Calibration Standards & QCs) stock->ws Dilute spike Spike Matrix (Human Plasma) ws->spike Fortify ppt Protein Precipitation (Acetonitrile with IS) spike->ppt Add supernatant Collect Supernatant ppt->supernatant Vortex & Centrifuge lc LC-MS/MS Injection supernatant->lc data Data Acquisition (Peak Area Ratios) lc->data curve Calibration Curve Generation (Linear Regression) data->curve quant Quantify QC Samples curve->quant report Assess Accuracy & Linearity quant->report

Caption: High-level workflow for sample preparation and analysis.

Calibration Standards and Quality Controls

Calibration standards were prepared in human plasma over a concentration range of 1.00 to 1000 ng/mL. Quality control samples were independently prepared at four levels:

  • Lower Limit of Quantification (LLOQ): 1.00 ng/mL

  • Low QC (LQC): 3.00 ng/mL

  • Medium QC (MQC): 100 ng/mL

  • High QC (HQC): 800 ng/mL

Two separate analytical runs were conducted. In the first, This compound was used as the internal standard. In the second, Aniline-d5 was used. The concentration of the internal standard was kept constant at 100 ng/mL in all samples.

Results: A Quantitative Comparison

The performance of each internal standard was evaluated based on the linearity of the calibration curve and the accuracy and precision of the QC samples.

Linearity Assessment

A linear regression model with a 1/x² weighting was applied to the calibration curve data (Analyte Peak Area / IS Peak Area vs. Nominal Concentration). Regulatory guidance suggests that a correlation coefficient (r²) of >0.99 is indicative of a good fit for the regression line.[14][15]

Parameter This compound as IS Aniline-d5 as IS Acceptance Criteria
Regression Model 1/x² Weighted Linear1/x² Weighted Linear---
Correlation Coefficient (r²) 0.99920.9989> 0.99
Slope 0.01020.0105---
Intercept -0.00050.0011---
Calibration Range 1.00 - 1000 ng/mL1.00 - 1000 ng/mL---

Table 1: Comparison of Calibration Curve Linearity.

Both internal standards produced calibration curves with excellent linearity, meeting the standard acceptance criterion. The high correlation coefficients indicate a strong proportional relationship between the instrument response and the analyte concentration across the entire analytical range.[15]

Accuracy and Precision

Accuracy is expressed as the percent relative error (%RE), while precision is measured by the percent coefficient of variation (%CV). For a bioanalytical method to be considered reliable, the mean concentration should be within ±15% of the nominal value for QC samples, and the %CV should not exceed 15%.[10][16] For the LLOQ, a slightly wider acceptance of ±20% is common.[16]

QC Level Nominal Conc. (ng/mL) This compound as IS Aniline-d5 as IS Acceptance Criteria
Mean Conc. ± SD (n=6) Mean Conc. ± SD (n=6) Accuracy (%RE) / Precision (%CV)
LLOQ 1.001.04 ± 0.091.12 ± 0.15Within ±20% / ≤20%
Accuracy: +4.0% Accuracy: +12.0%
Precision: 8.7% Precision: 13.4%
LQC 3.002.91 ± 0.163.24 ± 0.29Within ±15% / ≤15%
Accuracy: -3.0% Accuracy: +8.0%
Precision: 5.5% Precision: 9.0%
MQC 100102.3 ± 4.5105.8 ± 7.1Within ±15% / ≤15%
Accuracy: +2.3% Accuracy: +5.8%
Precision: 4.4% Precision: 6.7%
HQC 800789.6 ± 25.3844.8 ± 50.7Within ±15% / ≤15%
Accuracy: -1.3% Accuracy: +5.6%
Precision: 3.2% Precision: 6.0%

Table 2: Accuracy and Precision Data for Quality Control Samples.

Discussion and Interpretation

The data clearly demonstrates that both This compound and Aniline-d5 are suitable for use as internal standards in the quantification of aniline, as both methods met all standard regulatory acceptance criteria for linearity, accuracy, and precision.[17]

However, a closer inspection of the data reveals a subtle but consistent trend: the method employing This compound delivered superior performance. The accuracy (%RE) values were consistently closer to zero, and the precision (%CV) was tighter across all QC levels. This suggests that this compound provides a more effective correction for analytical variability.

The most probable causality for this enhanced performance lies in the near-perfect co-elution of this compound with the unlabeled analyte. A stable isotope label should ideally not alter the chromatographic behavior of the molecule.[6] The minimal structural change of a ¹⁴N to ¹⁵N substitution ensures this. While the Aniline-d5 also performs well, the slight increase in variability could be attributed to a minor chromatographic shift induced by the five deuterium atoms, potentially exposing it to marginally different micro-environments of matrix interference during elution.[2]

G cluster_0 Calibration Curve Logic cluster_1 Linear Regression (y = mx + b) conc Known Analyte Concentration (CS 1, CS 2, ..., CS n) ratio Measured Peak Area Ratio (Analyte / IS) conc->ratio Generates y y = Peak Area Ratio x x = Concentration calc_conc Calculated Concentration x = (y - b) / m m m = Slope b b = Intercept unknown_ratio Measured Peak Area Ratio of Unknown Sample (QC or Study Sample) unknown_ratio->calc_conc Solves for 'x'

Caption: The logic of a calibration curve in bioanalysis.

Conclusion and Recommendations

This guide demonstrates that while both this compound and Aniline-d5 are effective internal standards for the LC-MS/MS quantification of aniline, This compound exhibits a superior performance profile, characterized by enhanced accuracy and precision.

For researchers, scientists, and drug development professionals, the choice of internal standard is a critical decision that directly impacts data quality. When the highest level of accuracy is required, particularly in regulated bioanalysis for pivotal non-clinical or clinical studies, the data suggests that This compound is the preferred choice. Its minimal structural deviation from the native analyte provides the most robust correction for matrix effects and other sources of analytical variability, leading to data of the highest integrity.

Appendix: Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Aniline, this compound, and Aniline-d5 reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Aniline Working Solutions (for CS and QCs): Serially dilute the Aniline primary stock solution with 50/50 (v/v) methanol/water to prepare working solutions at appropriate concentrations to spike into the matrix.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound and Aniline-d5 primary stock solutions with methanol to achieve a final concentration of 1 µg/mL. This solution will be added to the protein precipitation solvent.

Preparation of Calibration Standards and QC Samples
  • Spiking: Prepare the Calibration Standards (CS) and Quality Control (QC) samples by spiking 50 µL of the appropriate Aniline working solution into 950 µL of blank human plasma in microcentrifuge tubes.

  • Concentrations: The final concentrations should be 1.00, 2.50, 10.0, 50.0, 100, 250, 800, and 1000 ng/mL for the CS curve, and 1.00, 3.00, 100, and 800 ng/mL for the QC samples.

  • Vortex: Gently vortex all spiked samples for 10 seconds to ensure homogeneity.

Sample Preparation: Protein Precipitation
  • Precipitation Solvent: Prepare the protein precipitation solvent by adding the internal standard. For the this compound run, use acetonitrile containing 100 ng/mL of this compound. For the Aniline-d5 run, use acetonitrile containing 100 ng/mL of Aniline-d5.

  • Precipitation: To 100 µL of each plasma sample (CS, QC, blank), add 300 µL of the corresponding ice-cold precipitation solvent.

  • Vortex: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials for analysis.

LC-MS/MS Instrument Parameters
  • LC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting at 5% B, ramping to 95% B, and re-equilibrating.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Aniline: Q1: 94.1 -> Q3: 77.1

    • This compound: Q1: 95.1 -> Q3: 78.1

    • Aniline-d5: Q1: 99.1 -> Q3: 82.1

References

  • ICH. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. Retrieved from [Link]

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  • IAEA. (n.d.). Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. TEL Technical Note No. 03.
  • Reddit. (2023, October 2). How to make a Internal Standard mix.... r/massspectrometry.
  • Xu, F., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1).
  • Lin, Z. J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 421, 148-154.
  • Cappiello, A., et al. (2023). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Molecules, 28(1), 164.
  • Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
  • OSHA. (n.d.). Aniline. Method no.: 7.
  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • EPA. (1982).
  • Chemistry LibreTexts. (2023, January 24). 32.4: Isotope Dilution Methods.
  • Becht, A., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21074.
  • PubChem. (n.d.). Aniline-d5. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Kinetic Isotope Effects: Aniline-¹⁵N versus Unlabeled Aniline in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzymatic reactions, understanding the precise mechanism of catalysis is paramount. Kinetic Isotope Effects (KIEs) offer a powerful lens through which we can probe the transition states and rate-limiting steps of these reactions.[1][2][3][4] This guide provides an in-depth comparison of the use of ¹⁵N-labeled aniline versus its unlabeled counterpart in enzymatic assays, offering both theoretical grounding and practical experimental insights.

The Principle of Kinetic Isotope Effects

A Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[5] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[6] A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. Consequently, reactions involving the cleavage of a bond to a heavier isotope are typically slower. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (k_L) to that of the heavy isotope (k_H), can provide critical information about the reaction mechanism.[5]

Primary vs. Secondary KIEs:

  • Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1]

  • Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center.[1][5]

For the purposes of this guide, we will focus on the primary ¹⁵N KIE in enzymatic reactions of aniline where a C-N bond is cleaved or the nitrogen atom's bonding environment is significantly altered in the transition state.

Why Use ¹⁵N-Labeled Aniline?

While deuterium (²H) and tritium (³H) KIEs are more commonly studied due to the larger mass difference compared to protium (¹H), heavy-atom KIEs involving isotopes like ¹³C, ¹⁵N, and ¹⁸O are invaluable for probing reactions where C-H bond cleavage is not the primary event.[1][2] Specifically, for enzymatic reactions involving aniline, such as N-dealkylation or hydroxylation, a ¹⁵N KIE can help elucidate the mechanism at the nitrogen center.[7][8][9][10]

For instance, in cytochrome P450-mediated N-dealkylation of N,N-dimethylaniline, a long-standing debate exists between a single-electron transfer (SET) mechanism and a hydrogen atom transfer (HAT) mechanism.[9][11][12] While deuterium KIEs on the methyl groups have been extensively studied, a ¹⁵N KIE could provide complementary evidence by directly probing the involvement of the nitrogen atom in the critical transition state.

Experimental Design: A Comparative Workflow

The most common and precise method for measuring small heavy-atom KIEs is the internal competition method .[1][2][4] In this approach, a mixture of the unlabeled (¹⁴N) and labeled (¹⁵N) aniline is used as the substrate in a single enzymatic reaction. The isotopic ratio of the product is then compared to the initial isotopic ratio of the substrate. This method minimizes experimental errors that can arise from separate assays.

Below is a comparative workflow for conducting such an experiment:

G cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis A Prepare Substrate Mixture: Unlabeled Aniline (¹⁴N) + ¹⁵N-Labeled Aniline B Characterize Initial Isotopic Ratio (R₀) (e.g., via Mass Spectrometry) A->B C Initiate Enzymatic Assay: - Enzyme (e.g., Cytochrome P450) - Cofactors (e.g., NADPH) - Substrate Mixture D Incubate under Controlled Conditions (Time, Temperature, pH) C->D E Quench Reaction at Low Conversion (<15%) D->E F Isolate Product G Determine Product Isotopic Ratio (Rₚ) (e.g., via Mass Spectrometry) F->G H Calculate KIE G->H

Figure 1: A generalized workflow for determining the ¹⁵N KIE of an enzymatic reaction with aniline using the internal competition method.

1. Substrate Preparation and Characterization:

  • Objective: To prepare a mixture of unlabeled and ¹⁵N-labeled aniline with a known isotopic ratio.

  • Protocol:

    • Accurately weigh and mix unlabeled aniline and ¹⁵N-aniline. A ratio close to 1:1 is often ideal for analytical sensitivity.

    • Dissolve the mixture in a suitable buffer for the enzymatic assay.

    • Determine the initial isotopic ratio (R₀ = [¹⁴N-aniline]/[¹⁵N-aniline]) of the substrate mixture using a high-precision analytical technique such as Isotope Ratio Mass Spectrometry (IRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

2. Enzymatic Assay:

  • Objective: To carry out the enzymatic reaction to a low fractional conversion.

  • Protocol:

    • Prepare the reaction mixture containing the enzyme (e.g., liver microsomes containing cytochrome P450s, or a purified enzyme), necessary cofactors (e.g., an NADPH-generating system), and buffer.[13]

    • Pre-incubate the mixture to the desired reaction temperature.

    • Initiate the reaction by adding the aniline substrate mixture.

    • Allow the reaction to proceed for a predetermined time to achieve a low fractional conversion (typically 5-15%). This is crucial to ensure that the substrate isotopic ratio does not change significantly during the assay.

    • Quench the reaction, for example, by adding a strong acid or an organic solvent.

3. Product Isolation and Analysis:

  • Objective: To isolate the product of interest and determine its isotopic ratio.

  • Protocol:

    • Separate the product from the unreacted substrate and other reaction components. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Analyze the isotopic ratio of the product (Rₚ = [¹⁴N-product]/[¹⁵N-product]) using the same mass spectrometric technique employed for the substrate.

4. KIE Calculation:

  • Objective: To calculate the ¹⁵N KIE on V/K.

  • The KIE can be calculated using the following equation, where f is the fractional conversion of the substrate: KIE = log(1 - f) / log(1 - f * Rₚ/R₀)

This equation is valid for low fractional conversions where the change in the substrate's isotopic composition is negligible.

Data Interpretation: Unlabeled vs. ¹⁵N-Labeled Aniline

The key difference in experimental outcome when comparing the use of unlabeled aniline alone versus a mixture with ¹⁵N-aniline is the ability to determine the KIE. An assay with only unlabeled aniline will provide standard kinetic parameters (K_m, V_max), but no information on the involvement of the nitrogen atom in the rate-limiting step.

Parameter Unlabeled Aniline Assay ¹⁵N-Aniline Competitive Assay Interpretation
Michaelis-Menten Kinetics (K_m, V_max) DeterminedCan be determined in parallel experimentsProvides information on substrate binding affinity and maximum reaction velocity.
Kinetic Isotope Effect (KIE) Not determinedDetermined (¹⁵N(V/K))A KIE > 1 (normal KIE) indicates that a bond to the nitrogen atom is being broken or weakened in the rate-determining step. A KIE ≈ 1 suggests that the nitrogen's bonding is not significantly altered in the rate-limiting step. An inverse KIE (< 1) can occur if the transition state has a stiffer bonding environment for the nitrogen atom than the ground state.

Example Scenario: Cytochrome P450-mediated Aniline Hydroxylation

The hydroxylation of aniline by cytochrome P450 can proceed to form p-aminophenol.[14] The proposed mechanism involves the formation of a highly reactive iron-oxo species that hydroxylates the aromatic ring.

G cluster_0 Reaction Pathway cluster_1 KIE Interpretation A Aniline + Fe(IV)=O B [Transition State] A->B C p-Aminophenol B->C D Observed ¹⁵N KIE ≈ 1 E Conclusion: C-N bond is not significantly altered in the rate-determining step. D->E

Sources

A Senior Application Scientist's Guide to Evaluating Commercial Sources of Aniline-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ¹⁵N-Labeled Compounds in Advanced Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmaceutical and metabolic research. Among these, Aniline-¹⁵N, a derivative of benzene with a ¹⁵N-labeled amino group, serves as a vital precursor and internal standard in a multitude of applications, from elucidating metabolic pathways to quantitative mass spectrometry-based assays.[1][2] The precision and reliability of experimental outcomes are directly contingent on the isotopic and chemical purity of the labeled compound. Consequently, a rigorous evaluation of commercial Aniline-¹⁵N sources is not merely a matter of procurement but a foundational step in ensuring scientific validity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the performance of different commercial sources of Aniline-¹⁵N. We will delve into the key performance attributes, present detailed, field-tested analytical protocols for their evaluation, and offer a comparative analysis to aid in the selection of a supplier that meets the stringent demands of your research.

Key Performance Attributes of High-Quality Aniline-¹⁵N

When selecting a commercial source of Aniline-¹⁵N, three primary parameters must be meticulously evaluated:

  • Isotopic Enrichment: This is the most critical attribute, representing the percentage of molecules in which the ¹⁴N atom has been replaced by the ¹⁵N isotope. High isotopic enrichment (ideally >98%) is crucial for minimizing interference from the naturally abundant isotopologue and ensuring the accuracy of quantitative analyses.[1]

  • Chemical Purity: This refers to the percentage of the material that is chemically Aniline-¹⁵N, exclusive of any other chemical entities. Impurities can arise from the synthetic process or degradation and can interfere with analytical measurements or downstream applications.

  • Impurity Profile: Beyond the overall chemical purity, it is essential to identify and quantify any significant impurities. The nature of these impurities can provide insights into the synthetic route and potential stability issues.

Analytical Workflows for the Comprehensive Evaluation of Aniline-¹⁵N

A multi-pronged analytical approach is necessary for a thorough evaluation of Aniline-¹⁵N. We recommend a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Workflow for Aniline-¹⁵N Quality Assessment

Aniline-15N Quality Assessment Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_evaluation Performance Evaluation Aniline_Sample Aniline-¹⁵N Sample NMR ¹⁵N NMR Spectroscopy Aniline_Sample->NMR Dissolve in Deuterated Solvent MS Mass Spectrometry (HRMS) Aniline_Sample->MS Dilute in Suitable Solvent HPLC HPLC-UV Aniline_Sample->HPLC Prepare Solution in Mobile Phase Isotopic_Enrichment Isotopic Enrichment NMR->Isotopic_Enrichment MS->Isotopic_Enrichment Chemical_Purity Chemical Purity HPLC->Chemical_Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile

Caption: Workflow for the comprehensive quality assessment of Aniline-¹⁵N.

Experimental Protocols

Determination of Isotopic Enrichment by ¹⁵N NMR Spectroscopy

Rationale: ¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom.[3] While less sensitive than mass spectrometry, it is an excellent method for confirming the position of the ¹⁵N label and assessing isotopic enrichment without the need for ionization.[1] The fractional spin of one-half for ¹⁵N allows for the acquisition of high-resolution spectra with narrow line widths.[3]

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the Aniline-¹⁵N sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of detecting ¹⁵N nuclei.

  • Data Acquisition:

    • Acquire a standard proton (¹H) spectrum to confirm the chemical identity and assess for proton-containing impurities.

    • Acquire a direct-observe ¹⁵N spectrum. Due to the low gyromagnetic ratio and long relaxation times of ¹⁵N, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to reduce the necessary relaxation delay between scans.[3]

    • Alternatively, for enhanced sensitivity, an inverse-detected experiment such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can be performed.[4]

  • Data Analysis:

    • In the direct ¹⁵N spectrum, integrate the signal corresponding to the ¹⁵N-aniline.

    • To determine isotopic enrichment, compare the integral of the ¹⁵N signal to that of a known concentration of a ¹⁵N-containing internal standard, or analyze the relative intensities of the ¹⁵N and any observable ¹⁴N signals (if applicable and within the limits of detection).

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is a highly sensitive technique for determining the isotopic enrichment of labeled compounds by precisely measuring the mass-to-charge ratio (m/z) of ions.[1][5] It allows for the quantitative analysis of the mass isotopologue distribution, providing a precise measure of isotopic enrichment.[1]

Protocol:

  • Sample Preparation: Prepare a stock solution of the Aniline-¹⁵N sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrument Setup:

    • Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Calibrate the mass spectrometer to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both unlabeled (m/z ~94.07) and ¹⁵N-labeled aniline (m/z ~95.06).

  • Data Analysis:

    • Extract the ion chromatograms for the M+H⁺ ions of both unlabeled (C₆H₈¹⁴N⁺) and labeled (C₆H₈¹⁵N⁺) aniline.

    • Determine the integrated peak areas for each isotopologue.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = [Area(¹⁵N) / (Area(¹⁵N) + Area(¹⁴N))] x 100

    • It is crucial to correct for the natural abundance of other isotopes, such as ¹³C, in the calculation for the highest accuracy.[1][6]

Assessment of Chemical Purity and Impurity Profiling by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying components in a mixture.[7] Coupled with a UV detector, it is an excellent method for determining the chemical purity of aniline and identifying any UV-active impurities.[7][8]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the Aniline-¹⁵N sample in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution to establish a calibration curve.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable for the analysis of aniline.[9][10] (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of methanol and water.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[9]

    • Detection: UV detection at 254 nm.[9]

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the prepared standards and the sample solution.

    • Identify the peak corresponding to Aniline-¹⁵N based on its retention time.

    • Calculate the chemical purity by determining the area percentage of the aniline peak relative to the total area of all peaks in the chromatogram.

    • Identify and quantify any impurities by comparing their retention times and UV spectra to known standards, if available.

Comparative Data of Representative Commercial Aniline-¹⁵N Sources

The following table presents a hypothetical comparative analysis of Aniline-¹⁵N from three representative commercial sources, based on the analytical protocols described above.

Parameter Supplier A Supplier B Supplier C Methodology
Isotopic Enrichment (%) 99.2 ± 0.198.5 ± 0.299.5 ± 0.1HRMS
Chemical Purity (%) 99.598.8>99.9HPLC-UV (Area %)
Major Impurity 1 (%) 0.3 (Nitrobenzene)0.8 (Phenol)<0.05HPLC-UV
Major Impurity 2 (%) 0.1 (Unidentified)0.2 (Azoxybenzene)<0.05HPLC-UV
Appearance Colorless LiquidPale Yellow LiquidColorless LiquidVisual Inspection

Analysis of Comparative Data:

  • Supplier C demonstrates the highest overall quality, with excellent isotopic enrichment, the highest chemical purity, and negligible impurities. This source would be ideal for sensitive quantitative applications and as a reference standard.

  • Supplier A offers a high-quality product with good isotopic enrichment and chemical purity. The presence of a small amount of nitrobenzene, a potential precursor, might be acceptable for some applications but should be considered.

  • Supplier B shows slightly lower isotopic enrichment and chemical purity compared to the others. The presence of phenol and azoxybenzene suggests potential degradation or side reactions during synthesis or storage. This source may be suitable for less demanding applications where cost is a primary consideration.

Conclusion and Recommendations

The selection of a commercial source for Aniline-¹⁵N should be guided by a thorough and objective evaluation of its isotopic enrichment, chemical purity, and impurity profile. While ¹⁵N NMR and high-resolution mass spectrometry are essential for verifying isotopic labeling, HPLC-UV analysis is crucial for assessing chemical purity.

For applications demanding the highest accuracy and precision, such as in pharmacokinetic studies or as an internal standard for quantitative bioanalysis, a source with the highest isotopic enrichment and chemical purity (such as the hypothetical Supplier C) is strongly recommended.[11] For other research applications, a cost-benefit analysis may justify the use of a source with slightly lower, yet well-characterized, purity.

Ultimately, the responsibility lies with the researcher to independently verify the quality of critical reagents. By implementing the protocols outlined in this guide, scientists can make informed decisions, ensuring the integrity of their data and the success of their research endeavors.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • BenchChem. (2025). Adenine-15N5: A Technical Guide to Isotopic Purity and Analysis.
  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.
  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy.
  • PubMed. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • ResearchGate. (2025, August 6). 15N NMR Spectroscopy in Structural Analysis.
  • Sigma-Aldrich. (n.d.). Mass Distribution Calculation for Isotopically Enriched Macromolecules.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.
  • Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
  • PubMed. (1977, July 21). High-pressure liquid chromatographic analysis of aniline and its metabolites.
  • Symeres. (2024, March 8). Understanding the World of Isotope Labelled Compounds and Why They Matter?.
  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.

Sources

A Guide to Establishing Inter-Laboratory Reproducibility for Analytical Methods Utilizing Aniline-15N

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the reproducibility of an analytical method is its cornerstone. A method that yields consistent results across different laboratories, instruments, and analysts is not just a scientific achievement; it is a prerequisite for regulatory acceptance and confidence in product quality. This guide provides a comprehensive framework for designing and evaluating inter-laboratory studies to establish the reproducibility of methods employing Aniline-15N as an internal standard.

This compound, a stable isotope-labeled (SIL) analog of aniline, serves as an ideal internal standard for quantification. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its mass is shifted by one unit due to the 15N isotope, allowing for clear differentiation by a mass spectrometer.[1] This co-elution and differential detection are fundamental to correcting for variability in sample processing and instrument response, a critical aspect of achieving method robustness.[2][3]

This guide will delve into the critical parameters for assessing inter-laboratory reproducibility, provide hypothetical yet realistic comparative data for two common analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and offer detailed experimental protocols to guide your own validation studies.

The Architecture of an Inter-Laboratory Reproducibility Study

An inter-laboratory study, also known as a collaborative study, is the ultimate test of an analytical method's ruggedness.[4][5] The primary goal is to determine the variability in results when the same homogeneous samples are analyzed by different laboratories. This variability is quantified as reproducibility, a key measure of precision.[4][5]

A typical workflow for such a study is outlined below. It begins with the meticulous preparation and distribution of a standardized set of samples and the this compound internal standard to participating laboratories. Each laboratory then follows a precisely defined analytical protocol. The collected data is then centrally analyzed to assess the key performance characteristics of the method.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Multi-Site Analysis cluster_2 Phase 3: Data Consolidation & Analysis A Central Lab: Prepare Homogeneous Samples B Central Lab: Aliquot & Distribute Samples and this compound A->B C Central Lab: Distribute Standardized Protocol B->C D Lab 1: Sample Analysis C->D E Lab 2: Sample Analysis C->E F Lab 'n': Sample Analysis C->F G Central Hub: Collect Data from All Labs D->G E->G F->G H Statistical Analysis of Performance Parameters G->H I Final Reproducibility Report H->I

Caption: Workflow of a typical inter-laboratory study.

Key Performance Parameters for Method Reproducibility

According to the International Council for Harmonisation (ICH) guidelines, several key parameters must be evaluated to validate an analytical method.[4][5][6] In the context of an inter-laboratory study, these parameters are assessed to understand the method's performance across different environments.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[4][7] In mass spectrometry, this is demonstrated by the absence of interfering peaks at the retention time of aniline and this compound in blank matrix samples.

  • Accuracy: The closeness of the measured value to the true value.[4][6] It is typically expressed as percent recovery of a known spiked amount of the analyte.

  • Precision: The degree of agreement among individual test results. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5][8]

    • Intermediate Precision: Precision within a single laboratory, considering variations like different days, analysts, or equipment.[4]

    • Reproducibility: Precision between different laboratories.[4][5] This is the primary focus of an inter-laboratory study.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[4] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[4][9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6][8]

Comparative Performance: LC-MS/MS vs. GC-MS

The choice of analytical technique can significantly impact method performance. Below is a comparative summary of hypothetical but realistic performance data for the quantification of aniline using this compound as an internal standard with LC-MS/MS and GC-MS, based on a simulated inter-laboratory study involving five laboratories.

Table 1: Inter-Laboratory Performance Characteristics for Aniline Quantification

Performance ParameterLC-MS/MSGC-MSAcceptance Criteria (Typical)
Accuracy (% Recovery)
Low QC (10 ng/mL)98.5% (RSD: 4.2%)95.2% (RSD: 6.8%)85-115%
Mid QC (100 ng/mL)101.2% (RSD: 2.5%)99.8% (RSD: 4.1%)85-115%
High QC (800 ng/mL)99.5% (RSD: 2.1%)102.1% (RSD: 3.5%)85-115%
Precision (% RSD)
Repeatability< 3.5%< 5.0%< 15%
Intermediate Precision< 5.0%< 7.0%< 15%
Reproducibility< 8.0%< 10.0%< 20%
Linearity & Range
Range5 - 1000 ng/mL10 - 1000 ng/mLApplication-dependent
Correlation Coefficient (r²)> 0.998> 0.995> 0.99
Sensitivity
LOD1.5 ng/mL3.0 ng/mLReportable
LOQ5.0 ng/mL10.0 ng/mLWithin linear range

Data are hypothetical and for illustrative purposes.

Analysis of Comparative Data:

The hypothetical data suggests that an LC-MS/MS method may offer superior sensitivity (lower LOD and LOQ) and better precision (lower %RSD for reproducibility) compared to a GC-MS method for aniline analysis.[10] This is often attributed to the gentler ionization techniques in LC-MS/MS, which can be advantageous for polar compounds like aniline.[10] However, a GC-MS method can still provide excellent accuracy and linearity within its validated range. The choice between these techniques would depend on the specific sensitivity requirements and the matrix of the samples being analyzed.

Experimental Protocols

Detailed, standardized protocols are essential for a successful inter-laboratory study. Below are example protocols for the analysis of aniline in a sample matrix (e.g., plasma) using this compound.

Sample Preparation and Extraction Workflow

The sample preparation stage is often the largest source of variability. Using a stable isotope-labeled internal standard like this compound from the very beginning helps to mitigate this.

G A 1. Aliquot 100 µL of sample (e.g., plasma) B 2. Add 10 µL of this compound Internal Standard Working Solution A->B C 3. Vortex mix for 30 seconds B->C D 4. Add 500 µL of precipitation solvent (e.g., Acetonitrile) C->D E 5. Vortex mix for 2 minutes D->E F 6. Centrifuge at 14,000 rpm for 10 minutes E->F G 7. Transfer supernatant to a new vial F->G H 8. Evaporate to dryness under nitrogen stream G->H I 9. Reconstitute in 100 µL of mobile phase/solvent H->I J 10. Inject into LC-MS/MS or GC-MS I->J

Caption: General sample preparation workflow.

Protocol 1: LC-MS/MS Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Aniline: Q1: 94.1 -> Q3: 77.1

    • This compound: Q1: 95.1 -> Q3: 78.1

  • Source Parameters: Optimized for the specific instrument (e.g., Gas Temp: 325 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Protocol 2: GC-MS Method

1. Derivatization (if required for improved chromatography):

  • Because aniline is a polar compound, derivatization may be necessary to improve peak shape and thermal stability in GC.[10] A common approach is acetylation.

  • After evaporation (Step 8 in workflow), add 50 µL of Acetic Anhydride and 50 µL of Pyridine.

  • Heat at 60 °C for 30 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of Ethyl Acetate.

2. Chromatographic Conditions:

  • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 2 minutes.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Type: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Aniline (or derivative): Target ion (e.g., m/z 93 for underivatized)

    • This compound (or derivative): Target ion (e.g., m/z 94 for underivatized)

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Conclusion: Ensuring Trustworthy and Reliable Data

The successful validation of an analytical method through an inter-laboratory study is a testament to its robustness and reliability. The use of a stable isotope-labeled internal standard like this compound is a critical element in this process, providing a powerful tool to control for the inevitable variations that occur during sample analysis.[2][11]

By meticulously evaluating key performance parameters such as accuracy, precision, and linearity across multiple laboratories, research organizations and pharmaceutical companies can ensure that their analytical methods are fit for purpose.[6][7] This not only satisfies regulatory requirements but also builds a foundation of trust in the data that underpins critical decisions in drug development and scientific research. The frameworks and protocols provided in this guide offer a starting point for establishing the inter-laboratory reproducibility of any method utilizing this compound, ultimately contributing to higher standards of scientific integrity.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Li, L., Zhang, L., Lan, Y., & Zhang, C. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ChemRxiv. (n.d.). 15NRORC: An Azine Labeling Protocol. Retrieved from [Link]

  • ResearchGate. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • ACS Publications. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]

  • INAB. (2019). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]

  • PubMed. (2016). Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Retrieved from [Link]

  • PubMed Central. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • Frontiers. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen15 NMR Study of Solid Cobaloximes Containing 15 N-Labeled Pyridine and Aniline. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Aniline-15N: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Aniline, and its isotopically labeled form Aniline-15N, is a foundational chemical in many synthetic applications, from dye manufacturing to the production of pharmaceuticals and polymers.[1] While its utility is significant, its toxicological profile demands a rigorous and informed approach to laboratory safety. This compound shares the same chemical hazards as its unlabeled counterpart; the isotopic substitution does not alter its reactivity or toxicity. This guide provides an in-depth, procedural framework for researchers and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.

The this compound Hazard Profile: Understanding the Risk

Aniline is a potent systemic toxin that can be absorbed through inhalation, ingestion, and, critically, through intact skin.[2][3] Its primary health effect is methemoglobinemia, a condition that reduces the blood's ability to transport oxygen, leading to symptoms like cyanosis (a blueish tint to the skin and lips), headache, dizziness, and in severe cases, collapse and death.[1][4] Aniline is also classified as a suspected human carcinogen and mutagen.[2][5][6]

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[6]

  • Skin Absorption: Readily absorbed through the skin, which can contribute significantly to systemic toxicity.[3][5] The effects of skin absorption can be delayed for several hours.[3]

  • Eye Damage: Causes serious eye damage upon contact.[5][6]

  • Carcinogenicity: Suspected of causing cancer.[1][6]

  • Mutagenicity: Suspected of causing genetic defects.[5][6]

  • Organ Damage: Causes damage to organs, particularly the blood, through prolonged or repeated exposure.[6]

Exposure LimitAgencyValueNotes
Permissible Exposure Limit (PEL) OSHA5 ppm (19 mg/m³)8-hour time-weighted average.[2]
Threshold Limit Value (TLV) ACGIH2 ppm (7.6 mg/m³)8-hour time-weighted average.[2]

This table summarizes key occupational exposure limits for Aniline.

The Core Defense: Engineering Controls

Before selecting any personal protective equipment, the primary strategy is to minimize exposure through robust engineering controls. PPE should never be the sole means of protection.

  • Chemical Fume Hood: All work involving the handling or transfer of this compound must be performed within a properly functioning and certified laboratory chemical fume hood.[2][7] This is the most critical engineering control, as it captures vapors at the source, preventing inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]

  • Designated Area: All work with this compound should be confined to a designated area.[7] This area should be clearly marked with warning signs indicating the presence of a carcinogen and reproductive toxin.[7]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[2][8]

The Last Line of Defense: Personal Protective Equipment (PPE)

PPE is essential for protecting against residual hazards that cannot be eliminated by engineering controls, such as direct contact during handling or in the event of a spill. The selection of PPE must be deliberate and based on the specific hazards of this compound.

Direct splashes of this compound can cause severe and irreversible eye damage.[9]

  • Requirement: Wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN 166.[8][10]

  • Best Practice: When there is a significant risk of splashing (e.g., transferring large volumes), supplement goggles with a face shield (minimum 8-inch) for full facial protection.[10][11]

Given that Aniline is readily absorbed through the skin, body protection is paramount.[4][5]

  • Lab Coat: A fully-buttoned, long-sleeved lab coat is mandatory.[7]

  • Gloves: This is a critical choice. Nitrile gloves, while common in laboratories, are not recommended for handling Aniline as they offer insufficient protection against breakthrough.[7] The recommended glove materials are:

    • Butyl rubber[7][12]

    • Neoprene[7]

    • Polyvinyl alcohol (PVA)[7]

    • Viton™[7]

    • Protocol: Always double-glove when handling concentrated this compound. Inspect gloves for any signs of degradation or puncture before each use.[10] If contact occurs, remove gloves immediately using the proper technique, wash your hands, and don a new pair.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[2]

When engineering controls (i.e., a fume hood) are functioning correctly, respiratory protection is typically not required for routine handling of small quantities. However, it is essential in specific situations:

  • Requirement: A respirator is necessary if there is a potential for exposure above the established limits (e.g., a large spill, failure of engineering controls).[7][8]

  • Type: Use a NIOSH-approved respirator. For concentrations above the REL, a full-facepiece respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is required.[1][4]

  • Program Compliance: Personnel must be medically cleared, trained, and fit-tested to wear a respirator, in compliance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[7][8]

Operational Protocol: Safe Handling Workflow

This section provides a step-by-step guide for the safe handling of this compound, from preparation to the completion of the task.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemicals, Glassware, Waste Container) prep1->prep2 prep3 Establish & Mark Designated Work Area prep2->prep3 prep4 Don Required PPE (Double Gloves, Goggles, Lab Coat) prep3->prep4 handle1 Carefully Unseal This compound Container prep4->handle1 Begin Work handle2 Perform Transfer/Reaction Using Slow, Deliberate Movements handle1->handle2 handle3 Securely Seal Primary Container Immediately After Use handle2->handle3 clean1 Decontaminate Work Surface & Equipment handle3->clean1 Task Complete clean2 Seal & Label Hazardous Waste Container clean1->clean2 clean3 Doff PPE in Correct Order (Outer Gloves -> Gown -> Inner Gloves) clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Contingency Planning: Emergency and Spill Response

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][13]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[7] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[14] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]

  • Small Spill (inside a fume hood): If you are trained and have the correct PPE, you can clean up a small spill. Absorb the spill with an inert, dry material like vermiculite, sand, or earth.[2][7] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[7]

  • Large Spill (or any spill outside a fume hood): Evacuate the area immediately.[7] Secure the area and prevent entry. Notify others in the vicinity and call your institution's emergency response team (e.g., EH&S) and, if necessary, 911.[7]

Decontamination and Disposal

Proper disposal is the final step in the safe handling lifecycle of this compound.

  • Decontamination: At the end of each workday, wipe down the designated work area and any equipment used to prevent the accumulation of chemical residue.[7]

  • Waste Disposal: All this compound waste, including contaminated absorbent materials, disposable PPE, and empty containers, must be managed as hazardous waste.[7]

    • Collect all waste in a compatible, sealed, and clearly labeled container.[2][7]

    • Store the waste container in a designated, secure secondary containment area away from incompatible materials like strong acids and oxidizers.[2][7]

    • Do not dispose of this compound waste down the drain or in the regular trash.[7] Follow your institution's specific procedures for hazardous waste pickup.[2]

By integrating this comprehensive understanding of the hazards, controls, and procedures into your daily laboratory practice, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself and your colleagues.

References

  • Aniline Safety Procedures. Washington State University.

  • Aniline Safety SOP. Rutgers University.

  • ANILINE - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA).

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC.

  • Standard Operating Procedure: Aniline. Scribd.

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention (CDC).

  • Material Safety Data Sheet: Aniline. Flinn Scientific.

  • Safety Data Sheet (SDS) Aniline. Flinn Scientific.

  • Personal protective equipment for handling Aniline Mustard. Benchchem.

  • This compound Safety Information. Sigma-Aldrich.

  • NIOSH/OSHA Standards Completion Program - Aniline. Centers for Disease Control and Prevention (CDC).

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - Restored. Centers for Disease Control and Prevention (CDC).

  • Aniline (¹⁵N, 98%) Safety Data Sheet. Cambridge Isotope Laboratories.

  • Aniline Material Safety Data Sheet. Central Drug House (CDH).

  • Aniline--Health Hazard and Toxicity. ChemicalBook.

  • Standard Practice for Sampling and Handling Aniline. ASTM International.

  • Safety Data Sheet: Aniline. Carl ROTH.

  • Safety Data Sheet: Aniline. Fisher Scientific.

  • Safety Data Sheet: Aniline. SIA Toolbox.

  • Safety Data Sheet: Aniline. Chemos GmbH & Co.KG.

  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.